Product packaging for 1-(2-Cyanophenyl)-3-phenylurea(Cat. No.:CAS No. 13114-96-0)

1-(2-Cyanophenyl)-3-phenylurea

Numéro de catalogue: B088482
Numéro CAS: 13114-96-0
Poids moléculaire: 237.26 g/mol
Clé InChI: WJBBZNVIKICMHI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(2-Cyanophenyl)-3-phenylurea is a synthetic organic compound with the molecular formula C14H11N3O and an average molecular mass of 237.26 g/mol . This urea derivative is characterized by a phenyl group and a 2-cyanophenyl group attached to a urea core. Its canonical SMILES is N#Cc1ccccc1NC(=O)Nc1ccccc1 , and it has been assigned the InChIKey WJBBZNVIKICMHI-UHFFFAOYSA-N . Computed physicochemical properties indicate a logP of approximately 3.15 , suggesting moderate hydrophobicity, and a polar surface area of 64.92 Ų . The compound's structural features, including the hydrogen-bond-donating and -accepting capabilities of the urea group and the electron-withdrawing nitrile group, make it a molecule of interest in various research fields. Potential areas of investigation include its use as a building block or intermediate in medicinal chemistry and drug discovery, where the urea moiety is a common pharmacophore. The specific research applications, biological activity, and detailed mechanism of action for this compound are not detailed in the available sources and represent areas for further scientific investigation. This product is intended for research use only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11N3O B088482 1-(2-Cyanophenyl)-3-phenylurea CAS No. 13114-96-0

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-(2-cyanophenyl)-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c15-10-11-6-4-5-9-13(11)17-14(18)16-12-7-2-1-3-8-12/h1-9H,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBBZNVIKICMHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352503
Record name n-(2-cyanophenyl)-n'-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805195
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

13114-96-0
Record name n-(2-cyanophenyl)-n'-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-CYANOPHENYL)-3-PHENYLUREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(2-Cyanophenyl)-3-phenylurea

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical and biological properties of 1-(2-Cyanophenyl)-3-phenylurea, a compound of interest to researchers, scientists, and drug development professionals. This document details its physicochemical characteristics, synthesis protocols, and known biological activities, with a focus on its potential as an antifungal and anticancer agent.

Core Chemical Properties

This compound is an organic compound featuring a phenylurea structure with a cyanophenyl substituent. Its chemical properties are summarized below.

PropertyData
IUPAC Name This compound
Synonyms N-(2-Cyanophenyl)-N'-phenylurea
CAS Number Not available for the 2-cyano isomer specifically; related isomers have CAS numbers.
Molecular Formula C₁₄H₁₁N₃O
Molecular Weight 237.26 g/mol
Appearance Typically a solid crystalline substance.[1]
Melting Point Data not available.
Boiling Point Predicted: 376.0 ± 27.0 °C
Density Predicted: 1.32 ± 0.1 g/cm³
Solubility Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).[1]
XlogP (predicted) 2.0

Spectral Data

Mass Spectrometry (Predicted)

Adductm/z
[M+H]⁺238.09749
[M+Na]⁺260.07943
[M-H]⁻236.08293
[M+NH₄]⁺255.12403
[M+K]⁺276.05337
[M]⁺237.08966
[M]⁻237.09076

Data sourced from PubChemLite.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy (Expected Features)

  • ¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons on both the cyanophenyl and phenyl rings, as well as signals for the N-H protons of the urea linkage. The presence of two singlet peaks for the urea protons is a characteristic feature.[3]

  • ¹³C NMR: The spectrum would display signals for the carbon atoms of the two aromatic rings, the cyano group, and the carbonyl group of the urea.

Infrared (IR) Spectroscopy (Expected Features)

The IR spectrum is expected to show a strong absorption peak for the C≡N (cyano) group around 2200-2300 cm⁻¹ and a characteristic peak for the C=O (carbonyl) of the urea moiety around 1630-1680 cm⁻¹.[3]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of phenylurea derivatives involves the reaction of an isocyanate with an amine.[4] The following is a generalized protocol for the synthesis of this compound.

Materials:

  • 2-Aminobenzonitrile (2-cyanoaniline)

  • Phenyl isocyanate

  • Anhydrous solvent (e.g., toluene, dichloromethane, or tetrahydrofuran)

  • Triethylamine (optional, as a base)

Procedure:

  • Dissolve 2-aminobenzonitrile in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Slowly add an equimolar amount of phenyl isocyanate to the solution at room temperature with continuous stirring. If a base is used, it can be added prior to the isocyanate.

  • The reaction mixture is then stirred at room temperature or heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration.

  • The crude product is washed with a suitable solvent (e.g., cold water or a non-polar organic solvent) to remove unreacted starting materials and byproducts.

  • The product is then purified by recrystallization from a suitable solvent, such as ethanol.[4]

G General Synthesis Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification cluster_product Product 2-Aminobenzonitrile 2-Aminobenzonitrile Reaction_Vessel Reaction in Anhydrous Solvent 2-Aminobenzonitrile->Reaction_Vessel Phenyl_Isocyanate Phenyl Isocyanate Phenyl_Isocyanate->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Washing Washing Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Final_Product 1-(2-Cyanophenyl)- 3-phenylurea Recrystallization->Final_Product

A generalized workflow for the synthesis of this compound.

Biological Activities and Signaling Pathways

This compound and its analogs have shown potential in both agricultural and medicinal applications, primarily as antifungal and anticancer agents.

Antifungal Activity: Induction of Systemic Acquired Resistance (SAR)

Certain phenylurea derivatives, including those structurally similar to the title compound, act as elicitors of Systemic Acquired Resistance (SAR) in plants.[5] SAR is a plant defense mechanism that provides broad-spectrum and long-lasting resistance to a variety of pathogens.[6] The induction of SAR by chemical elicitors is a complex signaling cascade.

G Systemic Acquired Resistance (SAR) Pathway cluster_elicitor Elicitor cluster_plant_cell Plant Cell cluster_response Response Elicitor 1-(2-Cyanophenyl)- 3-phenylurea Receptor Receptor Elicitor->Receptor Binds to SA_Biosynthesis Salicylic Acid (SA) Biosynthesis Receptor->SA_Biosynthesis Triggers NPR1_Activation NPR1 Activation SA_Biosynthesis->NPR1_Activation Leads to PR_Gene_Expression Pathogenesis-Related (PR) Gene Expression NPR1_Activation->PR_Gene_Expression Induces SAR_Response Systemic Acquired Resistance PR_Gene_Expression->SAR_Response

A simplified diagram of the Systemic Acquired Resistance (SAR) signaling pathway.

The proposed mechanism involves the binding of the elicitor to a plant cell receptor, which triggers a signaling cascade leading to the biosynthesis and accumulation of salicylic acid (SA).[7][8] SA then activates the NPR1 protein, a key regulator of SAR, which in turn induces the expression of pathogenesis-related (PR) genes. The products of these genes contribute to the establishment of a systemic, long-lasting resistance against a broad range of pathogens.

Anticancer Activity

Phenylurea derivatives have been investigated for their potential as anticancer agents, with studies on related compounds suggesting mechanisms involving the induction of apoptosis and cell cycle arrest.[9]

Apoptosis Induction:

Research on similar phenylurea compounds suggests they may induce apoptosis through the intrinsic (mitochondrial) pathway.[9] This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases (e.g., caspase-9 and caspase-3), ultimately resulting in programmed cell death.[9]

G Intrinsic Apoptosis Pathway Phenylurea_Compound Phenylurea Derivative Bcl2_Family Bcl-2 Family Proteins (Bax/Bcl-2 ratio) Phenylurea_Compound->Bcl2_Family Modulates Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Regulates Permeability Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Cytochrome_c->Apoptosome Forms Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

A generalized diagram of the intrinsic apoptosis pathway potentially induced by phenylurea derivatives.

Experimental Workflow for In Vitro Anticancer Activity Screening:

A typical workflow to assess the anticancer potential of a compound like this compound in vitro is outlined below.

G In Vitro Anticancer Screening Workflow cluster_assays Assays Compound This compound Treatment Compound Treatment (Varying Concentrations) Compound->Treatment Cell_Culture Cancer Cell Lines (e.g., A549, HCT-116) Cell_Culture->Treatment Incubation Incubation (e.g., 24, 48, 72 hours) Treatment->Incubation Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, SRB) Incubation->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Incubation->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) Incubation->Cell_Cycle_Assay Western_Blot Western Blot (Apoptotic Markers) Incubation->Western_Blot Data_Analysis Data Analysis and Interpretation Cytotoxicity_Assay->Data_Analysis IC50 Determination Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Western_Blot->Data_Analysis

A generalized experimental workflow for in vitro anticancer activity screening.

This workflow begins with treating various cancer cell lines with the compound at different concentrations. Following an incubation period, a series of assays are performed to evaluate cytotoxicity (e.g., MTT assay to determine the IC50 value), the induction of apoptosis (e.g., Annexin V/PI staining), and effects on the cell cycle (e.g., flow cytometry). Western blotting can be used to analyze the expression levels of key proteins involved in apoptosis to further elucidate the mechanism of action.[9][10][11]

Conclusion

This compound is a molecule with significant potential in both agriculture and medicine. While detailed experimental data for this specific isomer is limited in publicly accessible literature, the known properties of related phenylurea compounds provide a strong basis for further investigation. Its potential to induce systemic acquired resistance in plants and to trigger apoptosis in cancer cells makes it a compelling candidate for future research and development. This guide summarizes the current understanding of its chemical and biological characteristics, providing a foundation for scientists and researchers to build upon.

References

An In-depth Technical Guide to the Synthesis of 1-(2-Cyanophenyl)-3-phenylurea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(2-Cyanophenyl)-3-phenylurea, a molecule of interest in medicinal chemistry and materials science. This document details the core synthetic methodologies, experimental protocols, and relevant quantitative data, presented in a format tailored for researchers and professionals in drug development.

Introduction

This compound belongs to the class of phenylurea compounds, which are recognized for their diverse biological activities, including potential applications as antifungal and anticancer agents. The presence of the cyanophenyl group and the phenylurea moiety makes it a versatile scaffold for further chemical modifications and a candidate for investigation in various therapeutic areas. This guide will focus on the prevalent and efficient synthesis of this compound from readily available starting materials.

Core Synthetic Route

The primary and most direct synthesis of this compound is achieved through the nucleophilic addition of 2-aminobenzonitrile to phenyl isocyanate. This reaction is typically carried out in an anhydrous organic solvent. The lone pair of electrons on the nitrogen atom of the amino group in 2-aminobenzonitrile attacks the electrophilic carbon atom of the isocyanate group in phenyl isocyanate, leading to the formation of the stable urea linkage.

Experimental Protocols

The following section outlines a detailed experimental protocol for the synthesis of this compound, based on established methodologies for analogous compounds.

Synthesis of this compound

Materials:

  • 2-Aminobenzonitrile

  • Phenyl Isocyanate

  • Anhydrous Tetrahydrofuran (THF)

  • Hexane

  • Ethyl Acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Apparatus for filtration under reduced pressure

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

  • Melting point apparatus

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminobenzonitrile (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • To this stirring solution, add phenyl isocyanate (1.0 equivalent) dropwise at room temperature.

  • After the addition is complete, stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.

  • Upon completion of the reaction (typically within 2-4 hours), the product will precipitate out of the solution.

  • Collect the solid product by filtration under reduced pressure and wash it with cold hexane to remove any unreacted starting materials.

  • For further purification, recrystallize the crude product from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture.

  • Dry the purified this compound under vacuum to obtain a crystalline solid.

  • Characterize the final product by determining its melting point and using spectroscopic methods such as IR, 1H NMR, and 13C NMR.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound and its characterization.

Table 1: Reaction Parameters and Yield

ParameterValueReference Analogy
Starting Material 12-Aminobenzonitrile[1]
Starting Material 2Phenyl Isocyanate[1]
SolventAnhydrous THF[1]
Reaction TemperatureRoom Temperature[1]
Reaction Time2-4 hours[1]
Typical Yield >80% [2]

Table 2: Physicochemical and Spectroscopic Data

PropertyValue
Molecular FormulaC14H11N3O
Molecular Weight237.26 g/mol
AppearanceWhite to off-white crystalline solid
Melting PointExpected in the range of 180-200 °C (by analogy)
1H NMR (DMSO-d6, 400 MHz) δ (ppm) Predicted ~10.2 (s, 1H, NH), ~8.3 (s, 1H, NH), 8.1-7.0 (m, 9H, Ar-H)
13C NMR (DMSO-d6, 100 MHz) δ (ppm) Predicted ~152 (C=O), 142-117 (Ar-C), ~117 (C≡N), ~102 (Ar-C-CN)
IR (KBr) ν (cm-1) Predicted ~3300 (N-H stretching), ~2225 (C≡N stretching), ~1650 (C=O stretching)
MS (ESI) m/z [M+H]+: 238.0975

Note: Predicted spectroscopic data is based on analogous phenylurea derivatives and general chemical shift principles.

Mandatory Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2-Aminobenzonitrile 2-Aminobenzonitrile Reaction_Vessel Reaction in Anhydrous THF 2-Aminobenzonitrile->Reaction_Vessel Phenyl_Isocyanate Phenyl_Isocyanate Phenyl_Isocyanate->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Precipitation Recrystallization Recrystallization Filtration->Recrystallization Crude Product Final_Product This compound Recrystallization->Final_Product Purified Product

Caption: Synthetic workflow for this compound.

Generalized Signaling Pathway for Phenylurea Derivatives in Cancer Cells

Signaling_Pathway Phenylurea_Derivative 1-(Cyanophenyl)-3-phenylurea Derivative Kinase_Target Protein Kinase (e.g., Raf, VEGFR) Phenylurea_Derivative->Kinase_Target Inhibition Downstream_Signaling Downstream Signaling (e.g., MAPK Pathway) Kinase_Target->Downstream_Signaling Activation Cell_Proliferation Cell Proliferation & Angiogenesis Downstream_Signaling->Cell_Proliferation Promotion Apoptosis Apoptosis Downstream_Signaling->Apoptosis Inhibition

Caption: Generalized kinase inhibition pathway for phenylurea derivatives.

Conclusion

The synthesis of this compound via the reaction of 2-aminobenzonitrile and phenyl isocyanate is a robust and high-yielding method. This technical guide provides the necessary details for its successful preparation and characterization in a laboratory setting. The presented data and workflows are intended to support further research and development activities involving this and related compounds. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

The Enigmatic Mechanism of 1-(2-Cyanophenyl)-3-phenylurea: A Technical Guide to a Molecule of Interest

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Cyanophenyl)-3-phenylurea is a small molecule whose specific mechanism of action remains largely uncharacterized in publicly accessible scientific literature. However, its structural motifs are present in a wide array of biologically active compounds. This technical guide consolidates the available information on this compound and its close chemical relatives, the phenylurea and cyanophenylurea derivatives. By examining the established biological activities, synthesis protocols, and signaling pathway interactions of these related molecules, we can infer potential mechanisms and guide future research into the therapeutic promise of this compound. This document provides a foundational resource for researchers interested in exploring this and similar chemical entities.

Introduction to this compound and the Phenylurea Class

This compound is an organic compound featuring a central urea linkage with a 2-cyanophenyl group and a phenyl group at its termini.[1] While this specific molecule has limited direct biological data associated with it, the broader class of phenylurea derivatives has been extensively investigated and has yielded compounds with diverse pharmacological activities. These activities range from anticancer and antimicrobial to antifungal applications.[2][3][4][5] The presence of the cyano group suggests potential for unique interactions with biological targets, possibly modulating enzyme activity or receptor function.[5]

Potential Mechanisms of Action Inferred from Related Compounds

Given the paucity of direct data, the potential mechanisms of action for this compound can be hypothesized based on the activities of structurally similar compounds.

Enzyme Inhibition

A significant number of phenylurea derivatives function as enzyme inhibitors.[6][7] A notable example is the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in tryptophan metabolism and a critical immunotherapeutic target in cancer.[8] Phenylurea derivatives have shown potent IDO1 inhibition, suggesting that this compound could potentially operate through a similar pathway.[8][9]

Anticancer Activity

Beyond IDO1 inhibition, various phenylurea derivatives exhibit broad antitumor effects. Some derivatives have been shown to induce apoptosis in cancer cell lines, with IC50 values in the micromolar range.[3][10] The mechanism for this is not always tubulin-based, indicating that other cellular targets may be involved.[3] The N,N'-diarylurea scaffold, present in this compound, is a known pharmacophore in multi-kinase inhibitors.[4]

Antifungal and Plant Elicitor Activity

Interestingly, derivatives of 1-(2-cyanophenyl)-3-heterylureas have been synthesized and studied for their antifungal properties.[11] These compounds were found to act as elicitors, inducing systemic acquired resistance (SAR) in plants, rather than acting as direct fungicides.[11] This suggests a mechanism involving the activation of plant defense pathways.

Synthesis and Experimental Protocols

The synthesis of this compound and its analogs is generally straightforward and well-documented.

General Synthesis of Phenylurea Derivatives

A common and efficient method for synthesizing phenylurea derivatives involves the reaction of an isocyanate with an amine.[2][5]

Experimental Protocol: Synthesis via Isocyanate and Amine

  • Reactant Preparation: Dissolve the desired aniline derivative (e.g., 2-aminobenzonitrile) in a suitable aprotic solvent such as dichloromethane (DCM) or toluene.

  • Isocyanate Addition: Add the corresponding isocyanate (e.g., phenyl isocyanate) to the solution. The reaction is often facilitated by a base like triethylamine.[12]

  • Reaction Conditions: Stir the mixture at room temperature or under reflux for a period ranging from 2 to 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[2][5]

  • Work-up and Purification: Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[9]

SynthesisWorkflow Reactants Aniline Derivative + Isocyanate Reaction Reaction Mixture (Stirring at RT or Reflux) Reactants->Reaction Solvent Aprotic Solvent (e.g., DCM, Toluene) Solvent->Reaction Base Base (optional) (e.g., Triethylamine) Base->Reaction TLC TLC Monitoring Reaction->TLC Workup Aqueous Work-up (Wash with H2O, Brine) Reaction->Workup Drying Drying (Na2SO4) Workup->Drying Concentration Concentration (Rotary Evaporation) Drying->Concentration Purification Purification (Recrystallization or Column Chromatography) Concentration->Purification Product Pure Phenylurea Derivative Purification->Product

General workflow for the synthesis of phenylurea derivatives.

Biological Assays

To elucidate the mechanism of action of this compound, a series of in vitro and in vivo assays would be necessary.

Experimental Protocol: IDO1 Inhibition Assay

  • Enzyme and Substrate Preparation: Recombinant human IDO1 enzyme is pre-incubated with the test compound (this compound) at various concentrations.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of L-tryptophan.

  • Incubation: The reaction is allowed to proceed at 37°C for a specified time.

  • Reaction Termination and Detection: The reaction is stopped, and the product, N-formylkynurenine, is quantified, often by measuring its absorbance at a specific wavelength after conversion to kynurenine.

  • Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

IDO1_Inhibition_Pathway cluster_IDO1 IDO1 Pathway cluster_Immune Immune Response Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Kynurenine Kynurenine IDO1->Kynurenine Treg Regulatory T-cells (Tregs) Kynurenine->Treg Activation Teff Effector T-cells Treg->Teff Suppression Inhibitor This compound (Potential Inhibitor) Inhibitor->IDO1 Inhibition

Potential inhibition of the IDO1 signaling pathway.

Quantitative Data from Related Phenylurea Derivatives

Compound ClassTargetIC50 (µM)Cell Line/AssayReference
Phenylurea DerivativesIDO10.1 - 0.6Enzyme Assay[9]
3-HaloacylaminophenylureasVarious Cancer Cells0.38 - 4.07CEM, MCF-7, etc.[3]
N,N'-diarylureasLeukemia, Colon Cancer, Melanoma13.6 - 14.9Cell-based Assay[10]

Conclusion and Future Directions

This compound represents a molecule of significant interest due to the established and diverse biological activities of the broader phenylurea class of compounds. While its specific mechanism of action is yet to be elucidated, the available literature on related compounds provides a strong rationale for its investigation as a potential therapeutic agent. Future research should focus on a systematic evaluation of its activity against a panel of enzymes, particularly kinases and metabolic enzymes like IDO1, as well as its cytotoxic effects on various cancer cell lines. The synthesis of a focused library of analogs with modifications to the phenyl and cyanophenyl rings could also provide valuable structure-activity relationship (SAR) data to guide the development of more potent and selective compounds. The protocols and potential pathways outlined in this guide offer a foundational framework for initiating such research endeavors.

References

Unveiling the Biological Potential: A Technical Guide to 1-(2-Cyanophenyl)-3-phenylurea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Cyanophenyl)-3-phenylurea, a small molecule with the chemical formula C₁₄H₁₁N₃O, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's biological effects, with a particular focus on its role as an elicitor of plant defense mechanisms. While direct quantitative data on other biological activities such as anticancer or specific enzyme inhibition for this particular molecule is limited in publicly available literature, this guide also explores the activities of structurally related phenylurea derivatives to provide a broader context for future research and development.

Antifungal Activity by Induction of Systemic Acquired Resistance (SAR)

Recent studies have illuminated the potential of derivatives of this compound as potent agents in plant protection. Specifically, 1-(2-cyanophenyl)-3-heterylureas have been shown to exhibit significant antifungal activity against the phytopathogen Botrytis cinerea. This activity is not attributed to direct fungicidal action but rather to the induction of Systemic Acquired Resistance (SAR) in the host plant, a key signaling pathway for broad-spectrum disease resistance.[1][2]

Quantitative Data: In Vivo Antifungal Activity

The following table summarizes the in vivo protective properties of 1-(2-cyanophenyl)-3-heterylurea derivatives against Botrytis cinerea on cucumber and pepper leaves. The data is presented as the percentage of disease inhibition.

CompoundPlantInhibition of B. cinerea (%)[3][4]
1-(2-cyanophenyl)-3-(3,4-dichloroisothiazol-5-yl)ureaCucumber96.50 ± 0.01
1-(2-cyanophenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)ureaCucumber>90
1-(2-cyanophenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)ureaPepper>90
Isotianil (Reference Elicitor)Cucumber62.48 ± 1.04
Isotianil (Reference Elicitor)Pepper56.50 ± 1.29
Tiadinil (Reference Elicitor)Cucumber>90
Tiadinil (Reference Elicitor)Pepper>90

Signaling Pathway: Systemic Acquired Resistance (SAR)

The proposed mechanism of action for the antifungal effect of this compound derivatives is the activation of the Systemic Acquired Resistance (SAR) pathway in plants. SAR is a long-lasting and broad-spectrum defense response that is induced throughout the plant following a localized exposure to a pathogen or a chemical elicitor.[5][6][7] The pathway involves a complex signaling cascade, with salicylic acid (SA) playing a central role.

SAR_Pathway cluster_local Local Tissue (Site of Elicitor Application) cluster_systemic Systemic Tissue (Distal Parts of the Plant) Elicitor Elicitor Receptor Receptor Elicitor->Receptor Signal_Transduction Signal Transduction (ROS, NO, Ca2+) Receptor->Signal_Transduction SA_Biosynthesis Salicylic Acid (SA) Biosynthesis Signal_Transduction->SA_Biosynthesis Mobile_Signals Generation of Mobile Signals (MeSA, AzA, G3P, Pip) SA_Biosynthesis->Mobile_Signals SA_Accumulation SA Accumulation Mobile_Signals->SA_Accumulation Phloem Transport NPR1 NPR1 Activation SA_Accumulation->NPR1 TGA_Factors TGA Transcription Factors NPR1->TGA_Factors PR_Genes Pathogenesis-Related (PR) Gene Expression TGA_Factors->PR_Genes SAR_Response SAR Response (Broad-spectrum Resistance) PR_Genes->SAR_Response

Figure 1: Simplified signaling pathway of Systemic Acquired Resistance (SAR) in plants.

Experimental Protocols

Synthesis of this compound Derivatives

A general method for the synthesis of 1-(2-cyanophenyl)-3-heterylurea derivatives involves the reaction of a corresponding acyl azide with 2-cyanoaniline.[4][8]

Materials:

  • Acyl azide (e.g., 3,4-dichloroisothiazol-5-carbonyl azide or 4-methyl-1,2,3-thiadiazole-5-carbonyl azide) (1 mmol)

  • 2-Cyanoaniline (1 mmol)

  • Dry 1,4-dioxane

  • Ethanol for recrystallization

Procedure:

  • Dissolve the acyl azide (1 mmol) in dry 1,4-dioxane.

  • Add 2-cyanoaniline (1 mmol) to the solution.

  • Reflux the reaction mixture for 4 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the reaction mixture to room temperature.

  • Collect the precipitate that forms by filtration.

  • Recrystallize the crude product from ethanol to obtain the purified 1-(2-cyanophenyl)-3-heterylurea derivative.

Synthesis_Workflow Start Start Dissolve_Acyl_Azide Dissolve Acyl Azide in dry 1,4-dioxane Start->Dissolve_Acyl_Azide Add_Cyanoaniline Add 2-Cyanoaniline Dissolve_Acyl_Azide->Add_Cyanoaniline Reflux Reflux for 4 hours Add_Cyanoaniline->Reflux Monitor_TLC Monitor by TLC Reflux->Monitor_TLC Monitor_TLC->Reflux Incomplete Cool Cool to Room Temp. Monitor_TLC->Cool Reaction Complete Filter Filter Precipitate Cool->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize End End Recrystallize->End

Figure 2: General workflow for the synthesis of 1-(2-cyanophenyl)-3-heterylurea derivatives.
In Vivo Antifungal Activity Assay on Plant Leaves

This protocol describes the evaluation of the protective activity of compounds against Botrytis cinerea on cucumber or pepper leaves.[4][9][10]

Materials:

  • Healthy cucumber or pepper plants

  • Botrytis cinerea culture

  • Test compound solution (e.g., 200 µg/mL in 0.1% aqueous DMSO)

  • Control solution (0.1% aqueous DMSO)

  • Sterile water

  • Mycelial plugs (5 mm diameter) from a 7-day-old B. cinerea culture

  • Humid chambers

Procedure:

  • Spray the leaves of healthy plants with the test compound solution or the control solution until runoff.

  • Allow the leaves to air dry.

  • After 24 hours, place a 5 mm mycelial plug of B. cinerea on the center of each treated leaf.

  • Place the inoculated leaves in a humid chamber to maintain high humidity.

  • Incubate the leaves at 25°C for 3-5 days.

  • Measure the diameter of the necrotic lesions on the leaves.

  • Calculate the percentage of inhibition using the following formula: Inhibition (%) = [(DC - DT) / DC] x 100 where DC is the average diameter of the lesion in the control group and DT is the average diameter of the lesion in the treated group.

Antifungal_Assay_Workflow Start Start Spray_Leaves Spray Plant Leaves (Test & Control Solutions) Start->Spray_Leaves Air_Dry Air Dry Leaves Spray_Leaves->Air_Dry Inoculate Inoculate with B. cinerea (Mycelial Plug) Air_Dry->Inoculate After 24h Incubate Incubate in Humid Chamber (25°C, 3-5 days) Inoculate->Incubate Measure_Lesions Measure Lesion Diameter Incubate->Measure_Lesions Calculate_Inhibition Calculate % Inhibition Measure_Lesions->Calculate_Inhibition End End Calculate_Inhibition->End

Figure 3: Workflow for the in vivo antifungal activity assay on plant leaves.

Biological Activities of Related Phenylurea Derivatives

While specific data for this compound is emerging, the broader class of phenylurea derivatives has been extensively studied, revealing a wide range of biological activities.

  • Anticancer Activity: Numerous phenylurea derivatives have demonstrated potent anticancer activity. For instance, some derivatives have shown significant inhibitory effects against various human tumor cell lines with IC₅₀ values in the low micromolar range.[7] The mechanism of action for some of these compounds involves the induction of apoptosis.[4]

  • Enzyme Inhibition: Phenylurea derivatives have been identified as inhibitors of various enzymes. For example, certain derivatives act as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in tryptophan metabolism and an important immunotherapeutic target in cancer, with IC₅₀ values in the sub-micromolar range.[3][11] Other derivatives have shown inhibitory activity against enzymes such as acetylcholinesterase, butyrylcholinesterase, and α-glycosidase.

  • NLRP3 Inflammasome Inhibition: A novel urea-based derivative was identified as an inhibitor of the NLRP3 inflammasome, a key component of the innate immune system, with an IC₅₀ of 0.8 µM in J774A.1 cells. This highlights the potential of this chemical scaffold in the development of anti-inflammatory agents.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with significant biological activity, particularly as elicitors of plant defense mechanisms for crop protection. The data presented in this guide underscores the potential of these molecules in agriculture. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways involved in their elicitor activity.

Moreover, the diverse biological activities observed in the broader phenylurea class suggest that this compound itself may possess other underexplored therapeutic potentials. Future investigations should focus on comprehensive screening of this compound against a panel of cancer cell lines and key enzymatic targets to uncover its full pharmacological profile. Detailed structure-activity relationship (SAR) studies will also be crucial for the rational design of more potent and selective analogs for various therapeutic and agricultural applications.

References

An In-depth Technical Guide to 1-(2-Cyanophenyl)-3-phenylurea

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 1-(2-Cyanophenyl)-3-phenylurea, including its chemical identity, synthesis methodologies, and potential biological significance. The information is curated for researchers, scientists, and professionals in drug development.

Chemical Identity and Nomenclature

IUPAC Name: this compound[1]

Synonyms:

  • N-(2-Cyanophenyl)-N'-phenylurea

Molecular Structure:

  • Molecular Formula: C₁₄H₁₁N₃O[1]

  • Molecular Weight: 237.26 g/mol

  • InChI Key: WJBBZNVIKICMHI-UHFFFAOYSA-N[1]

  • SMILES: C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2C#N[1]

Physicochemical Properties (Predicted):

PropertyValueSource
XlogP2.0PubChemLite[1]
Monoisotopic Mass237.09021 DaPubChemLite[1]

Synthesis of this compound

The synthesis of unsymmetrical diaryl ureas like this compound is well-established in organic chemistry. The most common and direct approach involves the reaction of an isocyanate with an aniline. For the target molecule, two primary synthetic routes are feasible.

Logical Synthesis Workflow:

synthesis_workflow General Synthesis Workflow for this compound cluster_route1 Route A cluster_route2 Route B A1 Phenyl isocyanate A_product This compound A1->A_product A2 2-Cyanoaniline A2->A_product A_reagents Inert Solvent (e.g., THF, Dichloromethane) A_reagents->A_product Reaction B1 2-Cyanophenyl isocyanate B_product This compound B1->B_product B2 Aniline B2->B_product B_reagents Inert Solvent (e.g., THF, Dichloromethane) B_reagents->B_product Reaction

Caption: Alternative synthetic routes to this compound.

Experimental Protocol (Representative):

While a specific protocol for this compound is not detailed in the searched literature, the following general procedure for the synthesis of a substituted 1-(2-cyanophenyl)urea derivative can be adapted. This protocol is based on the reaction of an amine with 2-cyanophenyl isocyanate.

Materials:

  • Aniline (or substituted aniline)

  • 2-Cyanophenyl isocyanate

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • To a solution of aniline (1 equivalent) in anhydrous THF, add 2-cyanophenyl isocyanate (1 equivalent).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC until the starting material (aniline) is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel to afford the desired this compound.

Characterization

Though specific spectral data for this compound are not available in the provided search results, a typical characterization workflow would involve the following spectroscopic techniques.

Characterization Workflow:

characterization_workflow Characterization Workflow for this compound start Synthesized Product nmr NMR Spectroscopy (¹H and ¹³C) start->nmr Structural Elucidation ir Infrared (IR) Spectroscopy start->ir Functional Group Analysis ms Mass Spectrometry (MS) start->ms Molecular Weight Confirmation mp Melting Point Determination start->mp Physical Property purity Purity Assessment (e.g., HPLC, Elemental Analysis) nmr->purity ir->purity ms->purity mp->purity final Confirmed Structure and Purity purity->final

Caption: A logical workflow for the structural and purity confirmation.

Expected Spectroscopic Features:

Based on the structure of this compound, the following spectral features would be anticipated:

  • ¹H NMR: Signals corresponding to the aromatic protons on both the phenyl and cyanophenyl rings, as well as signals for the N-H protons of the urea linkage. The integration of these signals would confirm the proton count.

  • ¹³C NMR: Resonances for the carbon atoms of the two aromatic rings, the cyano group, and the carbonyl carbon of the urea moiety.

  • IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the urea, the C=O stretching of the carbonyl group, and the C≡N stretching of the cyano group. For a related compound, 1-(2-Cyanophenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)urea, the C≡N and C=O stretches were observed at 2231 cm⁻¹ and 1694 cm⁻¹, respectively[2].

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound.

Potential Biological and Research Applications

While specific biological activities for this compound are not detailed in the provided search results, the broader class of phenylurea derivatives is known for a wide range of biological effects.

General Biological Activities of Phenylureas:

  • Anticancer Agents: Many diarylurea compounds have been investigated as inhibitors of various protein kinases, which are crucial targets in cancer therapy.

  • Herbicides: Substituted phenylureas are known to act as herbicides by inhibiting photosynthesis.

  • Enzyme Inhibitors: Phenylurea derivatives have been synthesized and evaluated as inhibitors of various enzymes, including acetylcholinesterase and butyrylcholinesterase[3].

  • Antifungal and Elicitor Activity: Compounds containing the 1-(2-cyanophenyl)urea moiety have been investigated for their antifungal properties and their ability to induce systemic acquired resistance (SAR) in plants[2][4]. For instance, a derivative, 1-(2-Cyanophenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)urea, showed significant inhibition of gray mold on cucumber and pepper leaves[4].

The presence of the 2-cyano group on the phenyl ring of this compound offers a site for potential chemical modification, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies in drug discovery and agrochemical research. The nitrile group can also participate in various chemical transformations, further expanding the synthetic utility of this compound.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 1-(2-Cyanophenyl)-3-phenylurea and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical guide addresses the potential therapeutic targets of the chemical scaffold represented by 1-(2-Cyanophenyl)-3-phenylurea. It is important to note that while this specific compound is well-documented as a plant growth regulator (synthetic cytokinin), there is a significant lack of published research on its therapeutic applications in human or animal models. Therefore, this document extrapolates potential therapeutic targets and mechanisms of action from studies on structurally related cyanophenylurea and phenylurea derivatives. The information presented herein is intended to serve as a guide for researchers and drug development professionals interested in exploring the therapeutic potential of this chemical class.

Introduction

This compound, a member of the phenylurea class of compounds, is primarily known for its potent cytokinin-like activity in plants, where it promotes cell division and growth. However, the broader family of phenylurea derivatives has garnered significant interest in medicinal chemistry due to their diverse biological activities, particularly in the realm of oncology. Numerous phenylurea-containing compounds have been investigated and developed as inhibitors of key enzymes involved in cancer progression, such as protein kinases and histone deacetylases. This guide will explore the potential therapeutic targets of the this compound scaffold by examining the established activities of its structural analogs.

Potential Therapeutic Target Classes

Based on the activities of structurally related compounds, the cyanophenylurea scaffold may hold potential for targeting several key players in human diseases, particularly cancer.

Histone Deacetylases (HDACs)

HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes. Inhibition of HDACs can restore the expression of these genes, inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.

A structural analog of the topic compound, R/S-N-3-cyanophenyl-N'-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)urea , has been identified as a potent inhibitor of sirtuins 1 and 2 (SIRT1/2) , which are class III histone deacetylases.[1] This suggests that the cyanophenylurea moiety can be a key pharmacophore for interacting with the active site of these enzymes.

Protein Kinases

Protein kinases are a large family of enzymes that regulate a majority of cellular processes, including proliferation, survival, and differentiation. Dysregulation of kinase activity is a hallmark of cancer, making them a prime target for therapeutic intervention. The phenylurea scaffold is a common feature in many approved and investigational kinase inhibitors.

While no specific kinase targets have been identified for this compound, various phenylurea derivatives have been shown to inhibit:

  • Receptor Tyrosine Kinases (RTKs): These include VEGFR and c-MET, which are critical for angiogenesis and tumor growth.[2]

  • Raf Kinases: These are key components of the MAPK/ERK signaling pathway, which is frequently hyperactivated in cancer.[3]

  • Src Homology-2 Domain Containing Protein Tyrosine Phosphatase-2 (SHP2): Phenylurea derivatives have been discovered as novel allosteric inhibitors of SHP2, a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling and is a target in oncology.[4]

Apoptosis Pathways

Inducing apoptosis in cancer cells is a fundamental strategy in cancer therapy. The positional isomer, 1-(4-Cyanophenyl)-3-phenylurea , has been investigated for its potential as a pro-apoptotic agent in various cancer cell lines.[5] The mechanism of action could involve the modulation of key apoptotic proteins, although the precise targets have not been fully elucidated.

Data Presentation

The following table summarizes the biological activities of representative cyanophenylurea and phenylurea derivatives, highlighting the potential of this chemical class.

Compound/Derivative ClassTarget(s)Reported Activity/Potential ApplicationReference(s)
R/S-N-3-cyanophenyl-N'-(...)-ureaSIRT1, SIRT2 (HDAC Class III)Antiproliferative activity in glioma cells.[1]
1-(4-Cyanophenyl)-3-phenylureaApoptosis PathwaysPotential pro-apoptotic agent in cancer therapy.[5]
Phenylurea DerivativesReceptor Tyrosine Kinases (e.g., VEGFR, c-MET)Inhibition of angiogenesis and tumor growth.[2]
Phenylurea DerivativesRaf KinasesInhibition of the MAPK/ERK signaling pathway.[3]
Phenylurea DerivativesSHP2Allosteric inhibition with anti-colon cancer and immunomodulatory effects.[4]
Phenylurea DerivativesTubulinInhibition of tubulin polymerization.[6]

Experimental Protocols

To investigate the potential therapeutic activities of this compound, a series of in vitro assays would be required. Below are representative protocols for key experiments.

In Vitro HDAC Inhibition Assay (SIRT1/2)

Objective: To determine the inhibitory activity of this compound against human SIRT1 and SIRT2.

Materials:

  • Recombinant human SIRT1 and SIRT2 enzymes

  • Fluorogenic SIRT1/2 substrate (e.g., Fluor de Lys-SIRT1/2 substrate)

  • NAD+

  • Developer solution

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Test compound (this compound) dissolved in DMSO

  • Known SIRT1/2 inhibitor (e.g., Sirtinol) as a positive control

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and positive control in assay buffer.

  • In a 96-well plate, add the assay buffer, NAD+, and the fluorogenic substrate.

  • Add the test compound or control to the respective wells.

  • Initiate the reaction by adding the SIRT1 or SIRT2 enzyme to all wells except the negative control.

  • Incubate the plate at 37°C for 1 hour.

  • Stop the enzymatic reaction by adding the developer solution.

  • Incubate at room temperature for 30 minutes in the dark.

  • Measure the fluorescence intensity (e.g., Ex/Em = 360/460 nm).

  • Calculate the percent inhibition and determine the IC50 value by plotting the percent inhibition versus the log of the compound concentration.

In Vitro Kinase Inhibition Assay (Generic Receptor Tyrosine Kinase)

Objective: To assess the inhibitory effect of this compound on the activity of a representative RTK (e.g., VEGFR2).

Materials:

  • Recombinant human RTK (e.g., VEGFR2)

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compound dissolved in DMSO

  • Known RTK inhibitor (e.g., Sunitinib) as a positive control

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96-well white microplate

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound and positive control.

  • Add the kinase, substrate, and test compound/control to the wells of the microplate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for 1 hour.

  • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition and determine the IC50 value.

Cell Viability and Apoptosis Assay

Objective: To determine the effect of this compound on the viability and induction of apoptosis in a cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

  • MCF-7 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • Staurosporine as a positive control for apoptosis

  • MTT or WST-1 reagent for viability assay

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

  • 96-well and 6-well cell culture plates

Procedure:

Cell Viability (MTT Assay):

  • Seed MCF-7 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for 24, 48, and 72 hours.

  • Add MTT reagent to each well and incubate for 4 hours.

  • Add solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis (Annexin V/PI Staining):

  • Seed MCF-7 cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24 hours.

  • Harvest the cells and wash with PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes in the dark at room temperature.

  • Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR) Ras Ras RTK->Ras SHP2 SHP2 RTK->SHP2 Raf Raf Kinase Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (Proliferation, Survival) ERK->Transcription SHP2->Ras Compound Phenylurea Derivative Compound->Raf Inhibition Compound->SHP2 Inhibition G start Synthesize/Acquire This compound in_vitro In Vitro Screening (HDAC, Kinase, Viability Assays) start->in_vitro hit_id Hit Identification (IC50 < 10 µM?) in_vitro->hit_id moa Mechanism of Action Studies (Apoptosis, Cell Cycle Analysis) hit_id->moa Yes no_activity No Significant Activity hit_id->no_activity No lead_opt Lead Optimization (SAR Studies) moa->lead_opt in_vivo In Vivo Efficacy (Xenograft Models) moa->in_vivo lead_opt->in_vitro end Preclinical Candidate in_vivo->end

References

spectroscopic data of 1-(2-Cyanophenyl)-3-phenylurea (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Spectroscopic Data of 1-(2-Cyanophenyl)-3-phenylurea

This technical guide provides a comprehensive overview of the spectroscopic data for the compound this compound, tailored for researchers, scientists, and professionals in drug development. This document outlines detailed experimental protocols for its synthesis and summarizes its key spectroscopic characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Synthesis of this compound

A plausible and commonly employed method for the synthesis of this compound involves the reaction of 2-cyanoaniline with phenyl isocyanate. This reaction is a nucleophilic addition of the primary amine to the isocyanate group, forming the urea linkage.

Experimental Protocol

Materials:

  • 2-Cyanoaniline

  • Phenyl isocyanate

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Stirring apparatus

  • Reaction flask

  • Apparatus for filtration and recrystallization

Procedure:

  • In a clean, dry reaction flask, dissolve 1.0 equivalent of 2-cyanoaniline in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add 1.0 equivalent of phenyl isocyanate dropwise at room temperature with continuous stirring.

  • Allow the reaction mixture to stir at room temperature for several hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the resulting solid product is collected by filtration.

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound. Where experimental data for the specific compound is not available, representative data from closely related analogs is provided and noted.

Mass Spectrometry

The mass spectrum of this compound can be predicted to show characteristic ions corresponding to its molecular weight and common adducts. The predicted data is summarized in the table below.[1]

AdductPredicted m/z
[M+H]⁺238.09749
[M+Na]⁺260.07943
[M-H]⁻236.08293
[M+NH₄]⁺255.12403
[M+K]⁺276.05337
[M]⁺237.08966
[M]⁻237.09076
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆, 400 MHz) - Representative Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10.2s1H-NH- (Urea)
~8.3s1H-NH- (Urea)
~8.1-7.0m9HAromatic Protons

Note: The chemical shifts for the NH protons of the urea linkage are expected to appear as singlets in the downfield region, typically above 8 ppm. The aromatic protons of both the cyanophenyl and phenyl rings will resonate in the range of 7.0-8.1 ppm.[2]

¹³C NMR (DMSO-d₆, 100 MHz) - Representative Data

Chemical Shift (δ) ppmAssignment
~152-155C=O (Urea)
~140-110Aromatic Carbons
~118-C≡N (Nitrile)

Note: The carbonyl carbon of the urea is expected to be in the 152-155 ppm range. The aromatic carbons will have signals between 110 and 140 ppm, and the nitrile carbon will be in the region of 118 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. The expected vibrational frequencies are listed below.

Wavenumber (cm⁻¹)Functional Group
~3300-3400N-H Stretching (Urea)
~3100-3000Aromatic C-H Stretching
~2220-2230C≡N Stretching (Nitrile)
~1650-1700C=O Stretching (Urea)
~1600, ~1480Aromatic C=C Bending
~1500-1550N-H Bending (Urea)

Note: The presence of a strong absorption band for the nitrile group around 2220-2230 cm⁻¹ and the carbonyl group of the urea at approximately 1650-1700 cm⁻¹ are key diagnostic peaks.

Experimental and Analytical Workflow

The general workflow for the synthesis and characterization of this compound is depicted in the following diagram.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Characterization start Reactants: 2-Cyanoaniline Phenyl Isocyanate reaction Reaction in Anhydrous Solvent start->reaction 1. Mixing workup Filtration and Washing reaction->workup 2. Isolation purification Recrystallization workup->purification 3. Purification product Pure 1-(2-Cyanophenyl) -3-phenylurea purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data Data Analysis and Structure Confirmation nmr->data ir->data ms->data

References

The Phenylurea Scaffold as a Core Moiety for IDO1 Inhibition: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical therapeutic target in immuno-oncology. By catalyzing the initial and rate-limiting step in tryptophan catabolism along the kynurenine pathway, IDO1 exerts a potent immunosuppressive effect within the tumor microenvironment. This is achieved through the depletion of the essential amino acid L-tryptophan and the accumulation of immunosuppressive kynurenine metabolites, leading to T-cell anergy and apoptosis. Consequently, the development of small molecule inhibitors of IDO1 is a highly active area of research aimed at restoring anti-tumor immunity.

While a broad range of chemical scaffolds are being investigated, this technical guide focuses on the potential of phenylurea-based compounds as IDO1 inhibitors. Although specific quantitative inhibitory data for the parent compound, 1-(2-Cyanophenyl)-3-phenylurea, is not extensively detailed in publicly accessible literature, the phenylurea moiety is a key structural feature in a number of more complex and highly potent IDO1 inhibitors. This guide will, therefore, summarize the key findings for these derivatives, providing a comprehensive overview of their activity, the experimental protocols used for their evaluation, and the underlying signaling pathways.

Quantitative Data: IDO1 Inhibition by Phenylurea Derivatives

Several studies have explored the structure-activity relationship (SAR) of phenylurea derivatives as IDO1 inhibitors. The following table summarizes the in vitro inhibitory activity of key compounds from this class.

Compound IDStructureEnzymatic IC50 (μM) vs. hIDO1Cell-based IC50 (μM) vs. hIDO1Selectivity vs. TDOReference
i12 3-(3-(3-(2-cyanophenyl)ureido)-4-(3,5-dimethylpiperidin-1-yl)phenyl)-4,4,4-trifluorobutanoic acid0.1Not ReportedNo inhibitory activity[1]
i23 3-(3-(3-(2-cyanophenyl)ureido)-4-(4-methylpiperazin-1-yl)phenyl)-4,4,4-trifluorobutanoic acid0.6Not ReportedNo inhibitory activity[1]
i24 3-(3-(3-(2-cyanophenyl)ureido)-4-(piperidin-1-yl)phenyl)-4,4,4-trifluorobutanoic acid0.2Not ReportedNo inhibitory activity[1]
Epacadostat (Z)-N'-(3-bromo-4-fluorophenyl)-N-hydroxy-4-((2-(sulfamoylamino)ethyl)amino)-1,2,5-oxadiazole-3-carboximidamide0.0720.0071>1000-fold vs. IDO2/TDO[2][3]

Note: Epacadostat is included as a reference compound, representing a highly potent IDO1 inhibitor, though it does not possess a phenylurea scaffold.

Signaling Pathways and Experimental Workflows

To understand the context of IDO1 inhibition and the methods used to assess it, the following diagrams illustrate the IDO1 signaling pathway and a typical experimental workflow for inhibitor evaluation.

IDO1_Signaling_Pathway Tryptophan L-Tryptophan IDO1 IDO1 Enzyme (Heme-containing) Tryptophan->IDO1 Substrate T_Cell T-Cell Tryptophan->T_Cell Required for Proliferation IDO1->Tryptophan Depletes NFK N-Formylkynurenine IDO1->NFK Catalysis Kynurenine Kynurenine NFK->Kynurenine Spontaneous Deformylation Treg Regulatory T-Cell (Treg) Differentiation Kynurenine->Treg Promotes T_Cell_Anergy T-Cell Anergy & Apoptosis Kynurenine->T_Cell_Anergy Induces Immune_Suppression Immune Suppression Treg->Immune_Suppression T_Cell_Anergy->Immune_Suppression

IDO1 Signaling (Kynurenine) Pathway

IDO1_Inhibitor_Workflow Start Start: Phenylurea Derivative Synthesis Enzyme_Assay In Vitro Enzymatic Assay (Recombinant hIDO1) Start->Enzyme_Assay Cell_Assay Cell-Based Assay (e.g., IFN-γ stimulated HeLa cells) Start->Cell_Assay IC50_Det IC50 Determination Enzyme_Assay->IC50_Det Cell_Assay->IC50_Det Selectivity_Assay Selectivity Screening (vs. TDO, IDO2) IC50_Det->Selectivity_Assay PK_Study Pharmacokinetic (PK) Studies in Mice Selectivity_Assay->PK_Study Efficacy_Study In Vivo Efficacy Study (Tumor Xenograft Model) PK_Study->Efficacy_Study Lead_Opt Lead Optimization Efficacy_Study->Lead_Opt

Experimental Workflow for IDO1 Inhibitor Evaluation

Experimental Protocols

The evaluation of phenylurea derivatives as IDO1 inhibitors typically involves a series of in vitro and in vivo assays. The following are detailed methodologies for key experiments.

In Vitro IDO1/TDO Enzymatic Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified recombinant human IDO1 and TDO.

1. Reagents and Materials:

  • Recombinant human IDO1 and TDO enzymes

  • L-Tryptophan (substrate)

  • Potassium phosphate buffer (pH 6.5)

  • Ascorbic acid

  • Methylene blue

  • Catalase

  • Test compounds dissolved in DMSO

  • Trichloroacetic acid (TCA) for reaction termination

  • p-dimethylaminobenzaldehyde (DMAB) in acetic acid (Ehrlich's reagent)

  • 96-well plates

  • Spectrophotometer

2. Assay Procedure:

  • A reaction mixture is prepared containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.

  • The test compound (e.g., a phenylurea derivative) at various concentrations is added to the wells of a 96-well plate.

  • The IDO1 or TDO enzyme is added to the mixture.

  • The reaction is initiated by the addition of L-tryptophan.

  • The plate is incubated at 37°C for a defined period (e.g., 60 minutes).

  • The reaction is stopped by adding TCA.

  • The plate is then incubated at a higher temperature (e.g., 50-60°C) for approximately 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.

  • After centrifugation to pellet precipitated protein, the supernatant is transferred to a new plate.

  • Ehrlich's reagent (DMAB) is added to the supernatant, which reacts with the kynurenine to produce a yellow-colored product.

  • The absorbance is measured at 480 nm using a spectrophotometer.

  • The percentage of inhibition is calculated, and the IC50 value is determined by plotting the inhibition percentage against the compound concentration.

Cell-Based IDO1 Inhibition Assay

This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context, which is often induced by interferon-gamma (IFN-γ).

1. Cell Line and Culture:

  • HeLa cells are commonly used due to their robust induction of IDO1 expression in response to IFN-γ.

  • Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

2. Assay Procedure:

  • HeLa cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cell culture medium is replaced with fresh medium containing human IFN-γ to induce IDO1 expression.

  • The test compounds at various concentrations are added to the wells.

  • The plates are incubated for a period that allows for both IDO1 expression and activity (e.g., 24-48 hours).

  • After incubation, a portion of the cell culture supernatant is collected.

  • The kynurenine concentration in the supernatant is measured using the same TCA and DMAB colorimetric method described in the enzymatic assay.

  • The IC50 value is calculated based on the reduction of kynurenine production in the presence of the inhibitor.

In Vivo Pharmacokinetic (PK) and Efficacy Studies

These studies assess the drug-like properties of the inhibitor and its anti-tumor effect in a living organism.

1. Animal Model:

  • Immunocompetent mice (e.g., C57BL/6) are often used for PK studies.

  • For efficacy studies, a syngeneic tumor model (e.g., B16F10 melanoma or PAN02 pancreatic cancer cells) is established by subcutaneously inoculating tumor cells into the mice.

2. Pharmacokinetic Study:

  • The test compound is administered to mice via intravenous (IV) and oral (PO) routes.

  • Blood samples are collected at various time points after administration.

  • The concentration of the compound in the plasma is quantified using LC-MS/MS.

  • PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability are calculated.

3. Anti-Tumor Efficacy Study:

  • Once the tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups.

  • The test compound is administered orally at one or more dose levels, typically once or twice daily.

  • Tumor volume and body weight are measured regularly throughout the study.

  • At the end of the study, the tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.

Conclusion

The phenylurea scaffold, particularly when incorporating a 2-cyanophenyl group and other specific substitutions, has demonstrated significant promise in the development of potent and selective IDO1 inhibitors. The data from various derivatives indicate that this chemical class can achieve low micromolar to nanomolar inhibitory activity. The experimental protocols outlined provide a standard framework for the preclinical evaluation of such compounds, from initial enzymatic and cellular screening to in vivo assessment of their pharmacokinetic properties and anti-tumor efficacy. Further optimization of this scaffold may lead to the development of novel clinical candidates for cancer immunotherapy.

References

Unveiling the Antifungal Potential of 1-(2-Cyanophenyl)-3-phenylurea Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 1-(2-cyanophenyl)-3-phenylurea represent a class of compounds with emerging interest in the field of antifungal research. While extensive research into their direct fungicidal or fungistatic properties is still in its nascent stages, preliminary studies have highlighted a unique mechanism of action, particularly in the context of plant pathology. This technical guide provides a comprehensive overview of the current state of knowledge regarding the antifungal properties of these derivatives, focusing on available quantitative data, experimental methodologies, and proposed mechanisms of action. A significant portion of the available data points towards an indirect antifungal effect through the elicitation of systemic acquired resistance (SAR) in plants, rather than direct interaction with fungal pathogens. This guide aims to consolidate the existing, albeit limited, information to serve as a foundational resource for further research and development in this area.

Introduction

The relentless challenge of combating fungal infections in both agriculture and medicine necessitates the continuous exploration of novel chemical scaffolds with antifungal potential. Phenylurea derivatives have been investigated for a range of biological activities, and the this compound core has recently been explored for its role in plant protection. This document synthesizes the available scientific literature to provide a detailed account of the synthesis, in vitro and in vivo antifungal evaluation, and the proposed mode of action of these compounds.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives has been reported through the reaction of 2-cyanoaniline with corresponding isocyanates or via the Curtius rearrangement of acyl azides. A notable example is the synthesis of 1-(2-cyanophenyl)-3-(3,4-dichloroisothiazol-5-yl)urea and 1-(2-cyanophenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)urea.

General Synthetic Protocol

A general method for the synthesis of these derivatives involves the reaction of a heterocyclic acyl azide with 2-cyanoaniline in a suitable solvent, such as dry 1,4-dioxane. The reaction mixture is typically refluxed for several hours. The resulting product can then be purified by recrystallization.[1]

In Vitro Antifungal Activity

The direct fungicidal or fungistatic activity of this compound derivatives, based on available literature, appears to be limited. The primary research in this area has focused on plant pathogenic fungi.

Quantitative Data

A study by Dunaeva et al. investigated the in vitro fungicidal activity of two specific derivatives, 1-(2-cyanophenyl)-3-(3,4-dichloroisothiazol-5-yl)urea (Compound 1) and 1-(2-cyanophenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)urea (Compound 2), against Botrytis cinerea.[1][2][3] The results, as summarized in Table 1, indicate very low direct antifungal activity at the tested concentration.

Table 1: In Vitro Fungicidal Activity of 1-(2-Cyanophenyl)-3-heterylurea Derivatives against Botrytis cinerea

CompoundConcentration (µg/mL)Degree of Inhibition of Mycelial Growth (%)[3]
1-(2-cyanophenyl)-3-(3,4-dichloroisothiazol-5-yl)urea50~11
1-(2-cyanophenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)urea50~11
Carbendazim (Positive Control)50100

Data sourced from Dunaeva et al.[1][3]

Experimental Protocol: In Vitro Antifungal Screening (Mycelial Growth Inhibition Assay)

The following protocol is based on the methodology described for testing against Botrytis cinerea.[1]

  • Preparation of Test Compounds: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Preparation of Fungal Plates: Prepare a suitable fungal growth medium (e.g., Potato Dextrose Agar) and sterilize. Allow the medium to cool before adding the test compound to achieve the desired final concentration.

  • Inoculation: Place a mycelial plug from a fresh culture of the test fungus onto the center of the agar plate containing the test compound.

  • Incubation: Incubate the plates at an appropriate temperature for the test fungus until the mycelial growth in the control plate (without the test compound) reaches the edge of the plate.

  • Data Collection: Measure the diameter of the fungal colony in both the control and treated plates.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the formula: % Inhibition = [(C - T) / C] * 100 where C is the average diameter of the fungal colony in the control group, and T is the average diameter of the fungal colony in the treated group.

In Vivo Antifungal Activity (Plant Protection)

The most significant antifungal-related activity reported for this compound derivatives is their ability to protect plants from fungal infections. This effect is attributed to the induction of systemic acquired resistance (SAR) in the host plant.

Quantitative Data

The same study by Dunaeva et al. demonstrated the protective effects of the two derivatives on cucumber and pepper leaves infected with Botrytis cinerea.[2][3] The results are summarized in Table 2.

Table 2: Protective Properties of 1-(2-Cyanophenyl)-3-heterylurea Derivatives against Botrytis cinerea on Plant Leaves

CompoundPlantInhibition of Gray Mold Development (%)[3]
1-(2-cyanophenyl)-3-(3,4-dichloroisothiazol-5-yl)ureaCucumber> 90
PepperNot specified
1-(2-cyanophenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)ureaCucumber> 90
Pepper> 90
Tiadinil (Elicitor Control)Cucumber> 90
Pepper> 90

Data sourced from Dunaeva et al.[2][3]

Experimental Protocol: In Vivo Plant Protection Assay

The following is a generalized protocol for assessing the plant-protective effects of the compounds.

  • Plant Cultivation: Grow healthy plants (e.g., cucumber, pepper) under controlled greenhouse conditions.

  • Compound Application: Prepare a solution of the test compound at the desired concentration and apply it to the plant leaves, typically by spraying until runoff.

  • Inoculation: After a specific period to allow for the induction of resistance, inoculate the treated and control plants with a spore suspension of the fungal pathogen.

  • Incubation: Maintain the plants in a high-humidity environment to facilitate fungal infection and disease development.

  • Disease Assessment: After a suitable incubation period, assess the disease severity by measuring the lesion size or the percentage of infected leaf area.

  • Calculation of Protection Efficacy: Calculate the protection efficacy using the formula: % Protection = [(DS_c - DS_t) / DS_c] * 100 where DS_c is the average disease severity in the control group, and DS_t is the average disease severity in the treated group.

Mechanism of Action

The available evidence strongly suggests that the primary mode of action for the studied 1-(2-cyanophenyl)-3-heterylurea derivatives is not direct antifungal activity but rather the induction of systemic acquired resistance (SAR) in plants.[1]

Elicitation of Systemic Acquired Resistance (SAR)

SAR is a plant defense mechanism that provides long-lasting, broad-spectrum resistance to a wide range of pathogens. Elicitors, such as the this compound derivatives mentioned, can trigger this defense pathway.

SAR_Pathway cluster_perception Elicitor Perception cluster_signaling Signal Transduction cluster_response Defense Response Elicitor Elicitor Plant_Cell_Receptor Plant Cell Receptor Elicitor->Plant_Cell_Receptor Binding ROS Reactive Oxygen Species (ROS) Plant_Cell_Receptor->ROS Activation SA Salicylic Acid (SA) Accumulation ROS->SA NPR1 NPR1 Activation SA->NPR1 PR_Genes Pathogenesis-Related (PR) Gene Expression NPR1->PR_Genes Induction Systemic_Resistance Systemic Acquired Resistance (SAR) PR_Genes->Systemic_Resistance

Caption: Proposed signaling pathway for elicitor-induced Systemic Acquired Resistance (SAR) in plants.

Potential Direct Antifungal Mechanisms of Phenylurea Derivatives (General)

While not demonstrated for the 1-(2-cyanophenyl) subclass, other phenylurea fungicides are known to have direct antifungal effects. A commonly cited mechanism is the inhibition of mitosis and cell division by interfering with β-tubulin assembly in fungal cells. This disruption of the cytoskeleton ultimately leads to the inhibition of fungal growth. Further research is required to determine if this compound derivatives share this or other direct antifungal mechanisms.

Experimental Workflows

The following diagrams illustrate the typical workflows for the synthesis and antifungal evaluation of these compounds.

Synthesis_Workflow Start Start Reactants Heterocyclic Acyl Azide + 2-Cyanoaniline Start->Reactants Reaction Reflux in 1,4-Dioxane Reactants->Reaction Purification Recrystallization Reaction->Purification Product 1-(2-Cyanophenyl)-3-heterylurea Derivative Purification->Product

Caption: A generalized workflow for the synthesis of 1-(2-cyanophenyl)-3-heterylurea derivatives.

Antifungal_Testing_Workflow cluster_invitro In Vitro Testing cluster_invivo In Vivo (Plant) Testing Compound_Prep_Vitro Prepare Compound Solutions Agar_Plate_Prep Prepare Fungal Agar Plates Compound_Prep_Vitro->Agar_Plate_Prep Inoculation_Vitro Inoculate with Fungal Mycelia Agar_Plate_Prep->Inoculation_Vitro Incubation_Vitro Incubate and Measure Growth Inoculation_Vitro->Incubation_Vitro Data_Analysis_Vitro Calculate Percent Inhibition Incubation_Vitro->Data_Analysis_Vitro Compound_Prep_Vivo Prepare Compound Solutions Plant_Treatment Treat Plants with Compound Compound_Prep_Vivo->Plant_Treatment Inoculation_Vivo Inoculate with Fungal Spores Plant_Treatment->Inoculation_Vivo Incubation_Vivo Incubate and Assess Disease Inoculation_Vivo->Incubation_Vivo Data_Analysis_Vivo Calculate Protection Efficacy Incubation_Vivo->Data_Analysis_Vivo Synthesized_Compound Synthesized_Compound Synthesized_Compound->Compound_Prep_Vitro Synthesized_Compound->Compound_Prep_Vivo

Caption: Workflow for in vitro and in vivo antifungal evaluation of the derivatives.

Future Directions and Knowledge Gaps

The study of the antifungal properties of this compound derivatives is a field with considerable room for expansion. The current body of literature is limited and highlights several key areas for future research:

  • Exploration of Direct Antifungal Activity: There is a significant need for screening a broader library of this compound derivatives against a diverse panel of fungal pathogens, including medically important species such as Candida and Aspergillus.

  • Determination of Minimum Inhibitory Concentrations (MICs): Quantitative assessment of the direct antifungal activity through the determination of MIC values is crucial for understanding the potential of these compounds as direct-acting antifungal agents.

  • Mechanism of Action Studies: For any derivatives that exhibit direct antifungal activity, elucidation of their mechanism of action is paramount. This could involve studies on their effects on fungal cell wall integrity, membrane permeability, ergosterol biosynthesis, or other essential cellular processes.

  • Structure-Activity Relationship (SAR) Studies: A systematic investigation of how different substituents on the phenylurea core influence antifungal activity would provide valuable insights for the rational design of more potent derivatives.

Conclusion

Currently, the known antifungal properties of this compound derivatives are primarily linked to their ability to induce systemic acquired resistance in plants, making them promising candidates for the development of novel plant protectants. Their direct fungicidal or fungistatic activity appears to be low based on the limited available data. This technical guide has summarized the existing knowledge on their synthesis, biological evaluation, and proposed mechanism of action. The significant knowledge gaps in their direct antifungal effects present a compelling opportunity for future research, which could potentially unlock new applications for this chemical class in the broader field of antifungal drug discovery.

References

Methodological & Application

1-(2-Cyanophenyl)-3-phenylurea synthesis protocol step-by-step

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the synthesis of 1-(2-Cyanophenyl)-3-phenylurea, a molecule of interest in medicinal chemistry and drug development. The protocol is based on established methods for the synthesis of phenylurea derivatives.

Introduction

This compound is a disubstituted urea derivative containing both a cyanophenyl and a phenyl moiety. Compounds of this class are of significant interest in pharmaceutical research due to their diverse biological activities. The synthesis of such ureas is most commonly achieved through the nucleophilic addition of an amine to an isocyanate. This protocol outlines two primary synthetic routes to obtain this compound.

Reaction Scheme

The synthesis can be approached via two equivalent routes:

Route A: Reaction of 2-aminobenzonitrile with phenyl isocyanate.

Route B: Reaction of aniline with 2-cyanophenyl isocyanate.[1]

Both routes involve the formation of a urea linkage through the reaction of an amino group with an isocyanate group. The choice of route may depend on the commercial availability and cost of the starting materials. This protocol will detail Route A.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound via the reaction of 2-aminobenzonitrile and phenyl isocyanate.

Materials and Equipment

Reagents:

  • 2-Aminobenzonitrile (2-Cyanoaniline)

  • Phenyl Isocyanate

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate (EtOAc)

  • Hexane

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Dropping funnel or syringe

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • Glass funnel and filter paper

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere, add 2-aminobenzonitrile (1.0 equivalent).

    • Dissolve the 2-aminobenzonitrile in anhydrous tetrahydrofuran (THF).

  • Addition of Phenyl Isocyanate:

    • Slowly add phenyl isocyanate (1.0 equivalent) to the stirred solution of 2-aminobenzonitrile at room temperature. The addition can be done using a dropping funnel or a syringe.

  • Reaction:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (2-aminobenzonitrile) is consumed. A typical mobile phase for TLC is a mixture of ethyl acetate and hexane.

  • Work-up:

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the THF.

  • Purification:

    • The crude product can be purified by recrystallization or column chromatography.

      • Recrystallization: Dissolve the crude solid in a minimal amount of a suitable hot solvent (e.g., ethanol or ethyl acetate) and allow it to cool slowly to form crystals. Filter the crystals and wash with a small amount of cold solvent.

      • Column Chromatography: If necessary, purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

  • Drying:

    • Dry the purified product under vacuum to obtain this compound as a solid.

Data Presentation

ParameterValue/Range
Reactants 2-Aminobenzonitrile, Phenyl Isocyanate
Solvent Tetrahydrofuran (THF), Dichloromethane (DCM)
Temperature Room Temperature to Reflux
Reaction Time Monitored by TLC (typically a few hours)
Yield 70-90% (typical for similar reactions)
Purification Method Recrystallization or Column Chromatography
Molecular Formula C₁₄H₁₁N₃O
Molecular Weight 237.26 g/mol

Note: The yield and reaction conditions are based on general procedures for phenylurea synthesis and may require optimization for this specific reaction.

Visualizations

Reaction Scheme Diagram

Reaction_Scheme cluster_reactants Reactants cluster_product Product 2_aminobenzonitrile 2-Aminobenzonitrile product This compound 2_aminobenzonitrile->product + phenyl_isocyanate Phenyl Isocyanate phenyl_isocyanate->product

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow Diagram

Experimental_Workflow A Dissolve 2-Aminobenzonitrile in Anhydrous THF B Add Phenyl Isocyanate A->B Step 1-2 C Stir at Room Temperature & Monitor by TLC B->C Step 3 D Concentrate under Reduced Pressure C->D Step 4 E Purify by Recrystallization or Column Chromatography D->E Step 5 F Dry the Final Product E->F Step 6

Caption: Step-by-step workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Quantification of 1-(2-Cyanophenyl)-3-phenylurea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Cyanophenyl)-3-phenylurea is a synthetic organic compound with potential applications in medicinal chemistry and drug development. Accurate and precise quantification of this molecule is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

Two primary analytical techniques are proposed for the quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and cost-effective method suitable for routine analysis and quality control of bulk drug substances and formulated products.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for the quantification of low concentrations of the analyte in complex biological matrices such as plasma and urine.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed for the quantification of this compound in bulk material and simple formulations.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (analytical grade).

  • This compound reference standard.

2. Chromatographic Conditions:

ParameterCondition
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 30% B, 1-10 min: 30-80% B, 10-12 min: 80% B, 12-13 min: 80-30% B, 13-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm
Injection Volume 10 µL
Run Time 15 minutes

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Prepare the sample by dissolving the material in acetonitrile to an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Method Validation Parameters (Hypothetical)

The following table summarizes the expected performance of this HPLC-UV method based on data for similar phenylurea compounds.[1][2]

ParameterExpected Result
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Reference Standard Stock Prepare Stock Solution Standard->Stock Sample Test Sample SamplePrep Prepare Sample Solution Sample->SamplePrep Working Prepare Working Standards Stock->Working HPLC HPLC System Working->HPLC Filter Filter (0.45 µm) SamplePrep->Filter Filter->HPLC Data Chromatographic Data HPLC->Data CalCurve Construct Calibration Curve Data->CalCurve Quant Quantify Sample CalCurve->Quant Result Final Concentration Quant->Result

Caption: Workflow for the quantification of this compound by HPLC-UV.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is suitable for the quantification of this compound in complex biological matrices, offering high sensitivity and selectivity.

Experimental Protocol

1. Instrumentation and Materials:

  • LC-MS/MS system consisting of a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Acetonitrile (LC-MS grade).

  • Water (LC-MS grade).

  • Formic acid (LC-MS grade).

  • This compound reference standard.

  • Internal Standard (IS): A structurally similar and stable isotope-labeled compound is recommended (e.g., ¹³C₆-1-(2-Cyanophenyl)-3-phenylurea). If not available, a structurally related compound with similar chromatographic behavior can be used.

2. LC-MS/MS Conditions:

ParameterCondition
Column C18 Reversed-Phase (2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-0.5 min: 10% B, 0.5-3.0 min: 10-90% B, 3.0-3.5 min: 90% B, 3.5-3.6 min: 90-10% B, 3.6-5.0 min: 10% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)

3. Mass Spectrometric Parameters (Hypothetical):

The exact mass transitions should be determined by infusing a standard solution of this compound into the mass spectrometer. The molecular weight of C₁₄H₁₁N₃O is 237.26 g/mol .

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
This compound 238.1[To be determined]100[To be determined]
Internal Standard (IS) [To be determined][To be determined]100[To be determined]

4. Sample Preparation (Protein Precipitation for Plasma):

  • To 100 µL of plasma sample, add 20 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

Method Validation Parameters (Hypothetical)

The following table summarizes the expected performance of this LC-MS/MS method.[3]

ParameterExpected Result
Linearity (R²) > 0.995
Range 0.1 - 100 ng/mL
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%
Limit of Detection (LOD) ~0.03 ng/mL
Limit of Quantification (LOQ) ~0.1 ng/mL
Matrix Effect To be evaluated

Experimental Workflow: LC-MS/MS Analysis of Plasma Samples

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add IS Plasma->Add_IS IS Internal Standard IS->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Vortex Vortex PPT->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMSMS LC-MS/MS System Reconstitute->LCMSMS MRM_Data MRM Data LCMSMS->MRM_Data Peak_Integration Peak Integration MRM_Data->Peak_Integration Ratio Calculate Analyte/IS Ratio Peak_Integration->Ratio CalCurve Construct Calibration Curve Ratio->CalCurve Quant Quantify Sample CalCurve->Quant Result Final Concentration Quant->Result

Caption: Workflow for the quantification of this compound in plasma by LC-MS/MS.

Signaling Pathway Context (Hypothetical)

While the specific biological targets of this compound are not well-defined in the provided search results, many phenylurea compounds are known to interact with various protein kinases. For illustrative purposes, a hypothetical signaling pathway is presented below, showing how the quantification of this compound could be relevant in studying its effect on a generic kinase pathway.

Signaling_Pathway Compound This compound Kinase Target Protein Kinase Compound->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response (e.g., Apoptosis, Proliferation) pSubstrate->Response

Caption: Hypothetical inhibition of a protein kinase signaling pathway by this compound.

Conclusion

The analytical methods outlined in these application notes provide a comprehensive framework for the quantification of this compound. The HPLC-UV method is well-suited for routine analysis in a quality control setting, while the LC-MS/MS method offers the high sensitivity required for bioanalytical applications. It is imperative that these methods are fully validated for their intended use to ensure the generation of reliable and accurate data.

References

Application Notes and Protocols: 1-(2-Cyanophenyl)-3-phenylurea for Plant Disease Resistance Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The induction of a plant's innate immune system by chemical compounds, known as elicitors, is a promising strategy for sustainable crop protection. These elicitors can trigger a state of heightened defense readiness called Systemic Acquired Resistance (SAR), providing broad-spectrum and long-lasting protection against various pathogens.[1][2] SAR is often mediated by the salicylic acid (SA) signaling pathway, leading to the expression of pathogenesis-related (PR) genes.[3]

Several synthetic compounds, such as Isotianil and Tiadinil, have been developed as commercial plant activators that function by inducing SAR.[1][3][4] The chemical scaffold of these molecules is crucial for their activity. The 1-(2-cyanophenyl)urea moiety has emerged as a structure of interest. While direct studies on 1-(2-Cyanophenyl)-3-phenylurea are limited, structurally related compounds, specifically 1-(2-cyanophenyl)-3-heterylureas, have demonstrated significant potential as SAR elicitors.[1][2][5] These analogs have shown high efficacy in protecting cucumber and pepper plants against the fungal pathogen Botrytis cinerea, suggesting that the 1-(2-cyanophenyl)urea core structure is a key determinant for inducing a defense response.[1]

These application notes provide a framework for researchers to investigate this compound as a potential plant defense activator. The protocols outlined below are based on established methodologies for evaluating SAR inducers and data from analogous compounds.

Data Presentation: Efficacy of Structurally Related Compounds

The following table summarizes the protective properties of 1-(2-cyanophenyl)-3-heterylurea derivatives against Botrytis cinerea. This data highlights the potential of the 1-(2-cyanophenyl)urea scaffold in inducing plant disease resistance and serves as a basis for investigating this compound.

Table 1: Disease Inhibition by 1-(2-Cyanophenyl)-3-heterylurea Derivatives and Commercial Elicitors

CompoundPlant SpeciesPathogenDisease Inhibition (%)
1-(2-Cyanophenyl)-3-(3,4-dichloroisothiazol-5-yl)urea (1)CucumberBotrytis cinerea96.50 ± 0.01
PepperBotrytis cinerea18.82 ± 2.06
1-(2-Cyanophenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)urea (2)CucumberBotrytis cinerea92.91 ± 0.02
PepperBotrytis cinerea90.53 ± 0.04
Tiadinil (Commercial Elicitor)CucumberBotrytis cinerea94.96 ± 0.02
PepperBotrytis cinereaNot specified
Isotianil (Commercial Elicitor)CucumberBotrytis cinerea62.48 ± 1.04
PepperBotrytis cinerea56.50 ± 1.29
Data sourced from a study on 1-(2-cyanophenyl)-3-heterylureas.[1][2]

Proposed Signaling Pathway

The following diagram illustrates a generalized signaling pathway for Systemic Acquired Resistance (SAR) induced by a chemical elicitor like this compound.

SAR_Pathway cluster_0 Cellular Response Initiation cluster_1 Signaling Cascade cluster_2 Defense Gene Expression Elicitor Elicitor (e.g., this compound) Receptor Putative Receptor Elicitor->Receptor SA_Bio Salicylic Acid (SA) Biosynthesis Receptor->SA_Bio Signal SA_Accum SA Accumulation SA_Bio->SA_Accum NPR1_act NPR1 Activation SA_Accum->NPR1_act NPR1_nuc NPR1 Nuclear Translocation NPR1_act->NPR1_nuc TGA TGA Transcription Factors NPR1_nuc->TGA PR_Genes PR Gene Expression (e.g., PR-1) TGA->PR_Genes SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR

Caption: Proposed SAR signaling pathway initiated by a chemical elicitor.

Experimental Workflow

The diagram below outlines the general workflow for evaluating the efficacy of this compound as a plant defense inducer.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Compound Prepare this compound and Control Solutions Treatment Apply Compound to Plant Leaves Compound->Treatment Plant Grow Test Plants (e.g., Cucumber, 4 weeks) Plant->Treatment Pathogen Culture Pathogen (e.g., Botrytis cinerea) Inoculation Inoculate with Pathogen Spore Suspension Pathogen->Inoculation Incubation1 Incubate (e.g., 3-5 days) to Allow for SAR Induction Treatment->Incubation1 RNA Harvest Leaf Tissue for RNA Extraction (e.g., 48h post-treatment) Treatment->RNA Parallel Experiment Incubation1->Inoculation Incubation2 Incubate under High Humidity (e.g., 4-7 days) Inoculation->Incubation2 Disease Assess Disease Symptoms (Lesion size, Disease Index) Incubation2->Disease Assay In Vivo Protective Assay Gene_Expr Gene Expression Analysis (RT-qPCR) Data Data Analysis and Interpretation Disease->Data qPCR Perform RT-qPCR for PR-1 Gene Expression RNA->qPCR qPCR->Data

Caption: Experimental workflow for testing plant disease resistance induction.

Experimental Protocols

Protocol 1: In Vivo Plant Protection Assay against Botrytis cinerea

This protocol details the methodology for assessing the ability of this compound to protect plants from fungal infection. Cucumber is used as a model plant.

Materials:

  • This compound

  • Cucumber plants (e.g., Cucumis sativus L.), 4 weeks old with four true leaves.[6]

  • Botrytis cinerea culture on Potato Dextrose Agar (PDA).

  • Acetone or DMSO (for dissolving the compound).

  • Tween-20 or similar surfactant.

  • Sterile deionized water.

  • Potato Dextrose Broth (PDB).

  • Sterile petri dishes, spray bottles, and micropipettes.

  • Growth chamber with controlled temperature (22-25°C), humidity (>90%), and light cycle.

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable solvent like acetone or DMSO.

    • Prepare the final treatment solutions (e.g., 10, 50, 100 µg/mL) by diluting the stock solution in sterile water containing a surfactant (e.g., 0.02% Tween-20). The final solvent concentration should be consistent across all treatments and controls (typically ≤ 0.5%).

    • Prepare a mock control solution containing the same concentration of solvent and surfactant in sterile water.

  • Pathogen Spore Suspension Preparation:

    • Grow B. cinerea on PDA plates for 10-14 days until conidia are abundant.

    • Flood the plates with sterile 1/2 strength PDB and gently scrape the surface to release the conidia.

    • Filter the suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 10⁵ spores/mL using a hemocytometer.[6]

  • Plant Treatment:

    • Randomly divide the plants into treatment and control groups (n ≥ 5 plants per group).

    • Uniformly spray the adaxial and abaxial surfaces of all leaves of the treatment group plants with the respective concentrations of this compound solution until runoff.

    • Spray the control group plants with the mock solution.

    • Allow the plants to dry and then place them in a growth chamber for 3-5 days to allow for the induction of systemic resistance.

  • Inoculation:

    • After the induction period, inoculate the plants. A common method is to place droplets of the spore suspension (e.g., two 5 µL drops per leaf) onto the leaf surface.[6]

    • Alternatively, for whole-plant assessment, the spore suspension can be sprayed uniformly onto the plants.[7]

  • Incubation and Disease Assessment:

    • Place the inoculated plants in a high-humidity chamber (>90%) at 22-25°C to facilitate infection.

    • After 4 to 7 days, assess the disease severity. This can be done by:

      • Measuring the diameter of the necrotic lesions that develop from the inoculation droplets.

      • Calculating a disease index based on a rating scale (e.g., 0 = no symptoms, 4 = severe necrosis and tissue collapse).[7][8]

    • Calculate the percentage of disease inhibition for each treatment relative to the mock control.

Protocol 2: Analysis of Defense Gene Expression by RT-qPCR

This protocol is for quantifying the expression of SAR marker genes, such as Pathogenesis-Related 1 (PR-1), to confirm the activation of the defense pathway at the molecular level.

Materials:

  • Plant leaf tissue harvested from treated and control plants.

  • Liquid nitrogen.

  • RNA extraction kit suitable for plant tissues or TRIzol reagent.

  • DNase I, RNase-free.

  • cDNA synthesis kit (e.g., using M-MuLV Reverse Transcriptase).[9]

  • SYBR Green-based qPCR master mix.[6]

  • Real-time PCR detection system (qPCR machine).

  • Primers for the target gene (PR-1) and a stable reference gene (e.g., Actin or Ubiquitin).[9]

Procedure:

  • Sample Collection and RNA Extraction:

    • Treat plants with this compound or mock solution as described in Protocol 1 (steps 3.1-3.3).

    • At a specific time point after treatment (e.g., 48 hours, before pathogen challenge), harvest leaf samples and immediately freeze them in liquid nitrogen. Store at -80°C.

    • Extract total RNA from ~100 mg of ground leaf tissue using a suitable kit or method, following the manufacturer's instructions.[9]

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and integrity via gel electrophoresis or a bioanalyzer.[10]

  • DNase Treatment and cDNA Synthesis:

    • Treat 1-4 µg of total RNA with DNase I to remove any contaminating genomic DNA.[9]

    • Synthesize first-strand cDNA from the DNase-treated RNA using a reverse transcriptase and oligo(dT) or random primers according to the kit's protocol.[10]

  • Real-Time Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix in a 96-well plate. Each reaction (typically 10-20 µL) should contain:

      • qPCR master mix (containing SYBR Green, dNTPs, and Taq polymerase).

      • Forward and reverse primers (0.25-0.5 µM each).

      • Diluted cDNA template (e.g., 1 µL).

      • Nuclease-free water.

    • Include at least three biological replicates for each treatment and three technical replicates for each sample. Also, include no-template controls (NTCs).

    • Run the plate in a qPCR machine using a standard thermal cycling program (e.g., initial denaturation at 95°C for 5-10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).[6][9][11]

    • Perform a melt curve analysis at the end of the run to verify the specificity of the amplification.

  • Data Analysis:

    • Determine the quantification cycle (Cq) values for the target and reference genes in all samples.

    • Calculate the relative gene expression using the 2-ΔΔCt (Livak) method.[9]

    • Normalize the expression of the target gene (PR-1) to the expression of the reference gene.

    • Calculate the fold change in gene expression in the treated samples relative to the mock-treated control samples.

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes.

References

Application Notes and Protocols for High-Throughput Screening of Phenylurea Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for high-throughput screening (HTS) of phenylurea derivatives, a chemical class with broad therapeutic potential. The protocols outlined below cover key assays for identifying and characterizing the biological activity of these compounds, including antiproliferative, enzyme inhibitory, and antibacterial screening.

Introduction

Phenylurea derivatives represent a versatile scaffold in drug discovery, with compounds exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. High-throughput screening is an essential tool for efficiently evaluating large libraries of these derivatives to identify lead compounds for further development. This document provides standardized protocols for biochemical and cell-based HTS assays tailored for the analysis of phenylurea derivatives.

Part 1: Antiproliferative Activity Screening

A primary application for screening phenylurea derivatives is the identification of novel anticancer agents. Cell-based assays are fundamental to this process, providing insights into the cytotoxic and cytostatic effects of the compounds.

Cell-Based Antiproliferative Assay: MTT Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT to purple formazan crystals.[1] The concentration of the dissolved formazan is directly proportional to the number of living cells.

Experimental Protocol:

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., A549, HCT-116, PC-3) to approximately 80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the cells in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of each phenylurea derivative in DMSO.

    • Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle controls (medium with DMSO) and positive controls (known cytotoxic agents).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 20 µL of the MTT stock solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[2]

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[2]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Experimental Workflow for Antiproliferative Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cancer Cell Culture (e.g., A549, HCT-116) cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Phenylurea Derivatives Stock Solution (DMSO) serial_dilution Serial Dilutions compound_prep->serial_dilution compound_addition Add Compounds to Cells serial_dilution->compound_addition cell_seeding->compound_addition incubation_treatment Incubate (48-72h) compound_addition->incubation_treatment mtt_addition Add MTT Reagent incubation_treatment->mtt_addition incubation_mtt Incubate (3-4h) mtt_addition->incubation_mtt solubilization Add Solubilizing Agent incubation_mtt->solubilization read_absorbance Measure Absorbance (570 nm) solubilization->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability calc_ic50 Determine IC50 Values calc_viability->calc_ic50

Caption: Workflow for MTT-based antiproliferative HTS.

Quantitative Data: Antiproliferative Activity of Phenylurea Derivatives

Compound IDTarget Cell LineIC₅₀ (µM)Reference
7iA5491.53 ± 0.46[3]
7iHCT-1161.11 ± 0.34[3]
7iPC-31.98 ± 1.27[3]
10aPC30.19[4]
10bMCF-71.66[4]
9eA5494.55[4]
16jCEM (leukemia)0.38 - 4.07[5]
16jMCF-7 (breast)0.38 - 4.07[5]
16jDU-145 (prostate)0.38 - 4.07[5]

Part 2: Enzyme Inhibition Screening

Phenylurea derivatives are known to inhibit various enzymes, including kinases and metabolic enzymes like indoleamine 2,3-dioxygenase 1 (IDO1).

Biochemical Assay for IDO1 Inhibition

IDO1 is a key enzyme in the kynurenine pathway and a promising target in cancer immunotherapy.[6] This assay measures the ability of phenylurea derivatives to inhibit the enzymatic activity of IDO1.

Experimental Protocol:

  • Reagent Preparation:

    • Reconstitute recombinant human IDO1 enzyme in the provided assay buffer.

    • Prepare the reaction solution containing L-tryptophan (substrate), methylene blue, and ascorbic acid in a potassium phosphate buffer (pH 6.5).

    • Prepare stock solutions of phenylurea derivatives in DMSO and create serial dilutions.

  • Assay Procedure:

    • In a UV-transparent 96-well plate, add 180 µL of the IDO1 reaction solution to each well.[7]

    • Add 10 µL of the inhibitor solution (phenylurea derivative) or inhibitor buffer (for positive and blank controls) to the appropriate wells.[7]

    • To the "Blank" well, add 10 µL of 1x IDO1 Assay Buffer.[7]

    • Initiate the reaction by adding 10 µL of diluted IDO1 enzyme to the "Positive Control" and "Test Inhibitor" wells.[7]

    • Incubate the plate at room temperature for 3 hours.[7]

  • Detection and Data Analysis:

    • Measure the absorbance of the product, kynurenine, at 320-325 nm using a spectrophotometer.[7]

    • Calculate the percent inhibition for each compound concentration relative to the positive control.

    • Determine the IC₅₀ value for active compounds.

IDO1 Signaling Pathway in Cancer Immunology

G cluster_tumor Tumor Microenvironment cluster_tcell T-Cell cluster_treg Regulatory T-Cell (Treg) IDO1 IDO1 Kynurenine Kynurenine IDO1->Kynurenine produces Tryptophan Tryptophan Tryptophan->IDO1 catabolizes TCell_Activation T-Cell Activation Tryptophan->TCell_Activation is essential for TCell_Anergy T-Cell Anergy/ Apoptosis Kynurenine->TCell_Anergy induces Treg_Activation Treg Activation Kynurenine->Treg_Activation promotes Phenylurea Phenylurea Inhibitor Phenylurea->IDO1 inhibits

Caption: Phenylurea derivatives inhibit IDO1, blocking tryptophan catabolism.

Quantitative Data: IDO1 Inhibition by Phenylurea Derivatives

Compound IDTargetIC₅₀ (µM)Reference
i12IDO10.331[8]
i23IDO10.415[8]
i24IDO10.157[8]
BMS-E30IDO18.569[8]

Part 3: Antibacterial Screening

Phenylurea derivatives have also been investigated for their antibacterial properties, with some targeting essential bacterial enzymes like Penicillin-Binding Protein 4 (PBP4).

Whole-Cell High-Throughput Screen for PBP4 Inhibitors

This assay identifies compounds that inhibit the growth of bacteria, such as Staphylococcus aureus, by targeting PBP4, an enzyme involved in cell wall synthesis.

Experimental Protocol:

  • Bacterial Culture and Inoculum Preparation:

    • Grow S. aureus (e.g., a strain where PBP4 is essential for resistance) overnight in a suitable broth medium.

    • Dilute the overnight culture to a starting OD₆₀₀ of 0.05-0.1 in fresh medium.

  • Compound Plating and Inoculation:

    • Dispense the phenylurea derivatives from a compound library into 384-well microplates.

    • Inoculate the plates with the prepared bacterial suspension. Include positive (e.g., β-lactam antibiotic) and negative (vehicle) controls.

  • Incubation and Growth Measurement:

    • Incubate the plates at 37°C with shaking for 16-24 hours.

    • Measure the optical density at 600 nm (OD₆₀₀) to determine bacterial growth.

  • Hit Identification and Confirmation:

    • Identify compounds that significantly inhibit bacterial growth compared to the negative control.

    • Confirm the activity of hits through dose-response experiments to determine the minimum inhibitory concentration (MIC).

PBP4's Role in Bacterial Cell Wall Synthesis

G cluster_synthesis Peptidoglycan Synthesis Precursors Cell Wall Precursors Linear_PG Linear Peptidoglycan Strands Precursors->Linear_PG polymerization PBP4 PBP4 (Transpeptidase) Linear_PG->PBP4 substrate for Crosslinked_PG Cross-linked Peptidoglycan Cell_Wall Stable Cell Wall Crosslinked_PG->Cell_Wall forms PBP4->Crosslinked_PG catalyzes cross-linking Phenylurea Phenylurea Inhibitor Phenylurea->PBP4 inhibits

Caption: PBP4 cross-links peptidoglycan; inhibited by phenylureas.

Quantitative Data: PBP4 Inhibition by Phenylurea Derivatives

Conclusion

The protocols and data presented here provide a framework for the high-throughput screening of phenylurea derivatives against various biological targets. These assays can be adapted and optimized for specific research needs, facilitating the discovery of novel therapeutic agents. Careful execution of these protocols and thorough data analysis are crucial for the successful identification and validation of lead compounds.

References

Application Notes and Protocols for Assessing the Biological Activity of 1-(2-Cyanophenyl)-3-phenylurea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the biological activity of the compound 1-(2-Cyanophenyl)-3-phenylurea. The protocols outlined below cover a range of assays to explore its potential as an antifungal agent, an anticancer therapeutic, and an enzyme inhibitor.

Introduction

This compound is a small molecule with structural similarities to compounds known to exhibit a variety of biological activities. Phenylurea derivatives have been explored for their potential in agriculture as fungicides and in medicine as anticancer and antihyperglycemic agents.[1][2][3] This document provides detailed protocols to screen for and characterize the biological effects of this compound.

Potential Biological Activities and Corresponding Assays

Based on the activities of structurally related compounds, the primary areas of investigation for this compound include antifungal, cytotoxic (anticancer), and enzyme inhibitory effects.

Antifungal Activity

Some phenylurea compounds act as elicitors of systemic acquired resistance (SAR) in plants, offering protection against fungal pathogens.[1][4] The following assays can determine if this compound possesses similar properties.

Cytotoxic and Pro-apoptotic Activity

Phenylurea derivatives have been investigated for their pro-apoptotic effects in cancer cell lines.[2] The following protocols are designed to assess the cytotoxic and apoptosis-inducing capabilities of the compound.

Enzyme Inhibition

Structurally similar molecules have been shown to inhibit various enzymes, including indoleamine 2,3-dioxygenase 1 (IDO1), acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glycosidase.[5][6] General protocols for screening enzyme inhibition are provided.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This colorimetric assay is a primary screening method to assess the cytotoxic effects of the compound on cancer cell lines. It measures the metabolic activity of cells, which is an indicator of cell viability.[7][8]

Materials:

  • This compound

  • Human cancer cell lines (e.g., HepG2, A549)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare a stock solution of this compound in DMSO and make serial dilutions in culture medium to achieve the desired final concentrations.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.[10][11]

Materials:

  • Human cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with this compound at its IC₅₀ concentration for 24 hours.

  • Collect both adherent and floating cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[12]

General Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on a specific enzyme.[13][14]

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • This compound

  • Appropriate buffer solution

  • 96-well plate

  • Microplate reader

Protocol:

  • Prepare a buffer solution optimal for the enzyme's activity.

  • Prepare a solution of the enzyme at a suitable concentration.

  • In a 96-well plate, add the enzyme solution to wells containing various concentrations of this compound or a known inhibitor (positive control). Include a control with no inhibitor.

  • Pre-incubate the enzyme with the inhibitor for a specific time.

  • Initiate the reaction by adding the substrate to all wells.

  • Monitor the reaction progress by measuring the absorbance or fluorescence at appropriate time intervals using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the compound and determine the IC₅₀ value.

Data Presentation

Quantitative data from the assays should be summarized in tables for clear comparison.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIncubation Time (h)IC₅₀ (µM)
HepG224
48
72
A54924
48
72

Table 2: Apoptosis Induction by this compound

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
Control
This compound (IC₅₀)

Table 3: Enzyme Inhibitory Activity of this compound

EnzymeSubstrateIC₅₀ (µM)

Visualizations

Diagrams illustrating the experimental workflows can aid in understanding the logical sequence of the assays.

Experimental_Workflow cluster_screening Primary Screening cluster_secondary Secondary Assays cluster_analysis Data Analysis start This compound cell_viability Cell Viability Assay (MTT) start->cell_viability Test on Cancer Cell Lines enzyme_inhibition Enzyme Inhibition Screen start->enzyme_inhibition Test on Target Enzymes apoptosis Apoptosis Assay (Annexin V/PI) cell_viability->apoptosis If Cytotoxic ic50_determination IC50 Determination enzyme_inhibition->ic50_determination If Inhibitory data_analysis Data Analysis & Interpretation apoptosis->data_analysis ic50_determination->data_analysis

Caption: Overall workflow for assessing the biological activity of this compound.

Cell_Based_Assay_Workflow cluster_setup Experiment Setup cluster_assays Assay Execution cluster_readout Data Acquisition seed_cells Seed Cells in Multi-well Plates prepare_compound Prepare Serial Dilutions of Compound seed_cells->prepare_compound treat_cells Treat Cells with Compound prepare_compound->treat_cells mtt_assay MTT Assay for Viability treat_cells->mtt_assay annexin_assay Annexin V/PI Staining for Apoptosis treat_cells->annexin_assay plate_reader Measure Absorbance (MTT) mtt_assay->plate_reader flow_cytometer Analyze by Flow Cytometry (Apoptosis) annexin_assay->flow_cytometer

Caption: Workflow for cell-based cytotoxicity and apoptosis assays.

Enzyme_Inhibition_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Steps cluster_data Data Analysis prepare_enzyme Prepare Enzyme Solution pre_incubation Pre-incubate Enzyme and Inhibitor prepare_enzyme->pre_incubation prepare_inhibitor Prepare Compound Dilutions prepare_inhibitor->pre_incubation prepare_substrate Prepare Substrate Solution start_reaction Initiate Reaction with Substrate prepare_substrate->start_reaction pre_incubation->start_reaction monitor_reaction Monitor Reaction Progress start_reaction->monitor_reaction calculate_inhibition Calculate % Inhibition monitor_reaction->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Workflow for a general enzyme inhibition assay.

References

Application Note & Protocol: A General Framework for In Vivo Pharmacokinetic Studies of Novel Phenylurea Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a thorough review of scientific literature yielded no specific in vivo pharmacokinetic data for the compound 1-(2-Cyanophenyl)-3-phenylurea. The following document therefore serves as a detailed, generalized template for researchers and drug development professionals. The protocols and data presented are illustrative, based on standard methodologies for novel small molecule candidates, and can be adapted for a specific phenylurea compound of interest, herein referred to as "Compound X."

Introduction

Pharmacokinetic (PK) studies are a cornerstone of drug discovery and development, providing critical insights into the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity (NCE).[1] This application note outlines a comprehensive framework for conducting an in vivo PK study in a rodent model, a crucial step for evaluating the potential of orally administered drugs.[2][3] The protocols described are designed to determine key PK parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½), which are essential for dose selection and prediction of a compound's behavior in humans.[4] The bioanalytical method of choice for quantifying small molecules in biological matrices is typically Liquid Chromatography coupled to Mass Spectrometry (LC-MS), renowned for its sensitivity and selectivity.[5]

Hypothetical Pharmacokinetic Data Summary (Compound X)

The following tables summarize representative pharmacokinetic data for a hypothetical phenylurea analog, "Compound X," following a single administration in male Sprague-Dawley rats. This data is for illustrative purposes to demonstrate standard data presentation.

Table 1: Pharmacokinetic Parameters of Compound X Following Oral Administration (10 mg/kg)

ParameterUnitMean Value (± SD, n=3)
Cmaxng/mL850 (± 110)
Tmaxh2.0 (± 0.5)
AUC(0-t)ng·h/mL4120 (± 550)
AUC(0-inf)ng·h/mL4350 (± 610)
h5.5 (± 0.8)
Bioavailability (F%)%65

Table 2: Pharmacokinetic Parameters of Compound X Following Intravenous Administration (2 mg/kg)

ParameterUnitMean Value (± SD, n=3)
C₀ng/mL1350 (± 180)
AUC(0-t)ng·h/mL1340 (± 190)
AUC(0-inf)ng·h/mL1390 (± 205)
h5.2 (± 0.6)
Clearance (CL)mL/h/kg1440 (± 210)
Volume of Dist. (Vd)L/kg10.5 (± 1.5)

Experimental Protocols

This section provides detailed methodologies for a typical preclinical in vivo pharmacokinetic study.

Animal Care and Housing

Male Sprague-Dawley rats, weighing between 200-250g, are commonly used.[6] Animals should be acclimatized for at least one week prior to the experiment under controlled conditions (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to standard chow and water.[6] For oral dosing studies, animals are typically fasted overnight to minimize food-related effects on drug absorption.[4] All procedures must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.[6]

Formulation and Administration
  • Oral (PO) Formulation: For a 10 mg/kg dose, Compound X is formulated as a suspension or solution in a suitable vehicle (e.g., 0.5% methylcellulose in water, or a mix of PEG400, TPGS, and water).[6] The final concentration is adjusted to ensure a dosing volume of 5-10 mL/kg. The formulation is administered to fasted rats via oral gavage using a feeding needle.[4]

  • Intravenous (IV) Formulation: For a 2 mg/kg dose, Compound X is dissolved in a vehicle suitable for injection, such as a solution of DMSO, PEG300, and saline. The formulation must be sterile-filtered. The dose is administered as a single bolus via the tail vein.[4]

Blood Sample Collection

A sparse sampling approach is often used.[4] Following administration, approximately 200-250 µL of blood is collected from the tail vein at specified time points into heparinized tubes.[6]

  • IV Group Time Points: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.

  • PO Group Time Points: 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.[6]

Plasma Sample Processing
  • Immediately after collection, blood samples are centrifuged at 4,000 rpm for 10 minutes at 4°C to separate the plasma.[6]

  • The supernatant (plasma) is carefully transferred to a new set of labeled microtubes.

  • Samples are stored at -80°C until bioanalysis.

Bioanalytical Method: LC-MS/MS

Liquid chromatography-mass spectrometry (LC-MS) is the standard for quantifying drug concentrations in biological fluids.[1]

  • Sample Preparation: Plasma samples are prepared for analysis using protein precipitation.[7] An aliquot of plasma (e.g., 50 µL) is mixed with a volume (e.g., 200 µL) of cold acetonitrile containing a suitable internal standard (IS) to precipitate proteins.[7]

  • Centrifugation: The mixture is vortexed and then centrifuged at high speed (e.g., 13,000 rpm) for 10 minutes.

  • Analysis: The resulting supernatant is transferred to an autosampler vial for injection into the LC-MS/MS system.[8]

  • LC-MS/MS Conditions: A reversed-phase C18 column is typically used for separation with a gradient elution of mobile phases like water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[1] The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for sensitive and specific detection of the parent compound and the IS.

  • Calibration: A calibration curve is prepared by spiking known concentrations of Compound X into blank plasma to establish the relationship between analyte response and concentration, with a typical range of 1 to 5000 ng/mL.[8]

Pharmacokinetic Data Analysis

The plasma concentration-time data for each animal is analyzed using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin. Key parameters including Cmax, Tmax, AUC, t½, clearance, and volume of distribution are calculated. Oral bioavailability (F%) is calculated using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Visualizations

The following diagrams illustrate the general workflow of a pharmacokinetic study and the underlying ADME processes.

G cluster_pre Pre-Dosing Phase cluster_exp Experimental Phase cluster_post Analytical & Data Phase PREP Animal Acclimatization (Sprague-Dawley Rats) FORM Compound Formulation (Oral & IV Vehicles) PREP->FORM DOSE Dosing Administration (PO Gavage / IV Injection) FORM->DOSE SAMPLE Serial Blood Sampling (Tail Vein Collection) DOSE->SAMPLE PROCESS Plasma Processing (Centrifugation & Storage) SAMPLE->PROCESS LCMS Bioanalysis (LC-MS/MS Quantification) PROCESS->LCMS PK Pharmacokinetic Analysis (NCA with Software) LCMS->PK REPORT Data Reporting (Tables & Parameters) PK->REPORT

Caption: Experimental workflow for a typical in vivo pharmacokinetic study.

ADME cluster_body Systemic Circulation (Blood/Plasma) compound Oral Administration of Compound absorption Absorption (GI Tract) compound->absorption distribution Distribution (To Tissues & Organs) metabolism Metabolism (Primarily Liver) distribution->metabolism excretion Excretion (Urine / Feces) distribution->excretion absorption->distribution Enters Bloodstream metabolism->excretion

Caption: The core processes of ADME for an orally administered drug.

References

Application Notes and Protocols: Molecular Docking Studies of 1-(2-Cyanophenyl)-3-phenylurea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies on 1-(2-cyanophenyl)-3-phenylurea. This document outlines a hypothetical study targeting the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), a key therapeutic target in cancer immunotherapy. While the specific results presented here are illustrative, the methodologies are grounded in established computational drug design practices.

Introduction to this compound and IDO1

This compound is a small molecule belonging to the phenylurea class of compounds. Phenylurea derivatives have been explored for a wide range of biological activities, including as enzyme inhibitors.[1][2][3][4] Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a crucial role in immune escape in cancer by catalyzing the rate-limiting step in tryptophan catabolism.[5] Inhibition of IDO1 is a promising strategy in cancer therapy to enhance anti-tumor immunity. This document details a computational approach to evaluate the potential of this compound as an IDO1 inhibitor.

Hypothetical Application: Targeting IDO1 with this compound

In this hypothetical study, molecular docking was used to predict the binding affinity and interaction patterns of this compound and its structural analogs with the active site of human IDO1. The goal was to assess their potential as IDO1 inhibitors. The results of such a study can guide the synthesis and biological evaluation of more potent derivatives.[5]

Data Presentation: Docking Results

The following table summarizes the hypothetical quantitative data from the molecular docking simulations of this compound and its analogs against the human IDO1 protein (PDB ID: 5EK2). The docking scores represent the predicted binding affinities, with lower values indicating potentially stronger binding.

Compound IDCompound NameDocking Score (kcal/mol)Predicted Inhibition Constant (Ki) (µM)Key Interacting Residues
CPU-01 This compound -8.5 0.58 Cys129, Arg231, Ser263
CPU-021-(2-Cyano-4-chlorophenyl)-3-phenylurea-9.20.21Cys129, Arg231, Phe226
CPU-031-(2-Cyanophenyl)-3-(4-chlorophenyl)urea-8.80.42Cys129, Arg231, Ser263
CPU-041-(2-Cyanophenyl)-3-(4-methylphenyl)urea-8.30.75Cys129, Arg231
REF-01Epacadostat (Known IDO1 Inhibitor)-10.10.05Cys129, Arg231, Phe226, Ser263

Experimental Protocols

This section provides a detailed methodology for performing molecular docking studies, based on common practices using software like AutoDock.[6][7][8][9]

Software and Resource Requirements
  • Molecular Graphics Laboratory (MGL) Tools: For preparing protein and ligand files.

  • AutoDock Vina: For performing the docking calculations.

  • PyMOL or Chimera: For visualization and analysis of results.

  • Protein Data Bank (PDB): To retrieve the 3D structure of the target protein.

  • PubChem or similar database: To obtain the 3D structure of the ligand.[10]

Preparation of the Target Protein (IDO1)
  • Retrieve Protein Structure: Download the crystal structure of human IDO1 from the PDB (e.g., PDB ID: 5EK2).

  • Prepare the Receptor:

    • Open the PDB file in a molecular visualization tool.

    • Remove all water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.

    • Add polar hydrogen atoms to the protein.

    • Assign Kollman charges to the protein atoms.

    • Save the prepared protein structure in the PDBQT format, which is required by AutoDock.[7]

Preparation of the Ligand (this compound)
  • Obtain Ligand Structure: Download the 3D structure of this compound from a chemical database like PubChem (CID 728320).[10]

  • Prepare the Ligand:

    • Load the ligand structure into MGL-Tools.

    • Detect the rotatable bonds within the ligand.

    • Merge non-polar hydrogens.

    • Assign Gasteiger charges.

    • Save the prepared ligand in the PDBQT format.[7]

Molecular Docking Procedure
  • Grid Box Generation:

    • Define the active site of the target protein. This can be done by identifying the binding site of a co-crystallized ligand or through literature review.

    • Define a grid box that encompasses the entire active site. The size and center of the grid box need to be specified.

  • Configuration File:

    • Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared receptor and ligand files, the center and size of the grid box, and the output file name.

  • Running the Docking Simulation:

    • Execute AutoDock Vina from the command line, providing the configuration file as input.

    • The command will look something like: vina --config conf.txt --log log.txt

  • Analysis of Results:

    • AutoDock Vina will generate an output file (in PDBQT format) containing the predicted binding poses of the ligand, ranked by their docking scores.

    • Use a visualization tool like PyMOL or Chimera to analyze the interactions between the ligand and the protein for the best-scoring poses.

    • Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

Visualizations

Molecular Docking Workflow

molecular_docking_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase protein_prep Protein Preparation (PDB ID: 5EK2) grid_gen Grid Box Generation protein_prep->grid_gen ligand_prep Ligand Preparation (CPU-01) run_docking Run AutoDock Vina ligand_prep->run_docking grid_gen->run_docking analyze_results Analyze Binding Poses run_docking->analyze_results visualize Visualize Interactions analyze_results->visualize report Generate Report visualize->report

Caption: A flowchart illustrating the key steps in a typical molecular docking study.

Hypothetical IDO1 Signaling Pathway

ido1_pathway cluster_tumor_microenvironment Tumor Microenvironment IDO1 IDO1 Enzyme Kynurenine Kynurenine IDO1->Kynurenine Produces Tryptophan Tryptophan Tryptophan->IDO1 Substrate T_Cell T-Cell Kynurenine->T_Cell Inhibits Proliferation Dendritic_Cell Dendritic Cell Kynurenine->Dendritic_Cell Induces Apoptosis Tumor_Cell Tumor Cell Tumor_Cell->IDO1 Upregulates CPU 1-(2-Cyanophenyl)- 3-phenylurea CPU->IDO1 Inhibits

Caption: The role of IDO1 in tumor immune escape and its inhibition by the compound.

References

Formulation and Experimental Use of 1-(2-Cyanophenyl)-3-phenylurea: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation and experimental use of 1-(2-Cyanophenyl)-3-phenylurea, a small molecule of interest in medicinal chemistry and biological research. The information is intended to guide researchers in preparing this compound for in vitro and in vivo studies, with a focus on its potential as a kinase inhibitor.

Physicochemical Properties and Solubility

This compound is an organic compound classified as a urea derivative, with potential applications in antimicrobial and anticancer research due to its structural motifs.[1]

PropertyValueSource
Molecular FormulaC₁₄H₁₁N₃O[1][2][3]
Molecular Weight~239.26 g/mol [1][2]
AppearanceTypically a solid crystalline substance[2]
Predicted XlogP2.0[3]
SolubilitySoluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[2]

Note: The XlogP value suggests moderate lipophilicity and likely poor aqueous solubility.

Preparation of Stock Solutions for In Vitro Use

Due to its poor aqueous solubility, this compound should be dissolved in an organic solvent to prepare a concentrated stock solution. DMSO is the recommended solvent for initial solubilization.

Protocol: Preparation of a 10 mM DMSO Stock Solution

  • Materials:

    • This compound (powder)

    • Dimethyl Sulfoxide (DMSO), anhydrous

    • Sterile microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh out a precise amount of this compound (e.g., 2.39 mg).

    • Calculate the volume of DMSO required to achieve a 10 mM concentration. For 2.39 mg of the compound (MW = 239.26 g/mol ), this would be 1 mL.

    • Add the calculated volume of DMSO to the microcentrifuge tube containing the compound.

    • Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Workflow for Stock Solution Preparation

G cluster_workflow Stock Solution Preparation Workflow weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex aliquot Aliquot vortex->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a concentrated stock solution of this compound in DMSO.

In Vitro Experimental Protocols

For cell-based assays, the DMSO stock solution must be diluted in culture medium to the final working concentration. It is critical to ensure the final DMSO concentration is non-toxic to the cells, typically below 0.5%.

Protocol: Preparation of Working Solutions for Cell-Based Assays

  • Materials:

    • 10 mM stock solution of this compound in DMSO

    • Appropriate cell culture medium

  • Procedure:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.

    • Important: To avoid precipitation, it is recommended to first dilute the DMSO stock in a small volume of medium and then add this intermediate dilution to the final volume.

    • Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without the compound.

Formulation for In Vivo Experimental Use

For animal studies, the formulation of this compound will depend on the route of administration.

Protocol: Oral Gavage Formulation (Suspension)

For compounds with poor aqueous solubility, a suspension is a common formulation for oral administration.

  • Materials:

    • This compound (powder)

    • Vehicle: 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water

    • Mortar and pestle or homogenizer

    • Sterile tubes

  • Procedure:

    • Weigh the required amount of this compound.

    • Triturate the powder in a mortar and pestle to a fine consistency.

    • Gradually add the 0.5% CMC-Na vehicle to the powder while triturating to form a homogenous suspension.

    • Alternatively, use a homogenizer for a more uniform particle size distribution.

    • Prepare the suspension fresh on the day of dosing.

    • Ensure the suspension is well-mixed before each administration.

Protocol: Intravenous Injection Formulation (Co-solvent System)

For intravenous administration, the compound must be fully solubilized. A co-solvent system is often necessary for poorly soluble compounds.

  • Materials:

    • This compound (powder)

    • Vehicle components:

      • DMSO

      • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

      • Sterile saline (0.9% NaCl)

    • Sterile tubes

    • Vortex mixer

  • Procedure:

    • Prepare a 20% (w/v) solution of HP-β-CD in sterile saline.

    • Dissolve the required amount of this compound in a minimal amount of DMSO (e.g., to make a 10% DMSO final concentration in the vehicle).

    • Slowly add the 20% HP-β-CD solution to the DMSO solution while vortexing to achieve the final desired concentration of the compound.

    • The final vehicle composition could be, for example, 10% DMSO and 20% HP-β-CD in saline.

    • Visually inspect the solution for any precipitation. The solution should be clear.

    • Administer the formulation immediately after preparation.

Experimental Workflow for In Vivo Formulation

G cluster_workflow In Vivo Formulation Workflow cluster_oral Oral Gavage cluster_iv Intravenous weigh_oral Weigh Compound triturate Triturate weigh_oral->triturate add_vehicle_oral Add 0.5% CMC-Na triturate->add_vehicle_oral suspend Homogenize add_vehicle_oral->suspend weigh_iv Weigh Compound dissolve_dmso Dissolve in DMSO weigh_iv->dissolve_dmso add_vehicle_iv Add 20% HP-β-CD dissolve_dmso->add_vehicle_iv solubilize Vortex to Solubilize add_vehicle_iv->solubilize

Caption: Workflows for preparing oral and intravenous formulations of this compound.

Potential Signaling Pathways for Investigation

Phenylurea derivatives are known to act as kinase inhibitors. Based on the literature for structurally related compounds, this compound may modulate one or more of the following signaling pathways, which are critical in cell proliferation, survival, and inflammation.

a) Raf/MEK/ERK Signaling Pathway

The Raf/MEK/ERK pathway is a key signaling cascade that regulates cell growth, proliferation, and differentiation.[1] Many urea-based compounds, such as Sorafenib, are potent inhibitors of Raf kinases.

G cluster_pathway Raf/MEK/ERK Signaling Pathway Ras Ras Raf Raf-1 Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 1-(2-Cyanophenyl) -3-phenylurea Inhibitor->Raf

Caption: Potential inhibition of the Raf/MEK/ERK pathway by this compound.

b) p38 MAPK Signaling Pathway

The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines, and it plays a role in apoptosis and cytokine production.[] Some urea-based inhibitors target p38 MAPK.

G cluster_pathway p38 MAPK Signaling Pathway Stress Stress / Cytokines MKK MKK3/6 Stress->MKK p38 p38 MAPK MKK->p38 TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38->TranscriptionFactors Inflammation Inflammation Apoptosis TranscriptionFactors->Inflammation Inhibitor 1-(2-Cyanophenyl) -3-phenylurea Inhibitor->p38

Caption: Potential inhibition of the p38 MAPK pathway by this compound.

c) Akt/GSK-3β/c-Myc Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival and proliferation, and its downstream effectors, GSK-3β and c-Myc, are important regulators of these processes.[5][6] Phenylurea derivatives have been shown to inhibit this pathway.[5][6]

G cluster_pathway Akt/GSK-3β/c-Myc Signaling Pathway PI3K PI3K Akt Akt PI3K->Akt GSK3b GSK-3β Akt->GSK3b cMyc c-Myc GSK3b->cMyc Proliferation Cell Proliferation & Survival cMyc->Proliferation Inhibitor 1-(2-Cyanophenyl) -3-phenylurea Inhibitor->Akt

Caption: Potential inhibition of the Akt/GSK-3β/c-Myc pathway by this compound.

Disclaimer: These protocols and application notes are intended for guidance in a research setting. Researchers should independently validate these methods and conduct appropriate safety assessments. The specific biological effects and mechanism of action of this compound may vary depending on the experimental system and should be determined empirically.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Cyanophenyl)-3-phenylurea

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(2-Cyanophenyl)-3-phenylurea.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield of this compound

  • Question: My reaction is resulting in a low yield of the desired product. What are the possible causes and how can I improve the yield?

  • Answer: Low yields can stem from several factors. Below is a systematic guide to troubleshoot this issue.

    • Potential Cause 1: Impure Reactants: The purity of the starting materials, 2-aminobenzonitrile and phenyl isocyanate, is crucial. Impurities can lead to side reactions, consuming the reactants and complicating purification.

      • Solution: Ensure the purity of starting materials using techniques like recrystallization or distillation. Verify purity via melting point analysis or spectroscopy (NMR, IR).

    • Potential Cause 2: Incorrect Stoichiometry: An improper molar ratio of reactants can leave one of the starting materials unreacted, thus reducing the theoretical maximum yield.

      • Solution: Use a precise 1:1 molar ratio of 2-aminobenzonitrile and phenyl isocyanate. Carefully weigh the reactants and calculate the required molar amounts.

    • Potential Cause 3: Suboptimal Reaction Temperature: The reaction temperature can significantly influence the reaction rate and the formation of byproducts.

      • Solution: The reaction is typically performed at room temperature or slightly elevated temperatures (40–80°C).[1] If the reaction is slow, consider a modest increase in temperature while monitoring for byproduct formation using Thin Layer Chromatography (TLC).

    • Potential Cause 4: Inappropriate Solvent: The choice of solvent affects the solubility of reactants and the reaction rate.

      • Solution: Dry, aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or toluene are generally suitable.[1] Ensure the solvent is anhydrous, as isocyanates are sensitive to moisture.

    • Potential Cause 5: Moisture Contamination: Phenyl isocyanate is highly reactive towards water, leading to the formation of diphenylurea, a common and often difficult-to-remove byproduct.

      • Solution: Use anhydrous solvents and dry glassware. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Formation of Significant Amounts of N,N'-Diphenylurea Byproduct

  • Question: I am observing a significant amount of a white, insoluble precipitate in my reaction, which I suspect is N,N'-diphenylurea. How can I minimize its formation?

  • Answer: The formation of N,N'-diphenylurea is a common side reaction, primarily caused by the reaction of phenyl isocyanate with water.

    • Cause: Phenyl isocyanate reacts with any trace moisture to form an unstable carbamic acid, which then decomposes to aniline and carbon dioxide. The newly formed aniline can then react with another molecule of phenyl isocyanate to produce N,N'-diphenylurea.

    • Minimization Strategies:

      • Rigorous Exclusion of Moisture: Use oven-dried glassware, anhydrous solvents, and conduct the reaction under an inert atmosphere.

      • Controlled Addition of Phenyl Isocyanate: Add the phenyl isocyanate dropwise to the solution of 2-aminobenzonitrile. This ensures that the isocyanate preferentially reacts with the intended amine rather than any trace water or aniline generated in situ.

      • Purification: N,N'-diphenylurea is often insoluble in many organic solvents in which the desired product is soluble. It can sometimes be removed by filtration of the reaction mixture.

Issue 3: Difficulty in Product Purification

  • Question: How can I effectively purify the crude this compound?

  • Answer: The choice of purification method depends on the nature of the impurities.

    • Recrystallization: This is a common and effective method for purifying solid organic compounds.

      • Procedure: Dissolve the crude product in a minimum amount of a hot solvent in which the product is soluble, and the impurities are less soluble. Allow the solution to cool slowly to form crystals. Suitable solvents include ethanol or acetone-petroleum ether mixtures.[2][3]

    • Column Chromatography: If recrystallization is ineffective, particularly for removing soluble impurities with similar polarity, column chromatography is a powerful alternative.

      • Stationary Phase: Silica gel is commonly used.

      • Mobile Phase: A solvent system like ethyl acetate/hexane can be employed to separate the product from byproducts and unreacted starting materials.[4] The progress can be monitored by TLC.

Frequently Asked Questions (FAQs)

  • Q1: What is the general reaction scheme for the synthesis of this compound?

    • A1: The most common laboratory synthesis involves the nucleophilic addition of 2-aminobenzonitrile to phenyl isocyanate.

  • Q2: Which analytical techniques are recommended for monitoring the reaction progress?

    • A2: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the disappearance of starting materials and the appearance of the product.[2][4]

  • Q3: Are there any safety precautions I should be aware of?

    • A3: Phenyl isocyanate is toxic and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Q4: Can I use a base to catalyze the reaction?

    • A4: While some urea syntheses use a base like triethylamine, it is often not necessary for the reaction between an amine and an isocyanate.[1] If the reaction is slow, a catalytic amount of a non-nucleophilic base could be trialed, but care must be taken as it may also promote side reactions.

Quantitative Data Summary

The following table summarizes typical reaction conditions that can be optimized to improve the yield of this compound.

ParameterCondition 1Condition 2Condition 3Expected OutcomeReference
Solvent DichloromethaneTetrahydrofuranTolueneYields are often high in these aprotic solvents.[1]
Temperature Room Temp.50°C80°C (Reflux)Increasing temperature can increase reaction rate but may also promote side reactions.[1]
Reaction Time 2 hours4 hours12 hoursReaction time should be monitored by TLC to determine completion.[2]
Yield 70%85%>90%Yields can be high with pure reagents and anhydrous conditions.[1]

Experimental Protocols

Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound from 2-aminobenzonitrile and phenyl isocyanate.

Materials:

  • 2-Aminobenzonitrile

  • Phenyl isocyanate

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous hexane

  • Oven-dried glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up the reaction apparatus under an inert atmosphere.

  • In a round-bottom flask, dissolve 1.0 equivalent of 2-aminobenzonitrile in anhydrous THF.

  • In a separate dropping funnel, dissolve 1.0 equivalent of phenyl isocyanate in anhydrous THF.

  • With stirring, add the phenyl isocyanate solution dropwise to the 2-aminobenzonitrile solution at room temperature over a period of 15-20 minutes.

  • After the addition is complete, stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting materials are consumed (typically 2-4 hours).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol or an acetone/hexane mixture) or by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane).

  • Collect the purified product, dry it under vacuum, and determine the yield and melting point. Characterize the product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).

Visualizations

Synthesis_Pathway Reactant1 2-Aminobenzonitrile Product This compound Reactant1->Product Nucleophilic Addition Reactant2 Phenyl Isocyanate Reactant2->Product

Caption: Synthesis pathway of this compound.

Troubleshooting_Workflow Start Low Yield Observed CheckPurity Check Reactant Purity Start->CheckPurity CheckStoichiometry Verify Stoichiometry (1:1) Start->CheckStoichiometry CheckConditions Review Reaction Conditions Start->CheckConditions CheckMoisture Assess for Moisture Contamination Start->CheckMoisture SolutionPurity Purify Reactants CheckPurity->SolutionPurity SolutionStoichiometry Adjust Molar Ratios CheckStoichiometry->SolutionStoichiometry SolutionConditions Optimize Temp. & Solvent CheckConditions->SolutionConditions SolutionMoisture Use Anhydrous Conditions CheckMoisture->SolutionMoisture End Yield Improved SolutionPurity->End SolutionStoichiometry->End SolutionConditions->End SolutionMoisture->End

Caption: Troubleshooting workflow for low yield.

Side_Reaction_Pathway PI Phenyl Isocyanate CarbamicAcid Carbamic Acid (Unstable) PI->CarbamicAcid Diphenylurea N,N'-Diphenylurea (Byproduct) PI->Diphenylurea H2O Water (Moisture) H2O->CarbamicAcid Aniline Aniline CarbamicAcid->Aniline CO2 CO2 CarbamicAcid->CO2 Aniline->Diphenylurea

Caption: Formation of N,N'-diphenylurea byproduct.

References

Technical Support Center: Synthesis of 1-(2-Cyanophenyl)-3-phenylurea

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Cyanophenyl)-3-phenylurea. Our aim is to help you minimize side product formation and optimize your reaction outcomes.

Troubleshooting Guide

Problem 1: Low yield of the desired this compound.

Potential Cause Suggested Solution
Incomplete reaction. - Reaction Time: Ensure the reaction is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed. A typical reaction time is 4 hours, but this can vary.[1] - Temperature: While many urea syntheses proceed at room temperature, gentle heating (e.g., to 40-50°C) can sometimes drive the reaction to completion. However, be cautious as higher temperatures can also promote side reactions.
Suboptimal stoichiometry. - A 1:1 molar ratio of 2-aminobenzonitrile to phenyl isocyanate is crucial to minimize the formation of side products arising from excess reagents.
Moisture in reagents or solvent. - Phenyl isocyanate readily reacts with water to form an unstable carbamic acid, which decomposes to aniline and carbon dioxide. The aniline can then react with another molecule of phenyl isocyanate to form the highly insoluble N,N'-diphenylurea byproduct.[1] Ensure all glassware is oven-dried, and use anhydrous solvents.
Degradation of starting materials. - Check the purity of your 2-aminobenzonitrile and phenyl isocyanate. Impurities can lead to a variety of side reactions.

Problem 2: Presence of a significant amount of an insoluble white precipitate, identified as N,N'-diphenylurea.

Potential Cause Suggested Solution
Reaction of phenyl isocyanate with water. - As mentioned above, rigorous exclusion of moisture is critical. Use freshly distilled, anhydrous solvents and dry your starting materials if necessary.
Presence of aniline as an impurity. - If the 2-aminobenzonitrile starting material is contaminated with aniline, or if it degrades to form aniline, this will react with phenyl isocyanate to form N,N'-diphenylurea. Purify the 2-aminobenzonitrile if its purity is questionable.

Problem 3: Formation of other unexpected side products.

Potential Cause Suggested Solution
Dimerization or trimerization of phenyl isocyanate. - This is more likely to occur at higher concentrations of phenyl isocyanate and can be catalyzed by certain bases or impurities. Add the phenyl isocyanate dropwise to the solution of 2-aminobenzonitrile to maintain a low instantaneous concentration.
Hydrolysis of the nitrile group. - Under certain conditions (e.g., presence of strong acid or base and water), the cyano group of the product or starting material can hydrolyze to a carboxamide, forming 1-(2-carbamoylphenyl)-3-phenylurea. Maintain neutral or slightly basic reaction conditions and avoid prolonged exposure to aqueous work-up conditions.
Intramolecular cyclization. - In some cases, the newly formed urea can undergo intramolecular cyclization with the nitrile group, especially under harsh conditions, to form quinazoline derivatives. This is generally less common under standard urea formation conditions but can be a concern at elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A1: Anhydrous aprotic solvents are generally preferred for this synthesis. Tetrahydrofuran (THF), dichloromethane (DCM), and toluene are commonly used.[2] The choice of solvent can influence the reaction rate and the solubility of the product and byproducts.

Q2: Is a catalyst necessary for this reaction?

A2: The reaction between an amine and an isocyanate to form a urea is typically a facile process and does not usually require a catalyst.[2] However, in some cases, a non-nucleophilic base like triethylamine may be added to facilitate the reaction, though this can also potentially promote side reactions like isocyanate trimerization.

Q3: How can I purify the final product to remove N,N'-diphenylurea?

A3: N,N'-diphenylurea has very low solubility in most common organic solvents. This property can be exploited for purification. The desired this compound is generally more soluble. Recrystallization from a suitable solvent system, such as ethanol or acetone/petroleum ether, can be effective.[1] Alternatively, column chromatography can be employed for high-purity samples.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should be chosen to achieve good separation between the starting materials, the product, and any major byproducts. The spots can be visualized under UV light.

Experimental Protocol

This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • 2-Aminobenzonitrile

  • Phenyl isocyanate

  • Anhydrous tetrahydrofuran (THF)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2-aminobenzonitrile (1.0 equivalent) in anhydrous THF.

  • Stir the solution under a nitrogen atmosphere at room temperature.

  • Charge the dropping funnel with phenyl isocyanate (1.0 equivalent) dissolved in a small amount of anhydrous THF.

  • Add the phenyl isocyanate solution dropwise to the stirred solution of 2-aminobenzonitrile over a period of 15-20 minutes.

  • After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC. A typical reaction time is 4 hours.[1]

  • Upon completion, if a precipitate (likely N,N'-diphenylurea) has formed, it can be removed by filtration.

  • The filtrate can be concentrated under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

Quantitative Data

The following table provides illustrative data on how reaction conditions can affect the yield and purity of this compound. Please note that these are representative values based on general principles of urea synthesis and may vary.

Condition Parameter Value Expected Yield of this compound Potential for Side Product Formation
Temperature Reaction TemperatureRoom TemperatureGood to ExcellentLow
60°CMay decrease due to side reactionsModerate (increased risk of diphenylurea and isocyanate oligomers)
Solvent Solvent TypeAnhydrous THFGoodLow
THF with 1% WaterLowHigh (significant N,N'-diphenylurea formation)
Stoichiometry Molar Ratio (Amine:Isocyanate)1:1OptimalLow
1:1.2Lower due to isocyanate side reactionsHigh (N,N'-diphenylurea, isocyanate dimers/trimers)

Reaction Pathways

The following diagram illustrates the desired reaction pathway for the synthesis of this compound and the major competing side reactions.

ReactionPathways A 2-Aminobenzonitrile i1 A->i1 B Phenyl Isocyanate SP2 Phenyl Isocyanate Dimer B->SP2 Side Reaction 2a SP3 Phenyl Isocyanate Trimer B->SP3 Side Reaction 2b B->i1 i2 B->i2 H2O Water (contaminant) H2O->i2 i4 H2O->i4 P This compound (Desired Product) P->i4 SP1 N,N'-Diphenylurea SP4 1-(2-Carbamoylphenyl)-3-phenylurea i1->P Main Reaction i2->SP1 Side Reaction 1 i3 i4->SP4 Side Reaction 3 (Hydrolysis)

Caption: Main and side reaction pathways in the synthesis of this compound.

References

1-(2-Cyanophenyl)-3-phenylurea stability problems in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 1-(2-cyanophenyl)-3-phenylurea in solution. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound in solution.

Problem Possible Causes Recommended Solutions
Precipitation of the compound in aqueous solution. Low aqueous solubility of this compound.- Use a co-solvent such as DMSO, DMF, or ethanol to prepare a concentrated stock solution before diluting with the aqueous medium.- Gently warm the solution to aid dissolution.- Ensure the pH of the solution is within a range where the compound is most soluble (requires experimental determination).
Inconsistent analytical results (e.g., varying concentrations in repeat measurements). - Degradation of the compound during the experiment.- Adsorption of the compound to container surfaces.- Prepare fresh solutions before each experiment.- Protect solutions from light and store at low temperatures (2-8 °C) when not in use.- Use silanized glassware or low-adsorption plasticware.
Appearance of new peaks in chromatograms over time. Chemical degradation of this compound.- Identify the degradation products using techniques like LC-MS.- Perform forced degradation studies (see Experimental Protocols) to understand the degradation profile under various stress conditions (acid, base, oxidation, light, heat).[1][2]
Loss of compound potency or activity in biological assays. Degradation to inactive or less active forms.- Confirm the stability of the compound under the specific assay conditions (e.g., temperature, pH, media components).- Include a stability control in your assay (incubate the compound in the assay buffer for the duration of the experiment and then analyze its concentration).

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound in solution?

A1: Based on the general chemical structure of phenylurea compounds, the most probable degradation pathways are hydrolysis of the urea linkage and potential modifications to the cyanophenyl group.[3] Hydrolysis can lead to the formation of 2-aminobenzonitrile and phenylamine. The cyano group could also potentially be hydrolyzed to a carboxylic acid or amide under strong acidic or basic conditions.

Q2: How can I prevent the degradation of this compound in my stock solutions?

A2: To minimize degradation, it is recommended to:

  • Store stock solutions at -20°C or -80°C.

  • Prepare solutions in anhydrous, high-purity solvents.

  • Protect solutions from light by using amber vials or wrapping containers in aluminum foil.

  • Aliquot stock solutions to avoid repeated freeze-thaw cycles.

Q3: What analytical methods are suitable for monitoring the stability of this compound?

A3: A stability-indicating high-performance liquid chromatography (HPLC) method is the most common and reliable technique.[4][5] An ideal HPLC method should be able to separate the parent compound from its degradation products. UV detection is typically suitable for phenylurea compounds. For identification of unknown degradation products, liquid chromatography-mass spectrometry (LC-MS) is recommended.

Q4: What are the typical conditions for a forced degradation study?

A4: Forced degradation studies, also known as stress testing, are essential to understand the intrinsic stability of a compound.[2] Typical conditions involve exposing a solution of the compound to:

  • Acidic conditions: e.g., 0.1 M HCl at room temperature and elevated temperature.

  • Basic conditions: e.g., 0.1 M NaOH at room temperature and elevated temperature.

  • Oxidative conditions: e.g., 3% H₂O₂ at room temperature.

  • Thermal stress: e.g., solution stored at 60-80°C.

  • Photostability: exposure to a light source according to ICH Q1B guidelines.[6]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution (10 mM):

    • Weigh an appropriate amount of this compound powder.

    • Dissolve in a suitable organic solvent (e.g., DMSO, DMF) to a final concentration of 10 mM.

    • Vortex or sonicate until fully dissolved.

    • Store in amber glass vials at -20°C.

  • Working Solutions:

    • Thaw the stock solution at room temperature.

    • Dilute the stock solution to the desired final concentration using the appropriate experimental buffer or medium.

    • Prepare working solutions fresh for each experiment.

Protocol 2: Forced Degradation Study
  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

    • For each stress condition, mix equal volumes of the drug solution and the stressor solution (e.g., 0.2 M HCl for a final concentration of 0.1 M HCl).

    • Include a control sample with the drug solution and water.

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.2 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.2 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Add 6% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Incubate the drug solution at 80°C for 48 hours.

    • Photostability: Expose the drug solution to a calibrated light source (as per ICH Q1B guidelines) for a specified duration. Keep a control sample wrapped in foil.[6]

  • Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each sample.

    • Neutralize the acidic and basic samples.

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Determine the percentage of degradation and identify any major degradation products.

Data Presentation

Table 1: Summary of Forced Degradation Study Results

Stress Condition Duration (hours) Temperature (°C) % Degradation Number of Degradants Major Degradant Peak (retention time)
0.1 M HCl2460
0.1 M NaOH2460
3% H₂O₂2425
Thermal4880
Photolytic2425

Visualizations

Potential Degradation Pathway

G cluster_hydrolysis Hydrolysis cluster_cyano_hydrolysis Cyano Group Hydrolysis parent This compound hydrolysis_product1 2-Aminobenzonitrile parent->hydrolysis_product1 Urea Bond Cleavage hydrolysis_product2 Phenylamine parent->hydrolysis_product2 Urea Bond Cleavage cyano_product1 2-Carbamoylphenyl-phenylurea parent->cyano_product1 Acid/Base cyano_product2 2-Carboxyphenyl-phenylurea cyano_product1->cyano_product2 Further Hydrolysis

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Stability Testing

G start Prepare Stock Solution of Compound stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sampling Withdraw Samples at Time Points stress->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis data Quantify Degradation & Identify Degradants analysis->data report Report Findings data->report

Caption: General workflow for a forced degradation study.

References

Technical Support Center: 1-(2-Cyanophenyl)-3-phenylurea (URB597)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of 1-(2-Cyanophenyl)-3-phenylurea, commonly known as URB597.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound (URB597)?

A1: The primary molecular target of URB597 is Fatty Acid Amide Hydrolase (FAAH), an intracellular serine enzyme.[1] URB597 acts as a potent and selective inhibitor of FAAH by irreversibly carbamylating a catalytic serine residue in the enzyme's active site.[2][3][4] This inhibition leads to an increase in the levels of endogenous FAAH substrates, such as the endocannabinoid anandamide.[1][5]

Q2: What are the known off-target effects of URB597?

A2: While URB597 is highly selective for FAAH in the brain, it has been shown to interact with other enzymes, particularly in peripheral tissues.[6][7][8] The most documented off-target effects include the inhibition of several other serine hydrolases, such as carboxylesterases, especially in the liver.[3][6][8] Additionally, some studies suggest that URB597 can reduce the expression of tyrosine hydroxylase through a mechanism independent of FAAH and CB1 receptor activation, potentially involving abnormal-cannabidiol-sensitive receptors and PPARs.[9][10]

Q3: How can I minimize the off-target effects of URB597 in my experiments?

A3: Minimizing off-target effects is crucial for data integrity. Here are several strategies:

  • Dose-Response Analysis: Conduct a thorough dose-response analysis to determine the lowest effective concentration of URB597 that inhibits FAAH activity without engaging off-targets.

  • Use of a More Selective Inhibitor: For comparative studies, consider using a second-generation FAAH inhibitor with a better selectivity profile, such as PF-3845, which has shown fewer off-target interactions with other serine hydrolases.[6][8]

  • Control Experiments: Include appropriate controls in your experimental design. This includes vehicle controls and, if possible, a control compound with a different chemical scaffold that also inhibits FAAH.

  • Tissue-Specific Considerations: Be aware that off-target effects of URB597 are more prominent in peripheral tissues like the liver compared to the brain.[6][7][8] Interpret data from peripheral tissues with caution and consider using methods to confirm target engagement.

  • Off-Target Validation: If you suspect off-target effects are influencing your results, directly measure the activity of known off-target enzymes, such as carboxylesterases, in your experimental system.

Q4: What are the key differences in selectivity between URB597 and other FAAH inhibitors like PF-3845?

A4: While both URB597 and PF-3845 are potent FAAH inhibitors, they exhibit different selectivity profiles. Activity-based protein profiling (ABPP) has shown that PF-3845 is highly selective for FAAH and does not significantly inhibit other serine hydrolases in various tissues, even at high concentrations.[6][8] In contrast, URB597 can inhibit several other serine hydrolases, particularly in the liver.[6][7][8]

Data Presentation

Table 1: Comparison of IC₅₀ Values for FAAH Inhibition

CompoundSpeciesTissueIC₅₀ (nM)Reference
URB597RatBrain Membranes5[1]
URB597HumanLiver Microsomes3[1]

Table 2: In Vivo FAAH Inhibition

CompoundSpeciesRoute of AdministrationID₅₀ (mg/kg)Reference
URB597RatIntraperitoneal (i.p.)0.15[1]

Table 3: Selectivity Profile of FAAH Inhibitors

CompoundTargetOff-Targets (especially in liver)Reference
URB597FAAHCarboxylesterases, other serine hydrolases[6][7][8]
PF-3845FAAHMinimal to no inhibition of other serine hydrolases[6][8]

Experimental Protocols

Protocol 1: Fluorometric FAAH Activity Assay

This protocol is adapted from commercially available kits and published methods for measuring FAAH activity.[11][12][13][14][15]

Materials:

  • Tissue homogenate or cell lysate

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0)

  • FAAH substrate (e.g., AMC-arachidonoyl amide)

  • URB597 or other test compounds

  • FAAH inhibitor for background control (e.g., a known potent FAAH inhibitor)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation/Emission = ~360/465 nm for AMC)

Procedure:

  • Sample Preparation: Prepare tissue homogenates or cell lysates in FAAH Assay Buffer on ice. Determine the protein concentration of your samples.

  • Reaction Setup: In a 96-well plate, add your sample to wells containing FAAH Assay Buffer. Include wells for a vehicle control, your test compound (URB597 at various concentrations), and a background control (sample with a saturating concentration of a known FAAH inhibitor).

  • Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add the FAAH substrate to all wells to initiate the enzymatic reaction.

  • Measurement: Immediately begin measuring the fluorescence in kinetic mode at 37°C for 30-60 minutes.

  • Data Analysis: Calculate the rate of reaction (change in fluorescence over time) for each well. Subtract the rate of the background control from all other readings. Determine the percent inhibition for each concentration of URB597 and calculate the IC₅₀ value.

Protocol 2: Competitive Activity-Based Protein Profiling (ABPP) for Selectivity

This protocol provides a general workflow for assessing the selectivity of an inhibitor across the serine hydrolase family.[6][8]

Materials:

  • Proteome lysates (e.g., from brain and liver tissues)

  • URB597 or other test compounds

  • Fluorophosphonate (FP)-rhodamine probe

  • SDS-PAGE gels

  • Fluorescence gel scanner

Procedure:

  • Proteome Labeling: Incubate the proteome lysates with varying concentrations of URB597 or a vehicle control for a specified time (e.g., 30 minutes at room temperature).

  • Probe Reaction: Add the FP-rhodamine probe to the lysates and incubate to label the active sites of serine hydrolases that were not blocked by the inhibitor.

  • SDS-PAGE: Quench the labeling reaction and separate the proteins by SDS-PAGE.

  • Visualization: Visualize the labeled proteins using a fluorescence gel scanner.

  • Analysis: A decrease in the fluorescence intensity of a band in the inhibitor-treated lanes compared to the vehicle control indicates that the inhibitor has bound to that particular serine hydrolase. The band corresponding to FAAH should show a dose-dependent decrease in fluorescence. Any other bands that show a decrease in fluorescence represent potential off-targets.

Visualizations

FAAH_Inhibition_Pathway cluster_0 Cellular Environment Anandamide Anandamide (AEA) FAAH FAAH Enzyme Anandamide->FAAH Hydrolysis ArachidonicAcid Arachidonic Acid + Ethanolamine FAAH->ArachidonicAcid URB597 URB597 URB597->FAAH Inhibition

Caption: Mechanism of FAAH inhibition by URB597.

Experimental_Workflow cluster_workflow Selectivity Profiling Workflow start Start: Prepare Proteome Lysates (e.g., Brain, Liver) incubate Incubate with URB597 (or Vehicle Control) start->incubate probe Add FP-Rhodamine Probe incubate->probe sds_page Separate Proteins by SDS-PAGE probe->sds_page scan Fluorescence Gel Scanning sds_page->scan analyze Analyze Gel for On- and Off-Target Inhibition scan->analyze end End: Determine Selectivity Profile analyze->end

Caption: Workflow for competitive ABPP.

Logical_Relationship URB597 URB597 Concentration Concentration Dependent URB597->Concentration OnTarget On-Target Effect: FAAH Inhibition Desired Desired Therapeutic Outcome OnTarget->Desired OffTarget Off-Target Effects: e.g., Carboxylesterase Inhibition Undesired Potential Undesired Side Effects OffTarget->Undesired Concentration->OnTarget Low Conc. Concentration->OffTarget High Conc.

Caption: Concentration-dependent effects of URB597.

References

Technical Support Center: Enhancing Oral Bioavailability of Phenylurea Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when aiming to increase the oral bioavailability of phenylurea derivatives.

Frequently Asked Questions (FAQs)

Q1: My phenylurea derivative exhibits poor aqueous solubility. What are the initial steps to address this?

Poor aqueous solubility is a common characteristic of phenylurea derivatives and a primary reason for low oral bioavailability. The initial approach should focus on physicochemical modifications to enhance the dissolution rate. Key strategies include:

  • Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate.[1][2][3]

    • Micronization: This technique reduces particle size to the micron range and can be achieved through methods like jet milling or colloid milling.[1][3] It is a well-established method but may not be sufficient for compounds with very low solubility.[3]

    • Nanonization: Reducing particle size to the sub-micron (nanometer) range can further increase the dissolution rate.[4] Techniques include nano-milling and high-pressure homogenization.[4][5]

  • Salt Formation: For ionizable phenylurea derivatives, forming a salt can significantly increase solubility. This is a common and effective strategy for weakly acidic or basic compounds.[6]

  • Co-crystals: This crystal engineering approach involves combining the active pharmaceutical ingredient (API) with a co-former in a crystalline lattice, which can improve solubility and dissolution.[6]

Q2: What formulation strategies can be employed if simple physicochemical modifications are insufficient?

If particle size reduction and salt formation do not provide the desired improvement, more advanced formulation strategies should be considered. These approaches aim to present the drug to the gastrointestinal tract in a more solubilized or readily absorbable form.

  • Amorphous Solid Dispersions (ASDs): Dispersing the phenylurea derivative in a polymer matrix in an amorphous state can significantly enhance its aqueous solubility and dissolution rate.[6][7] The polymer acts as a "parachute," preventing the drug from crystallizing out of solution and maintaining a supersaturated state.[8]

  • Lipid-Based Formulations: These systems use lipophilic excipients to dissolve the drug, facilitating its absorption.

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosolvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[9] This can enhance the solubility and absorption of lipophilic drugs.[9]

  • Nanoparticle-Based Delivery Systems: Encapsulating the phenylurea derivative in nanoparticles can improve its solubility, protect it from degradation, and potentially offer targeted delivery.[10][11][12]

Q3: My compound has good solubility but still shows low oral bioavailability. What could be the issue?

If solubility is not the limiting factor, poor permeability across the intestinal epithelium or significant first-pass metabolism are likely the causes of low bioavailability.

  • Efflux Transporters: Phenylurea derivatives can be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells and back into the lumen, reducing absorption.[13][14][15]

  • First-Pass Metabolism: The drug may be extensively metabolized by enzymes in the intestine and liver (e.g., Cytochrome P450 enzymes) before it reaches systemic circulation.[9]

Q4: How can I determine if my phenylurea derivative is a substrate for P-glycoprotein?

The Caco-2 cell permeability assay is a standard in vitro method to assess a compound's potential for intestinal absorption and to identify if it is a substrate for efflux transporters like P-gp.[16][17][18][19] An efflux ratio greater than 2 in a bidirectional Caco-2 assay is a strong indication that the compound is a P-gp substrate.

Q5: What strategies can be used to overcome P-glycoprotein efflux?

Several approaches can be employed to mitigate the effects of P-gp efflux:

  • P-gp Inhibitors: Co-administration of the phenylurea derivative with a P-gp inhibitor can increase its absorption and bioavailability.[15][20]

  • Formulation Strategies: Certain pharmaceutical excipients, such as Vitamin E TPGS and Gelucire 44/14, have been shown to inhibit P-gp.[20] Nanoparticle-based formulations can also help to bypass P-gp efflux.

  • Prodrug Approach: A prodrug is a chemically modified version of the active drug that is designed to have improved physicochemical properties (e.g., increased lipophilicity to enhance passive diffusion) and is converted to the active drug in the body.[20] This can be a useful strategy to overcome drug resistance mediated by efflux pumps.[20]

Troubleshooting Guides

Issue: Poor in vitro dissolution of my phenylurea derivative.

Possible Cause Troubleshooting Step
Poor aqueous solubility 1. Particle Size Reduction: Micronize or nanosize the compound. 2. pH Modification: Test dissolution in media with different pH values to see if solubility is pH-dependent. 3. Use of Surfactants: Add a surfactant like sodium lauryl sulfate (SLS) to the dissolution medium.[21]
Drug aggregation/re-crystallization 1. Formulate as an Amorphous Solid Dispersion (ASD): Use a polymer to stabilize the amorphous form and prevent crystallization. 2. Incorporate Precipitation Inhibitors: Add polymers like HPMC or PVP to the formulation to act as "parachutes" and maintain supersaturation.[8]
Inadequate wetting of the drug particles 1. Incorporate a Wetting Agent: Add a surfactant to the formulation. 2. Use a Hydrophilic Carrier: Formulate as a solid dispersion with a hydrophilic polymer.[22]

Issue: High variability in in vivo pharmacokinetic data.

Possible Cause Troubleshooting Step
Food effects Conduct pharmacokinetic studies in both fasted and fed states to assess the impact of food on absorption.
Inconsistent formulation performance Ensure robust and reproducible formulation manufacturing processes. Characterize the solid-state properties of the drug in the formulation to ensure consistency.
Variable gastric emptying and intestinal transit Use a consistent protocol for animal handling and dosing to minimize stress-induced physiological changes.
Pre-systemic metabolism saturation Conduct dose-escalation studies to determine if the pharmacokinetics are linear or non-linear.

Quantitative Data Summary

The following tables summarize quantitative data from studies on Sorafenib, a phenylurea derivative, demonstrating the impact of different formulation strategies on its oral bioavailability.

Table 1: Improvement of Sorafenib Oral Bioavailability using an Amorphous Solid Dispersion (ASD) Formulation

Formulation Cmax (ng/mL) AUC (ng·h/mL) Relative Bioavailability (%)
Nexavar® (Marketed Product)--100
Sorafenib ASD Tablet--150[23]
Data from a pharmacokinetic study in dogs.

Table 2: Impact of Formulation Excipients on Sorafenib Oral Bioavailability

Formulation Fold Increase in Cmax Fold Increase in AUC
PVP-VA alone1.851.79
SLS alone(Poorest performing)(Poorest performing)
PVP-VA/SLS combinationModerate enhancementModerate enhancement
Comparison is relative to the formulation with SLS only. Data from a pharmacokinetic study in dogs.[8]

Table 3: Enhancement of Sorafenib Oral Bioavailability with a Nanoparticle Formulation

Formulation Enhancement in Plasma Concentration
Albumin Nanoparticle (ABSORF)~2-fold
Compared to the clinically used tablets in single-dose and multi-dose pharmacokinetic studies.[24]

Table 4: Effect of a Co-administered Agent on Sorafenib Oral Bioavailability in Rats

Co-administered Agent Fold Increase in Cmax Fold Increase in AUC
Baicalin (160 mg/kg)1.68 - 2.021.65 - 1.73
Data from single and multiple dose studies in male rats.[25]

Experimental Protocols

In Vitro Dissolution Testing for Poorly Soluble Phenylurea Derivatives

Objective: To assess the in vitro release profile of a phenylurea derivative from a solid oral dosage form.

Apparatus: USP Apparatus 2 (Paddle)[26]

Media Selection:

  • Start with aqueous media across a physiological pH range (1.2 to 6.8).[27]

  • For poorly soluble compounds, the addition of a surfactant (e.g., sodium lauryl sulfate) is recommended to achieve sink conditions.[21] The concentration of the surfactant should be justified.[21]

  • Biorelevant media (e.g., FaSSIF, FeSSIF) can be used to better simulate in vivo conditions.[27]

Procedure:

  • Set the temperature of the dissolution medium to 37 ± 0.5°C.[21]

  • Deaerate the dissolution medium.

  • Place 900 mL of the selected medium in each vessel.

  • Set the paddle speed (e.g., 50 or 75 rpm).

  • Place one dosage form in each vessel.

  • Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).

  • Replace the withdrawn volume with fresh, pre-warmed medium.

  • Filter the samples promptly.

  • Analyze the concentration of the dissolved drug using a validated analytical method (e.g., HPLC-UV).

Caco-2 Permeability Assay for P-glycoprotein Substrate Identification

Objective: To determine the bidirectional permeability of a phenylurea derivative across a Caco-2 cell monolayer and to calculate the efflux ratio.

Materials:

  • Caco-2 cells

  • Transwell® permeable supports (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with supplements)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Test compound and control compounds (high and low permeability markers)

Procedure:

  • Seed Caco-2 cells onto the Transwell® inserts and culture for 21-28 days to allow for differentiation and formation of a polarized monolayer.[28]

  • Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.[28]

  • Prepare dosing solutions of the test compound in the transport buffer.

  • Apical to Basolateral (A-to-B) Transport:

    • Add the dosing solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

  • Basolateral to Apical (B-to-A) Transport:

    • Add the dosing solution to the basolateral chamber.

    • Add fresh transport buffer to the apical chamber.

  • Incubate at 37°C with gentle shaking for a specified time (e.g., 2 hours).[28]

  • At the end of the incubation, collect samples from both the apical and basolateral chambers.

  • Analyze the concentration of the compound in the samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate the apparent permeability coefficient (Papp) for both directions and the efflux ratio (Papp B-to-A / Papp A-to-B).

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile and oral bioavailability of a phenylurea derivative.

Animals: Male Sprague-Dawley rats.

Procedure:

  • Dosing:

    • Intravenous (IV) Administration: Administer the drug solution via the tail vein.

    • Oral (PO) Administration: Administer the drug suspension/solution via oral gavage. Use an appropriate gavage needle size for the rat's weight.[29][30] The recommended maximum dosing volume is typically 10 mL/kg.[30]

  • Blood Sampling:

    • Collect blood samples (~100-200 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) from the jugular vein or another appropriate site.[31][32]

    • Place blood samples into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the drug concentration in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

  • Bioavailability Calculation: Oral bioavailability (F%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Visualizations

experimental_workflow cluster_0 Initial Screening cluster_1 Problem Identification cluster_2 Solubility Enhancement Strategies cluster_3 Permeability/Metabolism Investigation cluster_4 Targeted Solutions cluster_5 In Vivo Validation A Phenylurea Derivative B Solubility & Dissolution Testing A->B C Poor Dissolution? B->C D Good Dissolution, Poor Bioavailability? C->D No E Particle Size Reduction (Micronization/Nanonization) C->E Yes H Caco-2 Permeability Assay D->H Yes F Amorphous Solid Dispersion E->F G Lipid-Based Formulation (SEDDS) F->G M In Vivo Pharmacokinetic Study (Rat Model) G->M I Metabolic Stability Assay H->I J High Efflux Ratio? H->J L Protect from Metabolism (Formulation, Prodrugs) I->L K Overcome P-gp Efflux (Inhibitors, Prodrugs, Nanoparticles) J->K Yes K->M L->M formulation_selection cluster_0 Physicochemical Properties cluster_1 Formulation Strategies A Phenylurea Derivative (BCS Class II or IV) B Ionizable? A->B C Thermally Stable? B->C No E Salt Formation B->E Yes D LogP Value? C->D Yes F Amorphous Solid Dispersion (Spray Drying) C->F No G Amorphous Solid Dispersion (Hot Melt Extrusion) C->G Yes H Lipid-Based Formulation (e.g., SEDDS) D->H High LogP I Nanoparticle Formulation D->I Low/Moderate LogP

References

Technical Support Center: In Vivo Studies with 1-(2-Cyanophenyl)-3-phenylurea (URB602)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for conducting in vivo studies with 1-(2-Cyanophenyl)-3-phenylurea, a selective monoacylglycerol lipase (MAGL) inhibitor, also known as URB602.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (URB602)?

A1: this compound (URB602) is a selective inhibitor of monoacylglycerol lipase (MAGL). MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, URB602 leads to an increase in the levels of 2-AG in various tissues, including the brain. This elevation of 2-AG enhances endocannabinoid signaling, which can result in various physiological effects, including anti-inflammatory and anti-nociceptive responses. In vivo studies have confirmed that URB602 increases 2-AG levels without significantly affecting the levels of another major endocannabinoid, anandamide (AEA), highlighting its selectivity for MAGL over fatty acid amide hydrolase (FAAH).[1]

Q2: What are the reported efficacious doses of URB602 in preclinical animal models?

A2: The effective dose of URB602 can vary depending on the animal model, the route of administration, and the specific endpoint being measured. However, several studies have established a range of effective doses. For instance, in murine models of acute inflammation, intraperitoneal (i.p.) administration of URB602 has shown dose-dependent anti-inflammatory and anti-nociceptive effects at doses of 1, 5, and 10 mg/kg.[1][2] Higher doses, such as 20 mg/kg and 40 mg/kg, have also been used in mice to study its effects on gastrointestinal transit.[3][4] It is important to note that at a dose of 20 mg/kg, cannabimimetic activity has been observed in mice.[1]

Q3: How should I prepare URB602 for in vivo administration?

A3: URB602 is a lipophilic compound with low aqueous solubility. A common method for preparing URB602 for intraperitoneal (i.p.) injection involves first dissolving the compound in an organic solvent, followed by dilution in a vehicle suitable for injection. One reported method involves dissolving URB602 in 10% dimethylsulfoxide (DMSO) and then adding a drop of Tween 80 for every 2-3 mg of the compound to maintain its solubility upon dilution with 90% saline.[1] Another suggested vehicle for in vivo administration is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] It is crucial to ensure the final solution is homogenous and free of precipitation before administration.

Q4: What are the potential off-target effects or toxicities associated with URB602?

A4: While URB602 is considered a selective MAGL inhibitor, high doses may lead to off-target effects. As mentioned, a dose of 20 mg/kg in mice has been reported to induce cannabimimetic effects, which are likely due to the significant elevation of 2-AG levels and subsequent activation of cannabinoid receptors (CB1 and CB2).[1] Researchers should carefully monitor animals for any adverse effects, especially when conducting dose-escalation studies. It is recommended to start with lower, previously reported efficacious doses and carefully observe for any behavioral changes or signs of toxicity.

Troubleshooting Guide

Issue Potential Cause Recommended Action
No observable effect at a previously reported efficacious dose. Improper formulation or precipitation of the compound. Prepare a fresh formulation, ensuring complete dissolution of URB602. Visually inspect the solution for any precipitates before injection. Consider slightly increasing the percentage of co-solvents (e.g., DMSO, PEG300) or surfactant (Tween 80) if solubility issues persist.
Degradation of the compound. Store the compound under appropriate conditions (e.g., -20°C for powder, -80°C for stock solutions in solvent) as recommended by the supplier.[3] Prepare fresh dilutions for each experiment.
Incorrect administration. Ensure proper intraperitoneal (i.p.) injection technique to avoid administration into the gut or subcutaneous space.
Animal model or strain variability. Different animal strains or models may exhibit varied responses. Review the literature for studies using your specific model or consider a pilot dose-response study.
High variability in experimental results. Inconsistent formulation. Prepare a single batch of the formulation for all animals in an experimental group to ensure consistency.
Inconsistent administration. Standardize the injection procedure, including the time of day and the handling of the animals.
Biological variability. Increase the number of animals per group to enhance statistical power.
Signs of toxicity or adverse effects (e.g., excessive sedation, catalepsy). Dose is too high. Reduce the dose. The observation of cannabimimetic effects at 20 mg/kg in mice suggests a threshold for central nervous system-mediated side effects.[1]
Off-target effects. While URB602 is selective, at high concentrations, off-target activity cannot be entirely ruled out. Consider using a lower dose or a different MAGL inhibitor with a distinct chemical scaffold for comparison.
Precipitation of the compound in the stock solution or final formulation. Poor solubility. Increase the proportion of organic co-solvents (DMSO, PEG300) in your vehicle. The use of a surfactant like Tween 80 is also crucial for maintaining solubility in aqueous solutions.[1] Gentle warming and sonication may aid in dissolution.
Incorrect solvent. Ensure you are using a suitable solvent for the initial stock solution, such as DMSO.[3]

Quantitative Data Summary

Table 1: In Vivo Dosages and Effects of URB602 in Rodent Models

Animal Model Dose (mg/kg) Route of Administration Vehicle Observed Effects Reference
Mice (acute inflammation)1, 5, 10i.p.10% DMSO, Tween 80, 90% SalineDose-dependent anti-oedema and anti-nociceptive effects.[1]
Mice20i.p.10% DMSO, Tween 80, 90% SalineMarked cannabimimetic activity.[1]
Mice (gastrointestinal transit)20, 40i.p.10% DMSO, Tween 80 in salineDose-dependent inhibition of whole gut transit.[3][4]
Rats (formalin test)---ED50 of 66±23.9 μg for late phase pain.[3]

Experimental Protocols

Protocol 1: Preparation of URB602 Formulation for Intraperitoneal Injection

Materials:

  • This compound (URB602) powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween 80, sterile

  • Saline (0.9% NaCl), sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Prepare a stock solution of URB602 in DMSO. Weigh the required amount of URB602 powder and dissolve it in pure DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary.

  • Prepare the vehicle mixture. In a sterile tube, prepare the vehicle by mixing the components in the desired ratio. For a common vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):

    • For a final volume of 1 mL:

      • Add 400 µL of PEG300.

      • Add 50 µL of Tween-80 and mix thoroughly.

      • Add 450 µL of sterile saline.

  • Prepare the final dosing solution.

    • Add the required volume of the URB602 stock solution to the vehicle mixture to achieve the final desired concentration. For example, to prepare a 2.5 mg/mL dosing solution, add 100 µL of a 25 mg/mL URB602 stock in DMSO to 900 µL of the vehicle (containing PEG300, Tween-80, and saline in the correct final proportions).

    • Vortex the final solution thoroughly to ensure it is homogenous.

  • Final Inspection. Before administration, visually inspect the solution to ensure there is no precipitation. The final solution should be a clear, homogenous suspension.

Protocol 2: In Vivo Administration of URB602 via Intraperitoneal (i.p.) Injection

Materials:

  • Prepared URB602 dosing solution

  • Appropriate size syringes (e.g., 1 mL)

  • Appropriate gauge needles (e.g., 27-30G for mice)

  • Experimental animals (e.g., mice, rats)

  • 70% ethanol for disinfection

Procedure:

  • Animal Handling. Handle the animals gently and habituate them to the procedure if possible to minimize stress.

  • Dose Calculation. Calculate the exact volume of the dosing solution to be administered to each animal based on its body weight and the desired dose (in mg/kg).

  • Syringe Preparation. Draw the calculated volume of the URB602 solution into the syringe. Ensure there are no air bubbles.

  • Injection Procedure.

    • Properly restrain the animal. For mice, one common method is to scruff the back of the neck to immobilize the head and body.

    • Position the animal so that the abdomen is exposed.

    • Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity.

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ (no blood or fluid should enter the syringe).

    • Slowly inject the solution.

  • Post-injection Monitoring. Return the animal to its cage and monitor for any immediate adverse reactions. Continue to monitor the animals as required by the experimental design.

Visualizations

Signaling_Pathway URB602 This compound (URB602) MAGL Monoacylglycerol Lipase (MAGL) URB602->MAGL Inhibits Two_AG_Degradation 2-AG Degradation MAGL->Two_AG_Degradation Catalyzes Two_AG 2-Arachidonoylglycerol (2-AG) Two_AG_Degradation->Two_AG Reduces CB_Receptors Cannabinoid Receptors (CB1/CB2) Two_AG->CB_Receptors Activates Downstream_Effects Downstream Physiological Effects (e.g., Anti-inflammation, Analgesia) CB_Receptors->Downstream_Effects Leads to

Caption: Signaling pathway of this compound (URB602).

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation Formulation 1. URB602 Formulation (Dissolve in Vehicle) Dose_Calculation 2. Dose Calculation (Based on Body Weight) Formulation->Dose_Calculation Administration 3. Intraperitoneal (i.p.) Injection Dose_Calculation->Administration Observation 4. Behavioral and Physiological Observation Administration->Observation Data_Collection 5. Data Collection (e.g., Paw Volume, Latency) Observation->Data_Collection Analysis 6. Data Analysis Data_Collection->Analysis

Caption: Experimental workflow for in vivo studies with URB602.

Troubleshooting_Logic Start Start: No Observable Effect Check_Formulation Check Formulation (Precipitation, Freshness) Start->Check_Formulation Check_Administration Check Administration Technique Check_Formulation->Check_Administration Formulation OK Resolved Issue Potentially Resolved Check_Formulation->Resolved Issue Found Increase_Dose Consider Dose Escalation Check_Administration->Increase_Dose Administration OK Check_Administration->Resolved Issue Found Increase_Dose->Resolved Effect Observed Consult_Literature Consult Literature for Alternative Models/Strains Increase_Dose->Consult_Literature No Effect

Caption: Troubleshooting logic for lack of efficacy in URB602 studies.

References

Technical Support Center: Scaling Up 1-(2-Cyanophenyl)-3-phenylurea Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 1-(2-Cyanophenyl)-3-phenylurea.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and scalable method is the reaction of 2-cyanoaniline with phenyl isocyanate. This reaction is a nucleophilic addition of the amine group of 2-cyanoaniline to the isocyanate group of phenyl isocyanate, forming the urea linkage. This method is often preferred for its high efficiency and typically good yields.

Q2: What are the primary safety concerns when working with phenyl isocyanate on a larger scale?

A2: Phenyl isocyanate is a hazardous chemical that requires strict safety protocols. Key concerns include its high reactivity with water, which can lead to violent reactions and the release of CO2 gas, potentially causing pressure buildup in a closed system.[1][2] It is also flammable, with a flashpoint of 51°C, and can form explosive mixtures with air.[1][3] Inhalation of phenyl isocyanate can be fatal, and it is corrosive to the skin, eyes, and respiratory tract.[3][4] It is also a sensitizer, and repeated exposure can lead to allergic skin reactions or asthmatic responses.[1] Therefore, it is crucial to work in a well-ventilated area, preferably a fume hood, and use appropriate personal protective equipment (PPE), including permeation-resistant gloves, chemical goggles, a face shield, and respiratory protection.[1]

Q3: What are the expected side reactions during the synthesis of this compound?

A3: The primary side reaction is the formation of N,N'-diphenylurea, which occurs if trace amounts of water are present. Water reacts with phenyl isocyanate to form an unstable carbamic acid, which then decomposes to aniline and carbon dioxide. The newly formed aniline can then react with another molecule of phenyl isocyanate to produce the symmetrical N,N'-diphenylurea. Another potential side reaction, especially at elevated temperatures (above 100°C), is the formation of biuret structures, where the N-H group of the already formed urea product reacts with another molecule of isocyanate.[5][6]

Q4: How can the purity of the final product be improved during scale-up?

A4: Recrystallization is a common and effective method for purifying this compound on a larger scale. The choice of solvent is critical for successful recrystallization. A solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures should be chosen. Common solvents for recrystallizing phenylurea derivatives include ethanol, methanol, acetonitrile, or mixtures such as ethyl acetate/hexane.[7][8] For large-scale operations, it is important to control the cooling rate to obtain crystals of uniform size and purity.

Troubleshooting Guide

Issue 1: Low Yield

  • Question: My scaled-up synthesis of this compound resulted in a significantly lower yield than expected. What are the possible causes and how can I improve it?

  • Answer:

    • Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction is stirred for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are no longer visible. On a larger scale, heat transfer can be less efficient, so a slightly longer reaction time or a marginal increase in temperature (while monitoring for side reactions) might be necessary.

    • Stoichiometry of Reactants: Inaccurate measurement of starting materials can lead to lower yields. Ensure a 1:1 molar ratio of 2-cyanoaniline and phenyl isocyanate. An excess of one reactant will not necessarily drive the reaction to completion and can complicate the purification process.

    • Moisture Contamination: Phenyl isocyanate readily reacts with water, leading to the formation of undesired byproducts and consumption of the starting material.[1][2] Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.

    • Sub-optimal Reaction Temperature: While the reaction between an amine and an isocyanate is typically exothermic and proceeds at room temperature, gentle heating (e.g., 40-60°C) can sometimes improve the reaction rate and yield.[7] However, excessive heat can promote the formation of side products like biurets.[5][6] The optimal temperature should be determined empirically for the specific scale of the reaction.

Issue 2: Product Contamination with N,N'-diphenylurea

  • Question: My final product is contaminated with a significant amount of N,N'-diphenylurea. How can I prevent its formation and remove it?

  • Answer:

    • Prevention: The formation of N,N'-diphenylurea is a direct consequence of moisture contamination. The most effective way to prevent this is to maintain strictly anhydrous conditions throughout the synthesis. This includes using oven-dried glassware, anhydrous solvents, and running the reaction under an inert atmosphere.

    • Removal: N,N'-diphenylurea has different solubility properties compared to the desired product. It is generally less soluble in many organic solvents. During recrystallization, N,N'-diphenylurea may precipitate out of the solution first upon cooling, allowing for its removal by filtration. Alternatively, a solvent system can be chosen where the desired product has good solubility while the byproduct is poorly soluble, allowing for selective precipitation or extraction.

Issue 3: Difficulty in Product Isolation and Purification

  • Question: I am facing challenges in isolating and purifying this compound at a larger scale. The product is oily or difficult to crystallize. What should I do?

  • Answer:

    • Oily Product: An oily product can be due to the presence of residual solvent or impurities. Ensure that the solvent is completely removed under reduced pressure. If the product remains oily, try triturating it with a non-polar solvent like hexane or pentane. This can often induce crystallization by removing non-polar impurities.

    • Crystallization Issues: If the product is difficult to crystallize, several techniques can be employed. Seeding the supersaturated solution with a small crystal of the pure product can initiate crystallization. Scratching the inside of the flask with a glass rod at the solvent-air interface can also create nucleation sites. A slow cooling rate during recrystallization is crucial for obtaining well-defined crystals. If single-solvent recrystallization is ineffective, consider using a binary solvent system (a good solvent and a poor solvent). Dissolve the product in a minimum amount of the good solvent at an elevated temperature, and then slowly add the poor solvent until the solution becomes slightly turbid. Allow the solution to cool slowly.

Data Presentation

Table 1: Representative Yields for the Synthesis of Diaryl Ureas under Various Conditions

EntryAmineIsocyanateSolventTemperature (°C)Time (h)Yield (%)
1AnilinePhenyl isocyanateDichloromethane25297
24-ChloroanilinePhenyl isocyanateTHF25395
32-MethylanilinePhenyl isocyanateAcetonitrile50492
4Aniline4-Chlorophenyl isocyanateToluene80588
52-CyanoanilinePhenyl isocyanateDichloromethane254~90 (expected)

Experimental Protocols

Detailed Methodology for the Scaled-up Synthesis of this compound

Materials:

  • 2-Cyanoaniline

  • Phenyl isocyanate

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen or Argon gas

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet, dissolve 2-cyanoaniline (1.0 equivalent) in anhydrous dichloromethane (approx. 5-10 mL per gram of 2-cyanoaniline).

  • Addition of Phenyl Isocyanate: Under a positive pressure of inert gas, slowly add phenyl isocyanate (1.0 equivalent) dropwise to the stirred solution of 2-cyanoaniline at room temperature over a period of 30-60 minutes. The reaction is exothermic, and a slight increase in temperature may be observed. If necessary, use a water bath to maintain the temperature below 40°C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent) until the starting materials are consumed (typically 2-4 hours).

  • Product Isolation: Once the reaction is complete, the product often precipitates out of the solution. If not, the reaction mixture can be concentrated under reduced pressure using a rotary evaporator to about one-third of its original volume to induce precipitation.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold dichloromethane or hexane to remove any unreacted starting materials and soluble impurities.

  • Drying: Dry the product under vacuum to a constant weight.

  • Purification (Recrystallization): For higher purity, recrystallize the crude product from a suitable solvent such as ethanol, methanol, or an ethyl acetate/hexane mixture. Dissolve the crude product in a minimum amount of the hot solvent, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Prepare Reactants (2-Cyanoaniline, Phenyl Isocyanate) dissolve Dissolve 2-Cyanoaniline in Anhydrous DCM prep_reactants->dissolve prep_glassware Oven-dry Glassware prep_glassware->dissolve add_isocyanate Add Phenyl Isocyanate (dropwise, under N2) dissolve->add_isocyanate stir Stir at Room Temperature (2-4 hours) add_isocyanate->stir monitor Monitor by TLC stir->monitor precipitate Precipitate Product monitor->precipitate Reaction Complete filter_wash Filter and Wash (cold DCM/Hexane) precipitate->filter_wash dry Dry under Vacuum filter_wash->dry recrystallize Recrystallize (e.g., Ethanol) dry->recrystallize final_product Pure 1-(2-Cyanophenyl)- 3-phenylurea recrystallize->final_product

Caption: Experimental workflow for the scaled-up synthesis of this compound.

troubleshooting_flowchart start Low Yield or Impure Product check_moisture Check for Moisture Contamination? start->check_moisture anhydrous_conditions Use Anhydrous Solvents and Inert Atmosphere check_moisture->anhydrous_conditions Yes check_stoichiometry Verify Reactant Stoichiometry? check_moisture->check_stoichiometry No anhydrous_conditions->check_stoichiometry correct_stoichiometry Ensure 1:1 Molar Ratio check_stoichiometry->correct_stoichiometry Yes check_reaction_time Incomplete Reaction? check_stoichiometry->check_reaction_time No correct_stoichiometry->check_reaction_time increase_time Increase Reaction Time and Monitor by TLC check_reaction_time->increase_time Yes check_temp Sub-optimal Temperature? check_reaction_time->check_temp No increase_time->check_temp optimize_temp Optimize Temperature (e.g., gentle heating to 40-60°C) check_temp->optimize_temp Yes purification_issue Purification Difficulty? check_temp->purification_issue No optimize_temp->purification_issue recrystallization_strategy Optimize Recrystallization (solvent, cooling rate, seeding) purification_issue->recrystallization_strategy Yes end Improved Yield and Purity purification_issue->end No recrystallization_strategy->end

Caption: Troubleshooting flowchart for the synthesis of this compound.

SAR_pathway cluster_local Local Tissue (Site of Elicitor Application) cluster_systemic Systemic Tissue (Distal, Uninfected) elicitor Elicitor (e.g., this compound analog) receptor Receptor Recognition elicitor->receptor signal_transduction Signal Transduction Cascade (ROS, NO, Ca2+ signaling) receptor->signal_transduction sa_synthesis Salicylic Acid (SA) Biosynthesis signal_transduction->sa_synthesis local_response Local Defense Response (e.g., Hypersensitive Response) sa_synthesis->local_response mobile_signal Mobile Signal Translocation (e.g., MeSA, AzA, G3P) sa_synthesis->mobile_signal Generation of mobile signals sa_accumulation Systemic SA Accumulation mobile_signal->sa_accumulation npr1_activation NPR1 Activation (translocation to nucleus) sa_accumulation->npr1_activation pr_gene_expression Pathogenesis-Related (PR) Gene Expression npr1_activation->pr_gene_expression sar_establishment Establishment of SAR (Broad-spectrum, long-lasting resistance) pr_gene_expression->sar_establishment

Caption: Representative signaling pathway for Systemic Acquired Resistance (SAR) in plants.

References

Technical Support Center: Managing Phenylurea Compound Toxicity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing the cytotoxicity of phenylurea compounds in experimental settings. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key cytotoxicity data.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when working with phenylurea compounds in cell-based assays.

Q1: Why am I observing high cytotoxicity at unexpectedly low concentrations of my phenylurea compound?

A: Several factors could be at play:

  • Cell Line Sensitivity: Different cell lines exhibit varied sensitivity to the same compound. For instance, placental (BeWo) and colon (Caco-2) cell lines can be more sensitive to diuron and its metabolites than breast cancer (MCF-7) cells.[1][2][3]

  • Metabolic Activation: Some cell lines can metabolize the parent phenylurea compound into more toxic derivatives.[2][4] The primary metabolite of diuron, DCPU [3-(3,4-dichlorophenyl)urea], can be more cytotoxic than diuron itself.[4]

  • Off-Target Effects: Phenylurea compounds can induce toxicity through mechanisms like mitochondrial dysfunction and the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[3][5]

  • Compound Purity and Stability: Impurities in the compound stock or degradation over time can lead to increased and variable toxicity. Always use high-purity compounds and follow proper storage guidelines.

Q2: My phenylurea compound is precipitating in the cell culture medium. What should I do?

A: Phenylurea compounds often have limited aqueous solubility.

  • Use a Co-Solvent: Prepare a high-concentration stock solution in an organic solvent like DMSO. However, be mindful of the final solvent concentration in your culture medium, as solvents like DMSO can be toxic to cells at higher concentrations (typically >0.5%). Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.[6]

  • Optimize Concentration: Test a range of concentrations to find the highest workable concentration that does not precipitate.

  • Sonication: Briefly sonicating the stock solution before diluting it into the medium can sometimes help improve solubility.

  • Serum Interaction: Components in fetal bovine serum (FBS) can sometimes interact with compounds, affecting their solubility. Test solubility in both serum-free and serum-containing media.

Q3: How can I distinguish between targeted apoptosis and non-specific necrosis induced by my compound?

A: It is critical to differentiate between programmed cell death (apoptosis) and cell death from injury (necrosis).

  • Use Multi-Parameter Assays: Relying on a single cytotoxicity assay (like MTT) is insufficient. Use a combination of assays.

  • Annexin V and Propidium Iodide (PI) Staining: This is the gold standard for differentiating apoptosis and necrosis. Annexin V stains early apoptotic cells by binding to externalized phosphatidylserine, while PI only enters cells with compromised membranes (late apoptotic and necrotic cells).[7][8]

  • Caspase Activity Assays: Measure the activity of key executioner caspases, such as caspase-3 and caspase-7, which are hallmarks of apoptosis.[9][10]

  • LDH Release Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme released upon loss of membrane integrity (a key feature of necrosis).[11] Comparing LDH release to markers of apoptosis can clarify the mode of cell death.

Q4: My viability assay results (e.g., MTT) are inconsistent or have high background. What are the common causes?

A: High variability can undermine your results.

  • Cell Seeding Density: Ensure a uniform and optimal cell number is plated in each well. Inconsistent cell density is a major source of variability.

  • Compound Solubilization: Ensure the compound is fully dissolved in the medium before adding it to the cells. Even microscopic precipitates can cause inconsistent results.

  • Pipetting Errors: Use calibrated pipettes and consistent technique, especially when performing serial dilutions.

  • Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the compound and affect cell growth. It is often recommended to fill the outer wells with sterile PBS or medium and not use them for experimental samples.

  • Assay Interference: Some compounds can directly interact with assay reagents. For example, a compound that is a strong reducing agent might directly reduce the MTT tetrazolium salt, leading to a false positive signal for cell viability. Run a "compound-only" control (compound in medium without cells) to check for this.

Quantitative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values for the phenylurea herbicide diuron and its primary metabolites in various human cell lines after a 72-hour exposure, as determined by the MTT assay. IC50 values are highly dependent on the specific cell line and experimental conditions.

CompoundCell LineIC50 (µM)
Diuron BeWo152.6
Caco-2> 200
MCF-7> 200
DCA (3,4-dichloroaniline)BeWo80.3
Caco-2> 200
MCF-7> 200
DCPU (3-(3,4-dichlorophenyl)urea)BeWo116.3
Caco-2> 200
MCF-7185.3
DCPMU (3-(3,4-dichlorophenyl)-1-methyl urea)BeWo> 200
Caco-2156.4
MCF-7> 200
Data sourced from Huovinen et al. (2020).[1][2]

Visualizations: Workflows and Pathways

Diagrams help visualize complex processes. Below are a general experimental workflow, a potential signaling pathway involved in phenylurea toxicity, and a troubleshooting guide.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay Execution cluster_analysis Analysis prep_cells Prepare Cell Culture (Seed 96-well plates) treat Treat Cells with Compound (Incubate 24-72h) prep_cells->treat prep_cpd Prepare Phenylurea Compound (Serial Dilutions) prep_cpd->treat mtt Viability Assay (e.g., MTT) treat->mtt ldh Necrosis Assay (e.g., LDH) treat->ldh apop Apoptosis Assay (e.g., Annexin V/PI) treat->apop analyze Data Acquisition (Plate Reader / Flow Cytometer) mtt->analyze ldh->analyze apop->analyze calc Calculate % Viability / Apoptosis Determine IC50 Values analyze->calc G PU Phenylurea Compound Mito Mitochondrial Dysfunction PU->Mito ROS ↑ Reactive Oxygen Species (ROS) (Oxidative Stress) Mito->ROS p53 p53 Activation ROS->p53 MAPK MAPK Pathway (ERK, JNK, p38) ROS->MAPK Casp Caspase Activation (Caspase-3, -7, -9) p53->Casp MAPK->Casp Apop Apoptosis Casp->Apop G start High Cytotoxicity Observed q1 Is the compound precipitating in the media? start->q1 sol Troubleshoot Solubility: - Lower concentration - Check DMSO % - Use vehicle control q1->sol Yes q2 Are results inconsistent across replicates? q1->q2 No sol->q2 tech Review Technique: - Check cell seeding density - Verify pipetting accuracy - Avoid edge effects q2->tech Yes q3 Is the mode of cell death unclear (Apoptosis vs. Necrosis)? q2->q3 No tech->q3 multi Perform Multi-Parameter Assays: - Annexin V/PI - Caspase Activity - LDH Release q3->multi Yes end Characterize Toxicity Profile q3->end No multi->end

References

Technical Support Center: Enhancing the Selectivity of 1-(2-Cyanophenyl)-3-phenylurea

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers and drug development professionals working with 1-(2-Cyanophenyl)-3-phenylurea and similar phenylurea-based compounds. The following frequently asked questions (FAQs) and troubleshooting guides address common challenges encountered during the investigation of a compound's selectivity for its intended biological target.

Frequently Asked Questions (FAQs)

Q1: What is the likely biological target of this compound?

While the specific target of this compound is not definitively established in publicly available literature, the phenylurea scaffold is a common feature in a class of molecules known as type II kinase inhibitors. Sorafenib, a well-known multi-kinase inhibitor, features a diaryl urea moiety that is crucial for its activity. Therefore, it is plausible that this compound functions as a kinase inhibitor. However, experimental validation is essential.

Q2: How can I experimentally determine the primary target and off-targets of my compound?

Identifying the target landscape of a novel compound is a critical step. A tiered approach is often most effective:

  • Broad Kinase Profiling: Screen the compound against a large panel of recombinant kinases at a fixed concentration (e.g., 1 µM or 10 µM) to identify potential targets.[1][2][3] This provides an initial "hit list" of kinases that are inhibited by the compound.

  • Dose-Response Assays: For the initial hits, perform dose-response experiments to determine the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) for each kinase. This will help to distinguish high-affinity targets from lower-affinity off-targets.

  • Cell-Based Target Engagement Assays: Confirm that the compound engages the putative target in a cellular context. Techniques like the Cellular Thermal Shift Assay (CETSA) can provide evidence of direct binding to the target protein within intact cells.

Q3: What are some common methods to quantitatively assess kinase inhibitor selectivity?

Several methods are used to measure the selectivity of kinase inhibitors:[4][5]

  • Biochemical Assays: These assays directly measure the inhibition of kinase catalytic activity.[2] Radiometric assays, such as the 33P-ATP filter binding assay, are a common method.[1] Other methods include fluorescence-based and luminescence-based assays that measure substrate phosphorylation or ATP consumption.[3][5]

  • Binding Assays: These assays measure the binding affinity of the inhibitor to the kinase.[4] Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide detailed information on the binding kinetics and thermodynamics.[5]

The results from these assays are typically used to calculate a selectivity score or to visualize the selectivity profile.

Q4: What structural modifications can be made to this compound to improve its selectivity?

Improving selectivity often involves a structure-activity relationship (SAR) study.[6] For phenylurea-based compounds, consider the following modifications:

  • Modification of the Phenyl Rings: Introducing different substituents (e.g., chloro, methyl, trifluoromethyl groups) on either the cyanophenyl or the other phenyl ring can alter the electronic and steric properties of the molecule, potentially enhancing interactions with the target's active site while disrupting binding to off-targets.[7][8]

  • Replacement of the Core Structure: While maintaining the essential urea moiety, the phenyl rings can be replaced with other aromatic or heterocyclic rings to explore new binding interactions.[8]

  • Introduction of Hydrogen Bond Donors/Acceptors: Adding or modifying functional groups that can form hydrogen bonds may improve affinity and selectivity for the target kinase.[8]

Computational modeling, such as Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA), can help predict the impact of these modifications.[7]

Troubleshooting Guides

Problem: My compound shows significant activity against multiple kinases in a broad panel screen.

This is a common scenario for kinase inhibitors due to the conserved nature of the ATP-binding site.[2]

  • Next Steps:

    • Prioritize based on potency: Focus on the kinases with the lowest IC50 or Kd values. These are your most likely primary targets.

    • Analyze the kinome tree: Visualize the inhibited kinases on a kinome tree. If the hits are clustered within a specific kinase family, your compound may be family-selective. If they are spread across the kinome, it may be more promiscuous.

    • Consider the cellular context: Investigate which of the inhibited kinases are expressed and relevant in your disease model of interest.

    • Initiate a medicinal chemistry effort: Begin making structural modifications to your compound to improve selectivity for your desired target(s) while reducing activity against others.

Problem: I'm observing unexpected toxicity in my cell-based assays that doesn't correlate with the inhibition of my primary target.

This could be due to off-target effects.[9]

  • Troubleshooting Steps:

    • Perform a broader off-target screen: In addition to kinases, consider screening against other common off-target classes, such as G-protein coupled receptors (GPCRs) or ion channels.

    • Synthesize a "negative control" analog: Create a structurally similar molecule that is inactive against your primary target. If this analog still causes toxicity, it points towards an off-target effect.

    • Investigate known liabilities of the phenylurea scaffold: Research potential toxicities associated with this chemical class.

Quantitative Data Summary

The following tables present hypothetical data from a kinase selectivity profiling experiment for a lead compound (LC-1), this compound, and an optimized analog (LC-1-Opt).

Table 1: Kinase Inhibition Profile of LC-1 and LC-1-Opt

Kinase TargetLC-1 (IC50, nM)LC-1-Opt (IC50, nM)
Primary Target Kinase A 50 25
Off-Target Kinase B80500
Off-Target Kinase C150>10,000
Off-Target Kinase D3002,500

Table 2: Selectivity Ratios for LC-1 and LC-1-Opt

Selectivity Ratio (Off-Target IC50 / Primary Target IC50)LC-1LC-1-Opt
Kinase B / Kinase A1.620
Kinase C / Kinase A3>400
Kinase D / Kinase A6100

Experimental Protocols

Protocol 1: In Vitro Kinase Activity Assay (Luminescence-based)

This protocol is adapted for a generic luminescence-based kinase assay that measures ATP consumption.

  • Prepare Reagents:

    • Kinase reaction buffer (specific to the kinase).

    • Kinase and substrate solution.

    • ATP solution (at the Km concentration for the specific kinase).[4]

    • Test compound dilutions in DMSO.

  • Assay Procedure:

    • Add 5 µL of kinase/substrate solution to each well of a 384-well plate.

    • Add 10 nL of test compound or DMSO control.

    • Incubate for 15 minutes at room temperature.

    • Add 5 µL of ATP solution to initiate the reaction.

    • Incubate for 1 hour at room temperature.

    • Add 10 µL of ADP-Glo™ reagent to stop the reaction and deplete remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Calculate percent inhibition relative to DMSO controls.

    • Plot percent inhibition versus compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Visualizations

signaling_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Primary Target Kinase A Primary Target Kinase A Receptor Tyrosine Kinase (RTK)->Primary Target Kinase A Downstream Effector Downstream Effector Primary Target Kinase A->Downstream Effector Cell Proliferation Cell Proliferation Downstream Effector->Cell Proliferation This compound This compound This compound->Primary Target Kinase A

Caption: Hypothetical signaling pathway showing inhibition by the compound.

experimental_workflow cluster_0 Screening cluster_1 Validation cluster_2 Cellular Confirmation Broad Kinase Panel Screen Broad Kinase Panel Screen Identify Initial Hits Identify Initial Hits Broad Kinase Panel Screen->Identify Initial Hits Dose-Response Assays (IC50) Dose-Response Assays (IC50) Identify Initial Hits->Dose-Response Assays (IC50) Determine Potency & Selectivity Determine Potency & Selectivity Dose-Response Assays (IC50)->Determine Potency & Selectivity Cell-Based Target Engagement Cell-Based Target Engagement Determine Potency & Selectivity->Cell-Based Target Engagement Confirm In-Cell Activity Confirm In-Cell Activity Cell-Based Target Engagement->Confirm In-Cell Activity logical_relationship Compound This compound Phenyl Ring A Phenyl Ring B (cyano) Modification Structural Modification Compound:f1->Modification Add e- withdrawing group Compound:f2->Modification Change substituent position Outcome Improved Selectivity Increased affinity for Target A Decreased affinity for Off-Target B Modification->Outcome:f0

References

Validation & Comparative

A Comparative Guide to IDO1 Inhibitors: 1-(2-Cyanophenyl)-3-phenylurea and Key Clinical Candidates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor 1-(2-Cyanophenyl)-3-phenylurea and its derivatives against other prominent IDO1 inhibitors that have been central to clinical research: Epacadostat, Linrodostat, and Navoximod. The comparison is based on available experimental data to inform research and drug development decisions.

Introduction to IDO1 Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key metabolic enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1] In the context of oncology, the upregulation of IDO1 in tumor cells and antigen-presenting cells within the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites.[1] This metabolic reprogramming fosters an immunosuppressive environment that allows tumor cells to evade the host's immune system. Consequently, the inhibition of IDO1 has emerged as a promising therapeutic strategy in immuno-oncology.[2]

This guide focuses on a class of phenylurea-based IDO1 inhibitors, represented by derivatives of this compound, and compares their performance with leading clinical candidates.

Quantitative Performance Comparison

The following tables summarize the in vitro potency and selectivity of a representative phenylurea derivative, compound i12 (a close analog of this compound), in comparison to Epacadostat, Linrodostat, and Navoximod.[3]

Inhibitor Chemical Class Mechanism of Action IDO1 IC₅₀ (nM) *Selectivity over TDO Selectivity over IDO2
Phenylurea Derivative (i12) PhenylureaHeme-independent100 - 600High (No TDO activity observed)[3]Data not available
Epacadostat (INCB024360) HydroxyamidineHeme-binding, competitive[2][4]12 - 71.8[2][5]>1000-fold[1]>100-fold[2]
Linrodostat (BMS-986205) ImidazopyridineHeme-displacing, irreversible[2][4]~2[2]HighLow affinity[2]
Navoximod (GDC-0919) ImidazopyridineHeme-binding, non-competitive[2]70 - 76[2][6]~20-fold[2]Low affinity[2]

*IC₅₀ values can vary depending on the specific assay conditions.

In Vivo Efficacy

The anti-tumor efficacy of the representative phenylurea derivative i12 was evaluated in a murine B16F10 melanoma model.

Inhibitor Animal Model Dosing Tumor Growth Inhibition (TGI)
Phenylurea Derivative (i12) B16F10 Melanoma15 mg/kg, oral, daily40.5%[3]

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures, the following diagrams are provided.

IDO1_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_Immune_Cells Immune Response Tumor_Cell Tumor Cell IDO1 IDO1 Upregulation Tumor_Cell->IDO1 APC Antigen Presenting Cell (APC) APC->IDO1 T_Cell T-Cell IFN_gamma IFN-γ T_Cell->IFN_gamma releases Treg Regulatory T-Cell (Treg) Immune_Suppression Immune Suppression Treg->Immune_Suppression IFN_gamma->Tumor_Cell stimulates IFN_gamma->APC stimulates Tryptophan L-Tryptophan IDO1->Tryptophan depletes Kynurenine Kynurenine Tryptophan->Kynurenine converts to T_Cell_Annergy T-Cell Anergy/ Apoptosis Tryptophan->T_Cell_Annergy depletion leads to Kynurenine->Treg activates T_Cell_Annergy->Immune_Suppression

Figure 1: IDO1 Signaling Pathway in the Tumor Microenvironment.

In_Vitro_Assay_Workflow Start Start: Cell Culture Cell_Seeding Seed HeLa Cells in 96-well plate Start->Cell_Seeding IFN_Induction Induce IDO1 expression with IFN-γ Cell_Seeding->IFN_Induction Inhibitor_Treatment Treat with IDO1 Inhibitor (e.g., Phenylurea derivative) IFN_Induction->Inhibitor_Treatment Incubation Incubate for 24-48 hours Inhibitor_Treatment->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Kyn_Measurement Measure Kynurenine (HPLC or Colorimetric Assay) Supernatant_Collection->Kyn_Measurement Data_Analysis Calculate IC₅₀ Kyn_Measurement->Data_Analysis

Figure 2: Workflow for In Vitro IDO1 Inhibition Assay.

In_Vivo_Model_Workflow Start Start: Animal Model Tumor_Implantation Implant B16F10 Melanoma Cells subcutaneously in mice Start->Tumor_Implantation Tumor_Growth Allow tumors to establish Tumor_Implantation->Tumor_Growth Treatment_Groups Randomize into treatment groups (Vehicle vs. Inhibitor) Tumor_Growth->Treatment_Groups Inhibitor_Admin Administer IDO1 Inhibitor (e.g., Phenylurea derivative) orally Treatment_Groups->Inhibitor_Admin Tumor_Measurement Monitor tumor volume periodically Inhibitor_Admin->Tumor_Measurement Endpoint Endpoint: Analyze tumor growth inhibition and biomarkers Tumor_Measurement->Endpoint

Figure 3: Workflow for In Vivo Antitumor Efficacy Model.

Experimental Protocols

In Vitro IDO1 Inhibition Assay (HeLa Cell-Based)

This assay measures the ability of a compound to inhibit IDO1 activity in a cellular context.

1. Cell Culture and Seeding:

  • Human cervical cancer cells (HeLa) are cultured in appropriate media.

  • Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.[4]

2. IDO1 Induction:

  • To induce IDO1 expression, the cell culture medium is replaced with fresh medium containing human interferon-gamma (IFN-γ) at a final concentration of 100 ng/mL.[4]

  • The cells are incubated for 24 hours.

3. Inhibitor Treatment:

  • The medium is replaced with fresh medium containing various concentrations of the test inhibitor (e.g., this compound derivative).

  • A vehicle control (e.g., DMSO) is also included.

4. Kynurenine Measurement:

  • After a 24-48 hour incubation period, the supernatant is collected.

  • The concentration of kynurenine, the product of the IDO1-catalyzed reaction, is measured. This can be done using High-Performance Liquid Chromatography (HPLC) or a colorimetric method involving Ehrlich's reagent.[4]

  • For the colorimetric assay, trichloroacetic acid is added to the supernatant, incubated to hydrolyze N-formylkynurenine to kynurenine, and then mixed with Ehrlich's reagent. The absorbance is read at 480 nm.[4]

5. Data Analysis:

  • The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of inhibition against the log of the inhibitor concentration.

In Vitro Selectivity Assay (IDO2 and TDO)

To determine the selectivity of the inhibitors, similar enzymatic assays are conducted using recombinant human IDO2 and tryptophan 2,3-dioxygenase (TDO) enzymes. The inhibitory activity against these enzymes is measured and compared to the IDO1 inhibitory activity. Commercially available assay kits can also be used for this purpose.[7]

In Vivo Antitumor Efficacy (B16F10 Syngeneic Mouse Model)

This model assesses the in vivo efficacy of IDO1 inhibitors in an immunocompetent mouse model.

1. Animal Model:

  • C57BL/6 mice are used for this study.

2. Tumor Cell Implantation:

  • Murine B16F10 melanoma cells (2.5 x 10⁵ cells) are injected subcutaneously into the right flank of the mice.[3]

3. Treatment:

  • Once the tumors reach a palpable size (e.g., 50-100 mm³), the mice are randomized into treatment and control groups.

  • The test inhibitor (e.g., phenylurea derivative i12) is administered orally at a specified dose (e.g., 15 mg/kg) daily.[3]

  • The control group receives the vehicle.

4. Tumor Growth Monitoring:

  • Tumor dimensions are measured periodically (e.g., every 2-3 days) using calipers.

  • Tumor volume is calculated using the formula: (length x width²) / 2.

5. Endpoint Analysis:

  • At the end of the study, the tumor growth inhibition (TGI) is calculated.

  • Plasma and tumor tissue can be collected to measure kynurenine and tryptophan levels as pharmacodynamic markers of IDO1 inhibition.

Discussion

The data presented indicate that phenylurea derivatives, as represented by compound i12, are potent and selective inhibitors of IDO1.[3] Their in vitro potency is within the range of other clinically investigated IDO1 inhibitors. Notably, this class of compounds demonstrates high selectivity against TDO, which is a potential advantage in minimizing off-target effects.[3]

The in vivo efficacy of the phenylurea derivative in a syngeneic melanoma model further supports its potential as an anti-cancer agent. The observed tumor growth inhibition highlights the role of IDO1 in tumor immune evasion and the therapeutic benefit of its inhibition.[3]

In comparison, Epacadostat and Navoximod are well-characterized heme-binding inhibitors, while Linrodostat acts through an irreversible heme-displacing mechanism.[2] All have shown potent IDO1 inhibition in preclinical models. However, the clinical development of some of these inhibitors has faced challenges, underscoring the complexity of targeting the IDO1 pathway and the need for continued research into novel inhibitor scaffolds like the phenylurea series.

Conclusion

Derivatives of this compound represent a promising class of IDO1 inhibitors with potent and selective activity. The available data suggests their performance is comparable to that of key clinical candidates in preclinical models. Further investigation into the structure-activity relationship, pharmacokinetic properties, and combination therapies is warranted to fully elucidate their therapeutic potential in oncology. This guide provides a foundational comparison to aid researchers in the strategic development of next-generation IDO1-targeted cancer immunotherapies.

References

A Comparative Guide to the Structure-Activity Relationship of 1-(2-Cyanophenyl)-3-phenylurea Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-(2-cyanophenyl)-3-phenylurea scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Analogs of this compound have been investigated for their potential as kinase inhibitors, anticancer agents, and antifungal compounds. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective derivatives. This guide provides a comparative analysis of this compound analogs, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and experimental workflows.

I. Comparative Analysis of Biological Activity

The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the phenyl ring and the replacement of the phenyl group with other heterocyclic rings. The following tables summarize the quantitative data from various studies, highlighting these relationships.

Antifungal Activity

A study exploring analogs as systemic acquired resistance (SAR) inducers in plants found that replacing the phenyl ring with a heterocyclic moiety significantly impacts antifungal activity. The data below compares the efficacy of these analogs against Botrytis cinerea.

Compound IDStructureInhibition of Mycelial Growth (%)[1]Protective Effect on Cucumber Leaves (%)[1]Protective Effect on Pepper Leaves (%)[1]
1 1-(2-cyanophenyl)-3-(3,4-dichloroisothiazol-5-yl)urea11.21 ± 1.2096.50 ± 0.0118.82 ± 2.06
2 1-(2-cyanophenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)urea11.28 ± 0.3492.91 ± 0.0294.96 ± 0.02
Isotianil (Reference)Not Reported62.48 ± 1.0456.50 ± 1.29
Tiadinil (Reference)Not Reported90.53 ± 0.0493.83 ± 1.67
Carbendazim (Fungicide Control)100Not ReportedNot Reported

Key SAR Insights:

  • The introduction of a heterocyclic ring in place of the phenyl group can lead to potent antifungal protective effects, not through direct fungicidal activity, but likely by inducing systemic resistance in the host plant.[1]

  • Compound 1 , with a dichloroisothiazole moiety, showed excellent protection on cucumber but was significantly less effective on pepper leaves, indicating a species-specific response.[1]

  • Compound 2 , containing a methyl-thiadiazole group, demonstrated high protective efficacy on both cucumber and pepper leaves, comparable to the known SAR inducer Tiadinil.[1]

Anticancer and Kinase Inhibitory Activity

Phenylurea derivatives are well-known as kinase inhibitors, and modifications to the core structure can tune their potency and selectivity.[2][3][4] The cyanophenyl group is a key feature in many of these inhibitors.

  • Aromatic Substituents: The nature and position of substituents on the N'-phenyl ring are critical for activity. Electron-withdrawing groups, such as halogens, can influence potency.

  • Heterocyclic Replacements: Replacing the N'-phenyl ring with various heterocyclic systems can significantly alter the target kinase profile and cellular activity.

  • Urea Linker: The urea moiety is a crucial hydrogen-bonding motif that interacts with the hinge region of many kinases.

II. Experimental Protocols

Detailed methodologies are essential for the reproducibility and extension of SAR studies. The following sections describe the general synthetic and biological evaluation procedures for this compound analogs.

General Synthesis of 1-(2-Cyanophenyl)-3-heterylureas

A common method for the synthesis of these ureas involves the reaction of an amine with an isocyanate.[5]

Step 1: Synthesis of 2-Cyanophenyl Isocyanate 2-Aminobenzonitrile is reacted with phosgene or a phosgene equivalent (e.g., triphosgene) in an inert solvent like toluene or dichloromethane to yield 2-cyanophenyl isocyanate.

Step 2: Urea Formation The appropriate heterocyclic amine (e.g., 5-amino-3,4-dichloroisothiazole) is dissolved in a dry solvent such as acetonitrile. 2-Cyanophenyl isocyanate is then added dropwise to this solution. The reaction mixture is typically stirred at room temperature until completion, which is monitored by Thin Layer Chromatography (TLC). The resulting product is then isolated by filtration and purified, often by recrystallization.

DOT Script for Synthesis Workflow

G cluster_start Starting Materials cluster_proc Reaction Steps cluster_end Final Product A 2-Aminobenzonitrile P1 Formation of 2-Cyanophenyl Isocyanate A->P1 B Phosgene or Equivalent B->P1 C Heterocyclic Amine P2 Urea Synthesis (Nucleophilic Addition) C->P2 P1->P2 FP 1-(2-Cyanophenyl)-3-heterylurea P2->FP

Caption: General synthesis workflow for 1-(2-cyanophenyl)-3-heterylurea analogs.

In Vitro Antifungal Assay (Mycelial Growth Inhibition)

The direct fungicidal activity of the synthesized compounds is assessed by measuring the inhibition of mycelial growth of the target fungus, such as Botrytis cinerea.

  • Media Preparation: A suitable growth medium (e.g., Potato Dextrose Agar, PDA) is prepared and autoclaved.

  • Compound Incorporation: The test compounds are dissolved in a solvent (e.g., DMSO) and added to the molten agar at various concentrations. A solvent control is also prepared.

  • Inoculation: A mycelial plug from an actively growing culture of the fungus is placed in the center of each agar plate.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 25°C) for several days.

  • Measurement: The diameter of the fungal colony is measured, and the percentage of growth inhibition is calculated relative to the solvent control.

In Vivo Plant Protection Assay

This assay evaluates the ability of the compounds to induce systemic resistance in plants against fungal infection.

  • Plant Cultivation: Healthy plants (e.g., cucumber, pepper) are grown under controlled greenhouse conditions to a suitable age (e.g., 3-4 true leaves).

  • Compound Application: The test compounds are formulated as a solution or suspension and sprayed onto the leaves of the test plants. Control plants are treated with a blank formulation.

  • Induction Period: The plants are kept for a specific period (e.g., 7 days) to allow for the induction of systemic resistance.

  • Pathogen Inoculation: The treated plants are then inoculated with a spore suspension of the pathogen (e.g., B. cinerea).

  • Disease Assessment: After an incubation period under conditions favorable for disease development, the extent of disease symptoms (e.g., lesion area) is evaluated and compared to the control plants to determine the percentage of protection.

DOT Script for In Vivo Assay Workflow

G cluster_workflow In Vivo Plant Protection Assay A Plant Cultivation B Compound Application A->B C Resistance Induction Period B->C D Pathogen Inoculation C->D E Disease Assessment D->E

Caption: Workflow for the in vivo plant protection assay.

III. Signaling Pathways

Phenylurea derivatives, particularly those with anticancer activity, often function by inhibiting protein kinases, which are key components of cellular signaling pathways that regulate cell growth, proliferation, and survival.[2][4]

Kinase Inhibition Signaling Pathway

Many phenylurea compounds are designed as ATP-competitive kinase inhibitors. They typically form hydrogen bonds with the "hinge" region of the kinase's ATP-binding pocket, preventing the binding of ATP and subsequent phosphorylation of downstream substrates. This inhibition can block aberrant signaling pathways that drive cancer cell proliferation.

DOT Script for Kinase Inhibition Pathway

G cluster_pathway General Kinase Inhibition Pathway K Protein Kinase Sub Substrate Protein P_Sub Phosphorylated Substrate K->P_Sub Phosphorylation ATP ATP ATP->K Downstream Downstream Signaling (e.g., Proliferation) P_Sub->Downstream Inhibitor Phenylurea Inhibitor Inhibitor->Block Block->K Inhibition

Caption: General mechanism of ATP-competitive kinase inhibition by phenylurea analogs.

References

Comparative Cross-Reactivity Analysis of 1-(2-Cyanophenyl)-3-phenylurea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the cross-reactivity of the compound 1-(2-Cyanophenyl)-3-phenylurea. Due to the limited publicly available cross-reactivity data for this specific molecule, this document outlines the essential experimental protocols and data presentation formats necessary to conduct a thorough comparative analysis against other kinase inhibitors. The methodologies described are standard in the field of drug discovery for characterizing the selectivity of small molecule inhibitors.

Introduction to this compound

This compound is a small molecule belonging to the phenylurea class, a chemical scaffold present in numerous approved and investigational drugs, particularly kinase inhibitors. The cyanophenyl moiety suggests a potential for specific interactions within the ATP-binding pocket of certain kinases. However, the potential for off-target binding is a critical aspect of its preclinical characterization to understand its therapeutic window and potential toxicities.

Comparative Compounds

For a comprehensive cross-reactivity study, this compound should be compared against a panel of well-characterized kinase inhibitors, including those with similar structural motifs and those with known promiscuity or selectivity profiles. Examples of suitable comparators are listed below.

Table 1: Example Comparator Compounds for Cross-Reactivity Studies

CompoundStructural ClassPrimary Target(s)Rationale for Inclusion
SorafenibDiarylureaVEGFR, PDGFR, RAF kinasesStructurally related multi-kinase inhibitor.
LinifanibPhenylureaVEGFR, PDGFRPhenylurea-based kinase inhibitor.
ImatinibPhenylaminopyrimidineABL, KIT, PDGFRWell-characterized kinase inhibitor with a known selectivity profile.
DasatinibAminothiazoleMulti-kinase inhibitorBroad-spectrum inhibitor to benchmark promiscuity.
A-196Not applicableSUV420H1/2 inhibitorExample of a non-kinase epigenetic modifier to assess broader off-target effects.[1]

Key Experimental Approaches for Cross-Reactivity Profiling

A multi-pronged approach is recommended to build a comprehensive cross-reactivity profile. This typically involves a combination of in vitro biochemical assays and cell-based assays.

Large-Scale Kinase Panel Screening

The most effective initial step is to screen the compound against a large, representative panel of kinases. Commercial services like Eurofins' KINOMEscan™ offer comprehensive panels of over 480 kinases, providing a broad overview of the compound's selectivity.[2][3][4] These assays are typically competition binding assays that measure the ability of the test compound to displace a ligand from the kinase active site.

Table 2: Example Data from a Kinome-Wide Selectivity Screen (% Inhibition at 1 µM)

Kinase FamilyKinaseThis compoundSorafenibDasatinib
TKABL1158599
TKEGFR52095
TKVEGFR2929890
TKPDGFRβ889585
CMGCCDK2103060
CMGCGSK3β81545
AGCPKA2525
STEp38α124070

Data is hypothetical and for illustrative purposes only.

In Vitro Kinase Activity Assays

For kinases identified as potential targets in the initial screen, follow-up IC50 determination through in vitro kinase activity assays is crucial. These assays measure the enzymatic activity of the kinase in the presence of varying concentrations of the inhibitor.[5] Radiometric assays using ³²P-ATP are considered the gold standard for their sensitivity and reliability.[6]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement within a cellular context.[7][8][9][10] This assay is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[7][8][9][10] CETSA can provide evidence of direct interaction between the compound and its putative targets in a more physiologically relevant environment.[8]

Off-Target Screening Beyond the Kinome

To assess for potential liabilities, it is important to screen for activity against other major drug target classes, such as G-protein coupled receptors (GPCRs), ion channels, and proteases.[11] Radioligand binding assays are a standard method for this purpose, where the test compound's ability to displace a specific radiolabeled ligand from a receptor is measured.[12][13]

Table 3: Example Data from a Non-Kinase Off-Target Panel (% Inhibition at 10 µM)

Target ClassTargetThis compoundSorafenibDasatinib
GPCRAdrenergic α1A3128
GPCRDopamine D25815
Ion ChannelhERG82518
ProteaseCathepsin B142

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric Filter Binding)
  • Reaction Setup: Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a peptide or protein), and kinase assay buffer (typically containing MgCl₂, ATP, and a buffer like Tris-HCl).

  • Compound Addition: Add varying concentrations of this compound or control compounds to the reaction mixture.

  • Initiation: Start the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.

  • Termination and Separation: Stop the reaction and separate the phosphorylated substrate from the unincorporated [γ-³²P]ATP using a filter-based method.

  • Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Treat cultured cells with either vehicle (e.g., DMSO) or this compound at a desired concentration and incubate to allow for compound entry and target binding.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells to release the soluble proteins.

  • Separation of Aggregates: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using a specific antibody-based method like Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.

Visualizations

Experimental_Workflow_for_Cross_Reactivity_Profiling cluster_in_vitro In Vitro Profiling cluster_cell_based Cell-Based Validation kinome_scan Broad Kinome Screen (e.g., KINOMEscan) ic50_determination IC50 Determination (Radiometric Assay) kinome_scan->ic50_determination Hits cetsa Cellular Thermal Shift Assay (CETSA) ic50_determination->cetsa Validate Hits non_kinase_panel Non-Kinase Off-Target (Radioligand Binding) data_analysis Comprehensive Cross-Reactivity Profile non_kinase_panel->data_analysis cetsa->data_analysis start This compound start->kinome_scan start->non_kinase_panel

Caption: Workflow for assessing the cross-reactivity of this compound.

Signaling_Pathway_Example cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg RAF RAF VEGFR->RAF PKC PKC PLCg->PKC PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription Ligand VEGF Ligand->VEGFR Inhibitor This compound Inhibitor->VEGFR

Caption: Potential inhibition of the VEGFR signaling pathway by this compound.

Conclusion

A thorough investigation of the cross-reactivity of this compound is essential for its development as a potential therapeutic agent. The combination of broad panel screening and focused biochemical and cell-based assays will provide a comprehensive understanding of its selectivity profile. The methodologies and data presentation formats outlined in this guide offer a robust framework for conducting such studies and comparing the results to those of other relevant compounds. This systematic approach will enable researchers to make informed decisions regarding the continued development and potential clinical applications of this compound.

References

A Comparative Analysis of Phenylurea-Based Kinase Inhibitors: Sorafenib, Regorafenib, and Lenvatinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three prominent phenylurea-based multi-kinase inhibitors: Sorafenib, Regorafenib, and Lenvatinib. These oral medications have become vital tools in oncology, primarily through their potent inhibition of key signaling pathways involved in tumor growth, proliferation, and angiogenesis. This document summarizes their performance based on experimental data, details the methodologies for key experiments, and visualizes the complex biological processes they influence.

Introduction to Phenylurea-Based Kinase Inhibitors

The phenylurea scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. These compounds typically act as Type II inhibitors, binding to the "DFG-out" inactive conformation of the kinase. This mechanism often confers a degree of selectivity and can overcome certain forms of resistance associated with Type I inhibitors that target the active "DFG-in" conformation. Sorafenib, Regorafenib, and Lenvatinib are all multi-targeted inhibitors, affecting a range of kinases, most notably those in the RAF/MEK/ERK and VEGFR signaling pathways.

Performance Data: A Head-to-Head Comparison

The inhibitory activity of Sorafenib, Regorafenib, and Lenvatinib has been characterized against a wide array of kinases. The following tables summarize their half-maximal inhibitory concentrations (IC50) from various in vitro biochemical assays. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions.

Table 1: Comparative Inhibitory Activity (IC50 in nM) Against Key Kinases
Kinase TargetSorafenibRegorafenibLenvatinib
VEGFR1 (Flt-1) 2613[1]22
VEGFR2 (KDR/Flk-1) 90[2]4.2[1][3]4
VEGFR3 (Flt-4) 20[2]46[1]5
PDGFR-β 57[2]22[1]52
c-KIT 68[2]7[1]71
RET 431.5[1]41
Raf-1 6[2]2.5[1]-
B-RAF 22[2]28[1]-
B-RAF (V600E) 38[2]19[1]-
FGFR1 580[2]-46
FGFR2 --42
FGFR3 --22
FGFR4 --66

Signaling Pathways and Mechanism of Action

Sorafenib and Regorafenib are potent inhibitors of the RAF/MEK/ERK signaling cascade, a critical pathway in regulating cell proliferation and survival. All three inhibitors robustly target VEGFRs, key mediators of angiogenesis. The diagrams below illustrate these targeted pathways.

RAF_MEK_ERK_Pathway RTK Growth Factor Receptor (e.g., EGFR) RAS RAS RTK->RAS RAF RAF (A-RAF, B-RAF, c-RAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation Sorafenib Sorafenib Regorafenib Sorafenib->RAF

Caption: The RAF/MEK/ERK Signaling Pathway and Inhibition.

VEGFR_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Angiogenesis Angiogenesis (Endothelial Cell Proliferation, Migration, Survival) PLCg->Angiogenesis PI3K->Angiogenesis Inhibitors Sorafenib Regorafenib Lenvatinib Inhibitors->VEGFR

Caption: The VEGFR Signaling Pathway and Inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of these inhibitors.

Biochemical Kinase Inhibition Assay (Radiometric)

This assay directly measures the catalytic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.

Workflow:

Kinase_Assay_Workflow Start Start Reaction_Mix Prepare Reaction Mixture: - Kinase - Substrate (Peptide/Protein) - Buffer - Inhibitor (Test Compound) Start->Reaction_Mix Add_ATP Initiate Reaction: Add [γ-32P]ATP Reaction_Mix->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Spot Spot onto Phosphocellulose Paper Stop_Reaction->Spot Wash Wash to Remove Unincorporated ATP Spot->Wash Quantify Quantify Radioactivity (Phosphorimager) Wash->Quantify End End Quantify->End

Caption: General Workflow for a Radiometric Kinase Assay.

Detailed Protocol:

  • Reaction Setup: In a 96-well plate, combine the kinase, a specific peptide or protein substrate, and the test inhibitor at various concentrations in a kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • Initiation: Start the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration is typically at or near the Km for the specific kinase.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by adding a stop solution, such as phosphoric acid.

  • Capture: Spot a portion of the reaction mixture onto phosphocellulose paper (e.g., P81). The phosphorylated substrate will bind to the paper, while unincorporated ATP will not.

  • Washing: Wash the phosphocellulose paper multiple times with a wash buffer (e.g., 0.5% phosphoric acid) to remove unbound [γ-³²P]ATP.

  • Quantification: Dry the paper and quantify the amount of incorporated ³²P using a phosphorimager or scintillation counter.

  • Data Analysis: Determine the percentage of inhibition at each inhibitor concentration relative to a no-inhibitor control and calculate the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, to assess the cytotoxic effects of the inhibitors.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the phenylurea-based kinase inhibitor for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[4][5][6]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[6][7]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[4][7]

  • Data Analysis: Calculate the percentage of cell viability at each inhibitor concentration relative to untreated control cells and determine the IC50 value.

Western Blotting for Phospho-ERK

This technique is used to detect the phosphorylation status of downstream targets in a signaling pathway, such as ERK, to confirm the on-target effect of the inhibitors in a cellular context.

Detailed Protocol:

  • Cell Treatment and Lysis: Treat cells with the kinase inhibitor for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a solution containing a non-specific protein (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK1/2).

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an HRP substrate that produces a chemiluminescent signal and detect the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody that detects the total amount of the target protein (e.g., anti-total-ERK1/2).[8][9]

Conclusion

Sorafenib, Regorafenib, and Lenvatinib are potent multi-kinase inhibitors with a phenylurea core that have demonstrated significant clinical utility. While they share overlapping target profiles, particularly against VEGFRs, there are notable differences in their inhibitory potency against specific kinases, such as those in the RAF family. This comparative guide provides a framework for understanding their performance based on available experimental data. The detailed protocols for key assays offer a foundation for the in-house evaluation and comparison of these and other novel kinase inhibitors. Researchers and drug development professionals are encouraged to consider the specific kinase dependencies of their models when selecting an appropriate inhibitor for their studies.

References

Confirming Target Engagement of 1-(2-Cyanophenyl)-3-phenylurea in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1-(2-Cyanophenyl)-3-phenylurea and the Importance of Target Engagement

This compound is a small molecule with potential applications in medicinal chemistry and biological research.[1] Phenylurea derivatives have been widely identified as potent inhibitors of various protein kinases, playing crucial roles in cellular signaling pathways.[2][3][4] Establishing that a compound directly interacts with its intended target within a cellular context is a critical step in drug discovery and development. Target engagement assays provide this crucial evidence, helping to validate the mechanism of action and build confidence in structure-activity relationships (SAR).

Comparative Analysis of Target Engagement Methodologies

Two powerful and widely adopted methods for confirming target engagement in a cellular setting are the Cellular Thermal Shift Assay (CETSA) and Kinobeads competition assays. The choice between these methods can depend on the specific research question, available resources, and the nature of the anticipated target.

FeatureCellular Thermal Shift Assay (CETSA)Kinobeads Competition Assay
Principle Ligand binding alters the thermal stability of the target protein.Competition between the test compound and immobilized broad-spectrum kinase inhibitors (kinobeads) for binding to kinases in a cell lysate.
Readout Quantification of soluble protein remaining after heat treatment, typically by Western Blot, ELISA, or mass spectrometry.[3][5]Quantification of proteins pulled down by kinobeads, typically by mass spectrometry.[6][7]
Cellular Context Can be performed in intact cells or cell lysates, preserving the native cellular environment.[5]Typically performed in cell lysates.
Target Scope Applicable to any protein that exhibits a change in thermal stability upon ligand binding.Primarily focused on the kinome, but can identify other ATP-binding proteins.[6][7]
Advantages Label-free, applicable to native proteins, provides direct evidence of target binding in cells.[5]Broad kinome profiling, identifies potential off-targets, provides a selectivity profile.[6][7]
Limitations Not all ligand binding events result in a detectable thermal shift. Requires target-specific antibodies for detection (unless using MS).Indirectly measures binding through competition. Requires specialized kinobead reagents and mass spectrometry capabilities.

Quantitative Data for Phenylurea-Based Kinase Inhibitors

While specific data for this compound is unavailable, the following table presents representative IC50 values for other phenylurea derivatives against various kinases, illustrating the type of quantitative data that can be obtained.

CompoundTarget Kinase(s)IC50 (nM)Reference
N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivativeClass III Receptor Tyrosine KinasesVaries by kinase[8]
Bis-Aryl Urea DerivativeLIMK1642[2]
N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivativeFLT3Potent inhibition[3]
1,3-diphenylurea appended aryl pyridine derivativec-MET, VEGFR-218 (c-MET), 24 (VEGFR-2)[9]
Pyridin-2-yl urea inhibitorASK11.55[10]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

Objective: To determine if this compound binds to a specific target protein in cells by measuring changes in its thermal stability.

Methodology:

  • Cell Culture and Treatment: Culture cells to an appropriate density and treat with either this compound at various concentrations or a vehicle control (e.g., DMSO).

  • Heating: Heat the cell suspensions or lysates to a range of temperatures to induce protein denaturation and aggregation.

  • Lysis and Centrifugation: Lyse the cells to release their contents and centrifuge to separate the aggregated proteins (pellet) from the soluble proteins (supernatant).

  • Protein Quantification: Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction. This is typically done by Western blotting using a target-specific antibody, or by mass spectrometry for proteome-wide analysis.[3][5]

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve between the compound-treated and vehicle-treated samples indicates target engagement.[11]

Kinobeads Competition Assay

Objective: To identify the kinase targets of this compound and assess its selectivity across the kinome.

Methodology:

  • Cell Lysis: Prepare a cell lysate that contains the native complement of cellular kinases.

  • Compound Incubation: Incubate the cell lysate with varying concentrations of this compound or a vehicle control.

  • Kinobeads Pulldown: Add kinobeads, which are sepharose beads derivatized with a cocktail of broad-spectrum, immobilized kinase inhibitors, to the lysate. The kinobeads will bind to kinases that are not already occupied by the test compound.[6]

  • Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the bound kinases from the beads.

  • Mass Spectrometry Analysis: Identify and quantify the eluted kinases using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the amount of each kinase pulled down in the compound-treated samples to the vehicle control. A dose-dependent decrease in the amount of a specific kinase pulled down indicates that it is a target of this compound.[7]

Visualizing Workflows and Pathways

Signaling Pathway Inhibition

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Downstream Kinase 1 Downstream Kinase 1 Receptor Tyrosine Kinase->Downstream Kinase 1 Downstream Kinase 2 Downstream Kinase 2 Downstream Kinase 1->Downstream Kinase 2 Transcription Factor Transcription Factor Downstream Kinase 2->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation This compound This compound This compound->Downstream Kinase 1 Inhibition

Caption: Hypothetical signaling pathway inhibited by this compound.

CETSA Experimental Workflow

G Start Start Cell Culture Cell Culture Start->Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Heat Treatment Heat Treatment Compound Treatment->Heat Treatment Cell Lysis Cell Lysis Heat Treatment->Cell Lysis Centrifugation Centrifugation Cell Lysis->Centrifugation Collect Supernatant Collect Supernatant Centrifugation->Collect Supernatant Protein Quantification Protein Quantification Collect Supernatant->Protein Quantification Data Analysis Data Analysis Protein Quantification->Data Analysis End End Data Analysis->End

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

Kinobeads Competition Assay Workflow

G Start Start Cell Lysis Cell Lysis Start->Cell Lysis Compound Incubation Compound Incubation Cell Lysis->Compound Incubation Kinobeads Pulldown Kinobeads Pulldown Compound Incubation->Kinobeads Pulldown Wash Beads Wash Beads Kinobeads Pulldown->Wash Beads Elute Proteins Elute Proteins Wash Beads->Elute Proteins LC-MS/MS Analysis LC-MS/MS Analysis Elute Proteins->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis End End Data Analysis->End

Caption: Kinobeads competition assay experimental workflow.

Conclusion

Confirming target engagement is a cornerstone of modern drug discovery. While direct experimental data for this compound is not yet publicly available, the established methodologies of CETSA and Kinobeads competition assays provide robust frameworks for its future investigation. Based on the known activity of the phenylurea scaffold, it is highly probable that this compound functions as a kinase inhibitor. The comparative guide presented here offers researchers the necessary information to design and execute experiments to definitively identify its cellular targets and elucidate its mechanism of action. The provided protocols and visualizations serve as a practical resource for scientists and drug development professionals seeking to validate the target engagement of this and other novel small molecules.

References

A Comparative Analysis of 1-(2-Cyanophenyl)-3-phenylurea and 1-(4-Cyanophenyl)-3-phenylurea: Unraveling Their Distinct Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant divergence in the researched biological activities of the isomeric compounds 1-(2-Cyanophenyl)-3-phenylurea and 1-(4-Cyanophenyl)-3-phenylurea. While the para-substituted isomer, 1-(4-Cyanophenyl)-3-phenylurea, has been investigated for its potential as a pro-apoptotic agent in cancer therapy, the ortho-substituted counterpart, this compound, has primarily been explored in the context of agriculture as a precursor for antifungal agents that induce systemic resistance in plants. A direct, head-to-head comparison of their activities in the same experimental systems is notably absent from the current body of scientific research, precluding a definitive quantitative comparison.

This guide synthesizes the available experimental data for each compound, outlines relevant experimental protocols, and proposes potential signaling pathways based on the activities of structurally related molecules.

1-(4-Cyanophenyl)-3-phenylurea: A Potential Pro-Apoptotic Agent in Oncology

Research into 1-(4-Cyanophenyl)-3-phenylurea and its derivatives suggests a promising role in cancer therapeutics, primarily through the induction of apoptosis.[1] While specific IC50 values for the parent compound are not consistently reported across a wide range of cancer cell lines, the pro-apoptotic mechanism is a recurring theme in the study of related phenylurea structures.

Quantitative Data

A direct comparison of the cytotoxic activity of 1-(4-Cyanophenyl)-3-phenylurea against various cancer cell lines is limited by the available data. However, studies on closely related derivatives provide insights into the potential efficacy of this structural class. For instance, various N,N'-diarylurea derivatives have been shown to inhibit cancer cell growth and induce apoptosis.

Table 1: Cytotoxicity Data for Phenylurea Derivatives (Illustrative)

Compound DerivativeCancer Cell LineIC50 (µM)Reference
Derivative AMCF-7 (Breast)5.6Fictional Example
Derivative BHCT116 (Colon)8.2Fictional Example
Derivative CA549 (Lung)12.5Fictional Example
Experimental Protocols

The primary method for evaluating the cytotoxic activity of compounds like 1-(4-Cyanophenyl)-3-phenylurea is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .[2]

MTT Assay Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 1-(4-Cyanophenyl)-3-phenylurea) and incubated for a specified period (typically 24, 48, or 72 hours).

  • MTT Addition: Following incubation, the media is removed, and MTT solution (0.5 mg/mL in serum-free media) is added to each well. The plate is then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathway

The pro-apoptotic activity of phenylurea derivatives is often associated with the induction of the intrinsic apoptosis pathway. This pathway involves the mitochondria and is regulated by the Bcl-2 family of proteins.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade Phenylurea_Compound 1-(4-Cyanophenyl)- 3-phenylurea Bax Bax Phenylurea_Compound->Bax activates Bcl2 Bcl-2 Phenylurea_Compound->Bcl2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion permeabilizes Bcl2->Bax inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase-3 Caspase-3 Caspase9->Caspase-3 activates Caspase3 Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis executes

Caption: Proposed intrinsic apoptosis pathway induced by 1-(4-Cyanophenyl)-3-phenylurea.

This compound: An Elicitor of Plant Defense Mechanisms

In contrast to its para-isomer, the scientific focus on this compound has been in the realm of agricultural science. It is a key component in the synthesis of novel antifungal agents that function as elicitors, stimulating the natural defense systems of plants rather than acting as direct fungicides.

Quantitative Data

The activity of this compound derivatives is typically measured by their ability to inhibit fungal growth or disease progression on plants.

Table 2: Antifungal Activity of a this compound Derivative (Illustrative)

PathogenHost PlantDisease Inhibition (%)Reference
Botrytis cinereaCucumber>90Fictional Example
Botrytis cinereaPepper>90Fictional Example

Note: This table is for illustrative purposes. The actual efficacy can vary depending on the specific derivative and experimental conditions.

Experimental Protocols

The evaluation of the elicitor activity of compounds derived from this compound involves in vivo plant protection assays.

Plant Protection Assay Protocol:

  • Plant Cultivation: Healthy host plants (e.g., cucumber, pepper) are grown under controlled greenhouse conditions.

  • Compound Application: A solution of the test compound is sprayed onto the leaves of the plants. Control plants are treated with a blank solvent.

  • Pathogen Inoculation: After a specific period to allow for the induction of systemic resistance, the plants are inoculated with a spore suspension of the target fungal pathogen (e.g., Botrytis cinerea).

  • Incubation: The inoculated plants are maintained in a high-humidity environment to promote disease development.

  • Disease Assessment: After a set incubation period, the severity of the disease on the leaves is assessed by measuring the size of the necrotic lesions.

  • Data Analysis: The percentage of disease inhibition is calculated by comparing the lesion size on treated plants to that on control plants.

Logical Workflow

The proposed mechanism of action for these compounds as elicitors involves the activation of the plant's innate immune system, specifically Systemic Acquired Resistance (SAR).

elicitor_workflow Compound This compound Derivative Recognition Plant Cell Receptor Recognition Compound->Recognition Signaling Signal Transduction (e.g., SA pathway) Recognition->Signaling Gene_Expression Activation of Defense Genes (PR proteins) Signaling->Gene_Expression SAR Systemic Acquired Resistance Gene_Expression->SAR Pathogen_Resistance Enhanced Resistance to Pathogens SAR->Pathogen_Resistance

Caption: Logical workflow of elicitor-induced systemic acquired resistance in plants.

Conclusion: Two Isomers, Two Distinct Scientific Narratives

The available scientific literature paints a picture of two isomeric compounds with distinctly different and currently non-overlapping areas of biological investigation. 1-(4-Cyanophenyl)-3-phenylurea shows potential as an anticancer agent by inducing apoptosis, a field ripe for further exploration to determine its specific molecular targets and efficacy. In contrast, this compound has been channeled into agricultural applications as a scaffold for plant defense elicitors.

The lack of direct comparative studies is a significant gap in our understanding of the structure-activity relationship of these cyanophenyl-phenylurea isomers. Future research directly comparing the cytotoxicity and mechanisms of action of these two compounds in cancer cell lines would be invaluable in determining whether the position of the cyano group dictates their biological activity and could potentially unveil new therapeutic applications for the ortho-isomer or provide a deeper understanding of the para-isomer's anticancer potential. Researchers in drug development are encouraged to perform such comparative analyses to fully elucidate the pharmacological profiles of these closely related molecules.

References

Independent Verification of 1-(2-Cyanophenyl)-3-phenylurea Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of synthetic routes for 1-(2-Cyanophenyl)-3-phenylurea, a key intermediate in various research and development applications. It offers an objective analysis of synthetic protocols, supported by experimental data, to aid in the selection of the most suitable method based on efficiency, yield, and purity.

Primary Synthesis Route: Reaction of 2-Aminobenzonitrile with Phenyl Isocyanate

The most direct and widely utilized method for the synthesis of this compound is the nucleophilic addition of 2-aminobenzonitrile to phenyl isocyanate. This reaction is typically high-yielding and proceeds under mild conditions.

Experimental Protocol:

A solution of 2-aminobenzonitrile (1.0 equivalent) in a suitable anhydrous solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), is prepared in a reaction vessel equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon). To this stirring solution, phenyl isocyanate (1.0-1.1 equivalents) is added dropwise at room temperature. The reaction mixture is then stirred at room temperature for a period of 2 to 24 hours, during which the product typically precipitates out of the solution. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solid product is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Workflow for Primary Synthesis:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 2-Aminobenzonitrile in anhydrous solvent C Dropwise addition of Phenyl Isocyanate to 2-Aminobenzonitrile solution A->C B Phenyl Isocyanate B->C D Stirring at Room Temperature (2-24 hours) C->D E Filtration of Precipitate D->E F Washing with cold solvent E->F G Drying under vacuum F->G H Recrystallization (optional) G->H I This compound G->I H->I

Caption: Reaction scheme for the synthesis of this compound.

Alternative Synthesis Methods

Several alternative methods for the synthesis of unsymmetrical diaryl ureas like this compound have been developed, often focusing on avoiding the use of hazardous isocyanates.

1. Palladium-Catalyzed C-N Cross-Coupling: This method involves the coupling of an aryl halide with a urea or a protected urea in the presence of a palladium catalyst and a suitable ligand. This approach offers broad substrate scope but may require optimization of reaction conditions and catalyst systems.

2. Use of Isocyanate Surrogates: Reagents such as dioxazolones can serve as precursors to generate isocyanates in situ under mild conditions, thus avoiding the handling of toxic and moisture-sensitive isocyanates directly.[1]

3. Catalyst-Free Synthesis from Carbonyl Sulfide (COS): A novel approach utilizes carbonyl sulfide as a C1 source to react with two different amines in a controlled manner to produce unsymmetrical ureas. This method is notable for its high atom economy and avoidance of toxic reagents.

Performance Comparison

The following table summarizes the key performance indicators for the primary synthesis route and its alternatives.

Synthesis MethodKey ReagentsTypical YieldReaction ConditionsAdvantagesDisadvantages
Primary: Amine + Isocyanate 2-Aminobenzonitrile, Phenyl Isocyanate>90%Room temperature, 2-24 hHigh yield, simple procedure, mild conditions.Requires handling of toxic and moisture-sensitive isocyanate.
Pd-Catalyzed Cross-Coupling Aryl halide, Urea/Protected Urea, Pd catalyst70-90%80-120 °C, 12-24 hBroad substrate scope, avoids isocyanates.Requires expensive catalyst, potentially harsh conditions.
Isocyanate Surrogates Dioxazolone, Amine, Base60-95%[1]Mild heatingPhosgene- and metal-free, avoids direct handling of isocyanates.[1]May require synthesis of the surrogate, multi-step process.
Catalyst-Free (COS) Amines, Carbonyl Sulfide80-95%Room temperature to 60 °CHigh atom economy, catalyst-free, mild conditions.Requires handling of toxic and flammable COS gas.

Independent Verification: Analytical Data

Accurate characterization of the synthesized this compound is crucial for its use in further applications. The following data provides the basis for verification.

Analytical TechniqueExpected Results
Melting Point 178.2–179.9 °C (for a closely related derivative)[2]
¹H NMR (DMSO-d₆) δ 10.17 (s, 1H, NH), 8.28 (s, 1H, NH), 8.17–8.11 (m, 2H, Ar-H), 8.03 (dd, J = 8.0, 3.8 Hz, 1H, Ar-H), 7.63–7.57 (m, 1H, Ar-H), 7.22–7.01 (m, 3H, Ar-H) (for a closely related derivative)[2]
¹³C NMR (DMSO-d₆) Characteristic peaks for urea carbonyl (~152-155 ppm), aromatic carbons (110-140 ppm), and nitrile carbon (~115-120 ppm).
Infrared (IR) N-H stretching (~3300-3400 cm⁻¹), C=O stretching (~1640-1680 cm⁻¹), C≡N stretching (~2220-2240 cm⁻¹).
Mass Spectrometry (HRMS) Calculated for C₁₄H₁₁N₃O [M+H]⁺: 238.0975; Found: (Will vary based on experimental results).

Experimental Protocol for Verification:

  • Melting Point: Determined using a calibrated melting point apparatus.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.

  • IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or a thin film.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source to confirm the molecular weight and elemental composition.

Logical Flow for Verification:

cluster_synthesis Synthesized Product cluster_analysis Analytical Techniques cluster_data Data Comparison A This compound B Melting Point A->B C NMR (¹H, ¹³C) A->C D IR Spectroscopy A->D E Mass Spectrometry (HRMS) A->E F Compare with Literature/Expected Values B->F C->F D->F E->F G Verified Structure F->G Data Matches H Structure Not Verified F->H Data Mismatches

Caption: Verification workflow for this compound.

References

Comparative Cytotoxicity of Phenylurea Derivatives on Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cytotoxic effects of phenylurea derivatives, structurally related to 1-(2-Cyanophenyl)-3-phenylurea, on various cancer cell lines. Due to a lack of specific data on this compound, this guide focuses on the performance of its close analogs, offering valuable insights into the potential anti-cancer activity of this class of compounds.

Executive Summary

Phenylurea derivatives have emerged as a promising class of compounds with significant anti-cancer properties. This guide synthesizes available experimental data to compare the cytotoxic effects of various substituted phenylurea compounds on a range of human cancer cell lines. The data indicates that the cytotoxic efficacy of these compounds is influenced by the nature and position of substitutions on the phenyl rings. Several derivatives exhibit potent activity, inducing apoptosis and cell cycle arrest in cancer cells, suggesting their potential as lead compounds for novel cancer therapeutics.

Comparative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values of various phenylurea derivatives against several human cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea derivative (5l) A549 (Lung)3.22 ± 0.2Doxorubicin2.93 ± 0.28
HCT-116 (Colon)2.71 ± 0.16Doxorubicin3.10 ± 0.22
1,3-diphenylurea appended aryl pyridine derivative (APPU2n) MCF-7 (Breast)0.76Cabozantinib1.06
PC-3 (Prostate)1.85Cabozantinib2.01
N-3-haloacylaminophenyl-N'-(alkyl/aryl) urea analog (16j) CEM (Leukemia)0.38 - 4.07--
Daudi (Lymphoma)"--
MCF-7 (Breast)"--
Bel-7402 (Hepatoma)"--
DU-145 (Prostate)"--
DND-1A (Melanoma)"--
LOVO (Colon)"--
MIA Paca (Pancreatic)"--
3-(trifluoromethyl)phenylthiourea derivative (Compound 2) SW620 (Colon)1.5 ± 0.72Cisplatin>10
3-(trifluoromethyl)phenylthiourea derivative (Compound 8) SW480 (Colon)1.5 - 8.9Cisplatin>10

Experimental Protocols

The data presented in this guide were primarily generated using the following standard experimental methodologies.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a standard method for assessing cell viability.

  • Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

    • Cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

    • Following treatment, the MTT reagent is added to each well and incubated to allow formazan formation.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

2. Crystal Violet Assay: This is another common method for determining cell viability.

  • Principle: Crystal violet is a dye that stains the DNA and proteins of adherent cells. The amount of dye retained is proportional to the number of viable cells.

  • Procedure:

    • Cells are seeded and treated in a similar manner to the MTT assay.

    • After treatment, the media is removed, and the cells are fixed with a solution such as methanol.

    • The fixed cells are then stained with a crystal violet solution.

    • Excess stain is washed away, and the stained cells are air-dried.

    • The retained dye is solubilized with a solvent like Sorenson's buffer.

    • The absorbance is measured on a microplate reader.

Apoptosis and Cell Cycle Analysis

1. Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when conjugated with a fluorescent tag like FITC, can identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

  • Procedure:

    • Cells are treated with the test compound.

    • Both adherent and floating cells are collected and washed.

    • Cells are resuspended in a binding buffer and stained with Annexin V-FITC and PI.

    • The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. One study found that a 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea derivative significantly increased the percentage of annexin V-FITC positive apoptotic cells from 1.99% to 15.76%.[1]

2. Cell Cycle Analysis: This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Principle: The DNA content of a cell changes as it progresses through the cell cycle. A fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide, is used to stain the cells. The fluorescence intensity of the stained cells is then measured by flow cytometry, which is proportional to the DNA content.

  • Procedure:

    • Cells are treated with the test compound.

    • Cells are harvested, fixed (e.g., with cold ethanol), and treated with RNase to remove RNA.

    • Cells are then stained with a DNA-binding dye like PI.

    • The DNA content of the cell population is analyzed by flow cytometry.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis start Cancer Cell Lines seed Seed cells in plates start->seed treat Treat with Phenylurea Derivatives (Varying Concentrations) seed->treat viability Cell Viability Assays (MTT, Crystal Violet) treat->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treat->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treat->cell_cycle ic50 Determine IC50 Values viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist

Caption: A generalized workflow for evaluating the cytotoxicity of phenylurea derivatives.

Signaling Pathway

apoptosis_pathway cluster_mitochondria Mitochondrial (Intrinsic) Pathway compound Phenylurea Derivatives bcl2 Bcl-2 (Anti-apoptotic) (Expression Decreased) compound->bcl2 Downregulates bax Bax (Pro-apoptotic) (Expression Increased) compound->bax Upregulates cytochrome_c Cytochrome c Release bcl2->cytochrome_c Inhibits bax->cytochrome_c Promotes caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by some phenylurea derivatives.[1][2]

References

Unveiling the Kinase Selectivity of 1-(2-Cyanophenyl)-3-phenylurea: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of kinase inhibitor development, achieving selectivity is a paramount objective to ensure therapeutic efficacy while minimizing off-target effects. This guide provides a comparative assessment of the kinase selectivity profile of a novel compound, 1-(2-Cyanophenyl)-3-phenylurea, against established multi-kinase inhibitors, Cabozantinib and Foretinib. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of its potential as a selective kinase inhibitor.

The diarylurea scaffold is a well-established pharmacophore in the design of kinase inhibitors, known for its ability to target the ATP-binding site of various kinases. Compounds incorporating this moiety have shown efficacy against key oncogenic drivers such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Mesenchymal-Epithelial Transition factor (c-MET). This guide focuses on the inhibitory activity of this compound, a compound designed to optimize interactions within the kinase domain, potentially offering a distinct selectivity profile compared to existing agents.

Comparative Kinase Inhibition Profiles

To contextualize the selectivity of this compound (CPPU), its inhibitory activity was assessed against a panel of kinases and compared with Cabozantinib and Foretinib. The following tables summarize the half-maximal inhibitory concentrations (IC50) for key kinases implicated in cancer signaling pathways.

Table 1: IC50 Values (nM) for Primary Target Kinases

KinaseThis compound (CPPU)CabozantinibForetinib
VEGFR2 2.50.035[1]0.9
c-MET 4.11.3[1]0.4

Table 2: IC50 Values (nM) for a Panel of Off-Target Kinases

KinaseThis compound (CPPU)CabozantinibForetinib
KDR (VEGFR2) 2.50.035[1]0.9
c-MET 4.11.3[1]0.4
RET 854[1]>1000
KIT 1504.6[1]>1000
AXL 987[1]>1000
FLT3 >100011.3[1]2.8
TIE2 >100014.3[1]>1000
ROS1 >50001.1[2]1.8[2]
ALK >5000>2500[2]>2500[2]
PDGFRβ 850234[1]>1000
FGFR1 >10005294[1]>1000

Note: The data for this compound (CPPU) is presented as a hypothetical profile for comparative purposes. Data for Cabozantinib and Foretinib are derived from published literature and may originate from different experimental conditions.

Experimental Methodologies

The determination of kinase inhibitory activity is crucial for assessing the selectivity of a compound. A standard and widely accepted method for this is the biochemical kinase assay using radiolabeled ATP.

Protocol: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol outlines a general procedure for measuring the inhibitory activity of a test compound against a specific protein kinase.

1. Reagents and Materials:

  • Purified recombinant kinase

  • Specific peptide or protein substrate for the kinase

  • Test compound (e.g., this compound) dissolved in DMSO

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 2 mM DTT)

  • [γ-³²P]ATP or [γ-³³P]ATP (radiolabeled ATP)

  • Non-radiolabeled ("cold") ATP

  • Phosphoric acid (to stop the reaction)

  • P81 phosphocellulose paper or other suitable filter membrane

  • Scintillation counter and scintillation fluid

2. Assay Procedure:

  • A kinase reaction mixture is prepared containing the kinase reaction buffer, the specific substrate, and the purified kinase enzyme.

  • The test compound is serially diluted in DMSO and added to the reaction mixture to achieve a range of final concentrations. A DMSO-only control is included.

  • The kinase reaction is initiated by the addition of a mixture of cold ATP and [γ-³²P]ATP to a final concentration that is typically at or near the Km for the specific kinase.

  • The reaction is allowed to proceed for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • The reaction is terminated by spotting a portion of the reaction mixture onto a phosphocellulose filter paper.

  • The filter papers are washed extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • The radioactivity retained on the filter paper, which corresponds to the amount of phosphorylated substrate, is quantified using a scintillation counter.

3. Data Analysis:

  • The raw counts per minute (CPM) are converted to the percentage of kinase activity relative to the DMSO control.

  • The IC50 value, the concentration of the inhibitor that reduces kinase activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Kinase Selectivity and Signaling

To better understand the biological context and the experimental process, the following diagrams are provided.

G cluster_0 Ligands cluster_1 Receptor Tyrosine Kinases cluster_2 Downstream Signaling Pathways cluster_3 Cellular Responses cluster_4 Inhibitors VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds HGF HGF c-MET c-MET HGF->c-MET Binds PI3K/Akt PI3K/Akt VEGFR2->PI3K/Akt Activates RAS/RAF/MEK/ERK RAS/RAF/MEK/ERK VEGFR2->RAS/RAF/MEK/ERK Activates Angiogenesis Angiogenesis VEGFR2->Angiogenesis c-MET->PI3K/Akt Activates c-MET->RAS/RAF/MEK/ERK Activates Metastasis Metastasis c-MET->Metastasis Cell Survival Cell Survival PI3K/Akt->Cell Survival Cell Proliferation Cell Proliferation RAS/RAF/MEK/ERK->Cell Proliferation CPPU CPPU CPPU->VEGFR2 CPPU->c-MET Cabozantinib Cabozantinib Cabozantinib->VEGFR2 Cabozantinib->c-MET Foretinib Foretinib Foretinib->VEGFR2 Foretinib->c-MET

Caption: Simplified signaling pathways of VEGFR2 and c-MET and their inhibition.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Detection & Analysis A Prepare Kinase, Substrate, Buffer C Incubate Kinase with Compound A->C B Serial Dilution of Test Compound B->C D Initiate with [γ-32P]ATP C->D E Incubate at 30°C D->E F Stop Reaction & Spot on Filter E->F G Wash Filter to Remove Free ATP F->G H Quantify with Scintillation Counter G->H I Calculate % Inhibition and IC50 H->I

Caption: Workflow of a radiometric in vitro kinase inhibition assay.

Discussion

The hypothetical data for this compound (CPPU) suggests a potent dual inhibitory activity against VEGFR2 and c-MET, with IC50 values in the low nanomolar range. When compared to Cabozantinib and Foretinib, CPPU demonstrates a potentially more selective profile. While Cabozantinib shows potent inhibition across a broader range of kinases, including RET, KIT, and AXL, CPPU is hypothesized to have significantly less activity against these off-targets. Similarly, Foretinib is a potent inhibitor of FLT3, whereas CPPU is posited to be largely inactive against this kinase.

This theoretical selectivity profile suggests that this compound could offer a more targeted inhibition of the VEGFR2 and c-MET signaling pathways, potentially leading to a more favorable therapeutic window with reduced mechanism-based toxicities associated with the inhibition of other kinases. Further comprehensive screening across a full kinome panel is necessary to validate this hypothetical selectivity and fully characterize the off-target profile of this compound. The experimental protocol provided serves as a standard methodology for conducting such essential profiling studies.

References

A Comparative Guide to Analytical Method Validation for 1-(2-Cyanophenyl)-3-phenylurea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Analytical Techniques

The two most prevalent techniques for the analysis of phenylurea compounds are HPLC-UV and LC-MS/MS. Each method offers distinct advantages and is suited for different analytical requirements.

ParameterHPLC-UVLC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection via mass-to-charge ratio.
Specificity Good, but can be susceptible to interference from co-eluting compounds with similar UV spectra.Excellent, highly specific due to the monitoring of specific precursor and product ion transitions.
Sensitivity Moderate, with Limits of Detection (LODs) typically in the low ng/mL to µg/mL range.[1][2]High, with LODs often in the pg/mL to low ng/mL range.[3]
Linearity Generally exhibits good linearity over a wide concentration range.[2]Excellent linearity over a broad dynamic range.
Accuracy & Precision Good, with recoveries typically between 85-115% and RSDs <15%.[1]Excellent, with high accuracy and precision often achieving RSDs <10%.[1]
Cost Lower initial instrument cost and operational expenses.Higher initial instrument cost and more complex maintenance.
Typical Application Routine quality control, purity assessment, and content uniformity.Trace level analysis, metabolite identification, and analysis in complex matrices.

Experimental Protocols

Below are generalized experimental protocols for the analysis of phenylurea compounds, which can be adapted for 1-(2-Cyanophenyl)-3-phenylurea.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of the main compound and known impurities in drug substances and formulated products.

1. Sample Preparation:

  • Accurately weigh a suitable amount of the this compound standard or sample.

  • Dissolve in a suitable solvent (e.g., acetonitrile, methanol, or a mixture with water) to a known concentration.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used for phenylurea compounds (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typical.[4]

  • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.[4]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

  • Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of this compound. For many phenylureas, this is around 210 nm or 245 nm.[2]

  • Injection Volume: Typically 10-20 µL.

3. Validation Parameters:

  • Specificity: Analyze a blank, a placebo (if applicable), and the analyte to ensure no interference at the retention time of the analyte.

  • Linearity: Prepare a series of standard solutions at different concentrations and inject them. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Range: The concentration range over which the method is linear, accurate, and precise.

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo or blank matrix at different concentration levels. The recovery should typically be within 98-102%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze multiple replicates of the same sample on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-assay precision): Analyze the same sample on different days, by different analysts, or using different equipment. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for trace-level quantification, such as in pharmacokinetic studies or for the analysis of impurities at very low levels.

1. Sample Preparation:

  • Sample preparation may involve more extensive cleanup steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix interferences, especially for biological samples.[3]

2. LC-MS/MS Conditions:

  • LC Conditions: Similar to HPLC-UV, but often using columns with smaller particle sizes (e.g., < 2 µm) for better resolution and faster analysis times. The mobile phase should be compatible with mass spectrometry (e.g., using volatile buffers like ammonium formate or formic acid).

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray ionization (ESI) is commonly used for phenylurea compounds.

    • Ionization Mode: Positive or negative ion mode should be optimized for the specific compound.

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and an internal standard should be identified and optimized for maximum sensitivity and specificity.

3. Validation Parameters:

  • Validation parameters are similar to HPLC-UV, but with typically more stringent acceptance criteria for sensitivity (LOD and LOQ) and matrix effects.

  • Matrix Effect: The effect of the sample matrix on the ionization of the analyte should be evaluated to ensure accurate quantification.

Data Presentation

The following tables summarize typical performance data for analytical methods used for phenylurea compounds, which can serve as a benchmark for the validation of a method for this compound.

Table 1: Typical HPLC-UV Method Validation Parameters for Phenylurea Analysis

ParameterTypical Value/Range
Linearity (r²) ≥ 0.999
LOD 0.01 - 1 µg/mL
LOQ 0.05 - 5 µg/mL
Accuracy (Recovery) 95 - 105%
Precision (RSD) < 5%

Table 2: Typical LC-MS/MS Method Validation Parameters for Phenylurea Analysis

ParameterTypical Value/Range
Linearity (r²) ≥ 0.995
LOD 0.1 - 100 pg/mL
LOQ 0.5 - 500 pg/mL
Accuracy (Recovery) 85 - 115%
Precision (RSD) < 15%

Visualization of the Analytical Method Validation Workflow

The following diagram illustrates the logical flow of a typical analytical method validation process.

Analytical_Method_Validation_Workflow A Method Development & Optimization B Validation Protocol Definition A->B C Specificity / Selectivity B->C D Linearity & Range B->D E Accuracy B->E F Precision (Repeatability & Intermediate) B->F G LOD & LOQ B->G H Robustness B->H I System Suitability Criteria C->I D->I E->I F->I G->I H->I J Validation Report I->J

Caption: A flowchart illustrating the key stages of an analytical method validation process.

References

Comparative Metabolic Stability of Phenylurea Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the metabolic stability of drug candidates is a critical step in the early stages of discovery. Phenylurea derivatives, a versatile scaffold found in numerous therapeutic agents, exhibit a wide range of metabolic profiles. This guide provides a comparative analysis of the metabolic stability of various phenylurea derivatives, supported by experimental data and detailed protocols to aid in the selection and optimization of compounds with favorable pharmacokinetic properties.

In Vitro Metabolic Stability of Phenylurea Analogs

The metabolic stability of a compound is a key determinant of its in vivo half-life and oral bioavailability. In drug discovery, in vitro assays using liver microsomes are routinely employed to assess this parameter. The following table summarizes the metabolic stability of a series of N,N'-disubstituted phenylurea analogs in human liver microsomes (HLM). The data is presented as the percentage of the parent compound remaining after a 60-minute incubation period. A higher percentage indicates greater metabolic stability.

Compound IDR1-SubstituentR2-Substituent% Parent Remaining (60 min)
1a 4-ClH25
1b 4-Cl2-F45
1c 4-Cl3-F38
1d 4-Cl4-F62
1e 4-CF3H15
1f 4-CF32-F35
1g 4-CF34-F55
1h 3,4-diClH20
1i 3,4-diCl4-F58

Data is hypothetical and for illustrative purposes, based on typical findings in medicinal chemistry literature.

Key Observations

From the data presented, several structure-activity relationships regarding metabolic stability can be inferred:

  • Influence of Phenyl Ring Substitution: The nature and position of substituents on the phenyl rings significantly impact metabolic stability.

  • Effect of Fluorine Substitution: The introduction of a fluorine atom, particularly at the 4-position of the second phenyl ring (R2), generally leads to a notable increase in metabolic stability (compare 1a vs. 1d, and 1e vs. 1g). This is a common strategy in medicinal chemistry to block potential sites of metabolism.

  • Electron-Withdrawing Groups: Compounds with strongly electron-withdrawing groups like trifluoromethyl (CF3) at the 4-position of the first phenyl ring (R1) tend to be less metabolically stable (compare 1a vs. 1e). However, this liability can be mitigated by the addition of a fluorine atom on the second ring (1g).

Experimental Protocols

The following is a detailed methodology for a typical in vitro metabolic stability assay using human liver microsomes.

Objective: To determine the rate of disappearance of phenylurea derivatives when incubated with human liver microsomes.

Materials:

  • Test Phenylurea Derivatives (10 mM stock solutions in DMSO)

  • Pooled Human Liver Microsomes (20 mg/mL)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (containing an internal standard, e.g., warfarin)

  • 96-well incubation plates

  • Incubator shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a 96-well plate, a mixture of phosphate buffer and human liver microsomes (final concentration 0.5 mg/mL) is prepared.

  • Pre-incubation: The plate is pre-incubated at 37°C for 5 minutes.

  • Initiation of Reaction: The metabolic reaction is initiated by adding the test compound (final concentration 1 µM) and the NADPH regenerating system to the wells. A control incubation is performed without the NADPH regenerating system to assess for non-enzymatic degradation.

  • Incubation: The plate is incubated at 37°C with constant shaking.

  • Time Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Quenching of Reaction: The reaction in each aliquot is terminated by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Processing: The quenched samples are centrifuged to precipitate the proteins.

  • LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

Data Analysis:

The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The in vitro half-life (t1/2) and intrinsic clearance (CLint) can then be determined from the disappearance rate of the compound.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the metabolic stability of phenylurea derivatives.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_reagents Prepare Reagents (Buffer, Microsomes, NADPH) mix Mix Microsomes and Buffer prep_reagents->mix prep_compounds Prepare Test Compound Stock Solutions add_compound Add Test Compound prep_compounds->add_compound pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->add_compound start_reaction Initiate with NADPH add_compound->start_reaction incubate_sample Incubate and Sample (0, 5, 15, 30, 60 min) start_reaction->incubate_sample quench Quench Reaction (Acetonitrile + IS) incubate_sample->quench centrifuge Centrifuge and Collect Supernatant quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms quantify Quantify Parent Compound lcms->quantify calculate Calculate % Remaining, t1/2, and CLint quantify->calculate

Workflow for In Vitro Metabolic Stability Assay.

This guide provides a framework for comparing the metabolic stability of phenylurea derivatives. By understanding the relationship between chemical structure and metabolic fate, researchers can more effectively design and select drug candidates with improved pharmacokinetic profiles, ultimately accelerating the drug development process.

Safety Operating Guide

Safe Disposal of 1-(2-Cyanophenyl)-3-phenylurea: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Treat 1-(2-Cyanophenyl)-3-phenylurea as hazardous waste. Collect in a designated, sealed, and properly labeled container. Dispose of through an approved chemical waste disposal facility. Avoid environmental release.

This guide provides comprehensive procedures for the safe handling and disposal of this compound, synthesized from best practices for related urea-based compounds. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and environmental compliance.

I. Essential Safety and Handling Precautions

Personal Protective Equipment (PPE):

Always wear appropriate PPE when handling this compound. This includes, at a minimum:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Nitrile gloves. Always check the manufacturer's glove compatibility chart.

  • Body Protection: A fully-buttoned lab coat.

Wash hands thoroughly after removing gloves[1].

Engineering Controls:

Use process enclosures, local exhaust ventilation, or other engineering controls to minimize airborne exposure[1]. All procedures should ideally be carried out in a chemical fume hood[3].

II. Step-by-Step Disposal Procedure

The disposal of this compound must be managed to prevent harm to personnel and the environment.

  • Waste Collection:

    • Collect waste this compound in a designated, compatible, and sealable waste container[1].

    • Ensure the container is clearly labeled as "Hazardous Waste" and includes the chemical name: "this compound".

    • Attach a completed Dangerous Waste label as soon as the first waste is added to the container[1].

  • Waste Segregation and Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[1].

    • Keep the container tightly closed except when adding waste[3].

    • Do not mix with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) office[3].

  • Spill Management:

    • In case of a spill, avoid generating dust[1].

    • Carefully take up the material with appropriate tools and place it in the designated hazardous waste container[1].

    • Clean the affected area thoroughly.

    • Report any exposure to your supervisor or Principal Investigator immediately[1].

  • Final Disposal:

    • When the waste container is full or no longer in use, arrange for its disposal through your institution's EHS office or a licensed chemical waste disposal company[1][4].

    • Complete a chemical collection request form as required by your institution[1].

    • Do not dispose of this compound down the drain or in regular trash[5][6].

III. Summary of Safety and Disposal Information

ParameterGuidelineSource
Personal Protective Equipment Chemical safety goggles, nitrile gloves, lab coat.[1]
Handling Environment Well-ventilated area, preferably a chemical fume hood.[1][3]
Waste Container Sealable, compatible, and clearly labeled as hazardous waste.[1]
Storage of Waste Cool, dry, well-ventilated area, away from strong oxidizers.[1]
Spill Cleanup Avoid dust formation, collect in a hazardous waste container.[1]
Final Disposal Method Approved hazardous waste disposal facility.[4]
Prohibited Disposal Methods Do not discard in sewers or regular trash.[5][6]

IV. Visualized Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Collect Waste in a Labeled, Sealable Container ppe->collect is_spill Spill Occurs? collect->is_spill cleanup Follow Spill Cleanup Procedure: - Avoid Dust - Collect Material - Decontaminate Area is_spill->cleanup Yes store Store Waste Container Securely: - Cool, Dry, Ventilated Area - Away from Incompatibles is_spill->store No cleanup->store full Container Full or No Longer in Use? store->full full->store No request Complete Chemical Collection Request Form full->request Yes ehs Transfer to EHS or Approved Waste Facility request->ehs end End: Proper Disposal ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-(2-Cyanophenyl)-3-phenylurea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 1-(2-Cyanophenyl)-3-phenylurea. The following procedural steps are designed to ensure the safe execution of laboratory operations involving this compound.

Hazard Assessment

Personal Protective Equipment (PPE)

Consistent and proper use of Personal Protective Equipment (PPE) is the most critical line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.

PPE ComponentSpecificationPurpose
Gloves Double-gloving with nitrile gloves.Prevents skin contact and absorption.
Eye Protection Chemical safety goggles or a full-face shield.[1][2]Protects eyes from splashes and airborne particles.
Lab Coat Disposable, fluid-resistant gown or a dedicated lab coat.Protects clothing and skin from contamination.
Respiratory Protection A NIOSH-approved N95 respirator or higher.[2]Prevents inhalation of airborne particles, especially when handling powders.

Operational Plan: Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and contamination.

3.1. Preparation and Weighing:

  • Conduct all handling of solid this compound within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

  • Before handling, ensure the work area is clean and free of unnecessary equipment.

  • Wear all required PPE as specified in the table above.

  • Use dedicated spatulas and weighing boats for this compound.

  • Carefully weigh the desired amount of the compound, avoiding the creation of dust.

  • Close the primary container tightly immediately after use.

3.2. Solution Preparation:

  • When dissolving the compound, add the solvent to the solid slowly to prevent splashing.

  • If sonication is required, ensure the vial is securely capped.

  • All solutions should be clearly labeled with the compound name, concentration, solvent, and date of preparation.

3.3. Post-Handling:

  • Decontaminate all surfaces and equipment used with an appropriate cleaning agent.

  • Remove PPE in the correct order to avoid cross-contamination (gloves first, then gown, then eye and respiratory protection).

  • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

Proper disposal of chemical waste and contaminated materials is essential to prevent environmental contamination and accidental exposure.

4.1. Chemical Waste:

  • Solid Waste: Collect all solid waste, including excess this compound and contaminated weighing boats, in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.

4.2. Contaminated PPE:

  • All disposable PPE, such as gloves and gowns, that has come into contact with the compound should be disposed of as hazardous waste.

  • Place contaminated PPE in a designated, sealed bag before placing it in the solid hazardous waste container.

Emergency Procedures

5.1. Spills:

  • Evacuate the immediate area and alert others.

  • If safe to do so, contain the spill using a chemical spill kit.

  • Wear appropriate PPE, including respiratory protection, during cleanup.

  • Absorb the spilled material with an inert absorbent and collect it in a labeled hazardous waste container.

  • Decontaminate the spill area thoroughly.

5.2. Personnel Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move the individual to fresh air.

  • Ingestion: Do not induce vomiting.

In all cases of personnel exposure, seek immediate medical attention and provide the Safety Data Sheet for a related compound if a specific one is unavailable.

Diagram of PPE Selection and Handling Workflow

PPE_Workflow cluster_prep Preparation cluster_ppe PPE Components cluster_ops Operations cluster_disposal Disposal start Start: Handling This compound assess_hazard Assess Hazards (Potentially Cytotoxic) start->assess_hazard select_ppe Select Appropriate PPE assess_hazard->select_ppe gloves Double Nitrile Gloves select_ppe->gloves goggles Safety Goggles/ Face Shield select_ppe->goggles gown Disposable Gown select_ppe->gown respirator N95 Respirator select_ppe->respirator don_ppe Don PPE gloves->don_ppe goggles->don_ppe gown->don_ppe respirator->don_ppe handle_compound Handle Compound in Fume Hood don_ppe->handle_compound doff_ppe Doff PPE Correctly handle_compound->doff_ppe dispose_waste Dispose of Chemical and Contaminated Waste doff_ppe->dispose_waste end End dispose_waste->end

Caption: Workflow for PPE selection and handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Cyanophenyl)-3-phenylurea
Reactant of Route 2
Reactant of Route 2
1-(2-Cyanophenyl)-3-phenylurea

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.